Product packaging for 2-Isopropylisothiazolidine 1,1-dioxide(Cat. No.:CAS No. 279669-65-7)

2-Isopropylisothiazolidine 1,1-dioxide

カタログ番号: B1337410
CAS番号: 279669-65-7
分子量: 163.24 g/mol
InChIキー: XVRXCPBNKJSGGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Isopropylisothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B1337410 2-Isopropylisothiazolidine 1,1-dioxide CAS No. 279669-65-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-propan-2-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRXCPBNKJSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444276
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279669-65-7
Record name N-Isopropyl-1,3-propanesultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylisothiazolidine 1,1-dioxide is a heterocyclic organic compound belonging to the isothiazolidine 1,1-dioxide class. This class of compounds, characterized by a saturated five-membered ring containing sulfur, nitrogen, and two oxygen atoms attached to the sulfur, is of growing interest in medicinal chemistry and drug development. Isothiazolidine derivatives have been investigated for a range of biological activities, including their potential as antimicrobial and antifungal agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME) profiling.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the available and predicted data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂SCymitQuimica[1]
Molecular Weight 163.24 g/mol CymitQuimica[1]
Physical Form LiquidCymitQuimica[1]
Purity 95.0%CymitQuimica[1]
CAS Number 279669-65-7
Predicted XLogP3 0.4[2]
Predicted LogP 1.44900[2]
Melting Point Data not availableTo be determined experimentally
Boiling Point Data not availableTo be determined experimentally
Water Solubility Data not availableTo be determined experimentally
pKa Data not availableTo be determined experimentally

Experimental Protocols for Physicochemical Property Determination

For properties where experimental data is currently unavailable, the following standard laboratory protocols can be employed.

Melting Point Determination

Given that the compound is a liquid at room temperature, melting point determination would be applicable if it can be solidified at lower temperatures.

Methodology:

  • Sample Preparation: A small amount of the solidified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute for a preliminary approximate measurement. For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

  • Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.

  • Procedure: The test tube containing the sample is attached to the thermometer. A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid. The apparatus is heated gently. As the liquid heats up, air escapes from the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

  • Data Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Aqueous Solubility Determination

Methodology:

  • Sample Preparation: A saturated solution of this compound in deionized water is prepared by adding an excess amount of the compound to a known volume of water in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a concentration-calibrated spectroscopic method. The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

Methodology:

  • Potentiometric Titration: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the resulting titration curve.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated by analyzing the changes in absorbance at a specific wavelength as a function of pH.

  • NMR Spectroscopy: Changes in the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) upon protonation or deprotonation can be monitored by NMR spectroscopy at different pH values. These changes can be used to determine the pKa.

LogP (Octanol-Water Partition Coefficient) Determination

Methodology:

  • Shake-Flask Method: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After shaking, the phases are separated by centrifugation.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for determining the key physicochemical properties.

Boiling_Point_Determination A Sample Preparation: Place liquid in test tube with inverted sealed capillary B Heating: Gently heat the sample in a Thiele tube or heating block A->B C Observation: Note the temperature of continuous bubble stream B->C D Cooling & Measurement: Record temperature when liquid enters the capillary upon cooling C->D E Result: Boiling Point D->E

Caption: Workflow for Boiling Point Determination.

Solubility_Determination A Sample Preparation: Add excess solute to water to create a saturated solution B Equilibration: Agitate at constant temperature for 24-48 hours A->B C Phase Separation: Centrifuge or filter to remove undissolved solid B->C D Quantification: Analyze the concentration of the aqueous phase via HPLC or spectroscopy C->D E Result: Aqueous Solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

LogP_Determination A Sample Preparation: Dissolve compound in a pre-saturated octanol-water mixture B Partitioning: Shake vigorously to allow equilibration between phases A->B C Phase Separation: Separate the octanol and water layers by centrifugation B->C D Quantification: Measure compound concentration in each phase using HPLC-UV C->D E Calculation: LogP = log([conc in octanol] / [conc in water]) D->E F Result: LogP Value E->F

Caption: Workflow for LogP Determination (Shake-Flask Method).

Conclusion

The provided data and experimental protocols offer a foundational understanding of the physicochemical profile of this compound. While some basic properties are known, the determination of its melting and boiling points, aqueous solubility, and pKa through the described experimental methodologies is crucial for a comprehensive characterization. This information is indispensable for researchers and scientists engaged in the development of new therapeutic agents and other chemical applications, enabling informed decisions in formulation, pharmacokinetic studies, and overall drug design and discovery processes. The general antibacterial and antifungal potential of the isothiazolidinone scaffold suggests that further investigation into the specific biological activities of the 2-isopropyl derivative is warranted.

References

Technical Whitepaper: A Proposed Synthesis of 2-Isopropylisothiazolidine 1,1-dioxide from Isopropylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a theoretical, yet scientifically grounded, two-step synthetic pathway for producing 2-isopropylisothiazolidine 1,1-dioxide, a γ-sultam, commencing from isopropylamine. Isothiazolidine 1,1-dioxides, also known as γ-sultams, are significant heterocyclic scaffolds in medicinal chemistry due to their role as conformationally restricted analogues of sulfonamides. Their rigid structure and unique stereoelectronic properties make them valuable pharmacophores in the development of novel therapeutic agents.[1] This guide details a proposed experimental protocol, presents anticipated quantitative data based on analogous reactions, and provides visualizations for the synthetic pathway and general experimental workflow.

Disclaimer: The following experimental protocol is a proposed synthetic route based on established chemical principles for sulfonamide formation and intramolecular cyclization. It has been constructed from analogous reactions reported in the chemical literature. This protocol has not been experimentally validated for this specific substrate combination and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

  • Sulfonylation: Nucleophilic attack of isopropylamine on 3-chloropropanesulfonyl chloride to form the intermediate, N-(isopropyl)-3-chloropropanesulfonamide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

  • Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution, where the sulfonamide nitrogen anion displaces the terminal chloride on the propyl chain to form the five-membered isothiazolidine 1,1-dioxide ring.

The overall transformation is depicted in the following reaction scheme:

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Intramolecular Cyclization Isopropylamine Isopropylamine N-(isopropyl)-3-chloropropanesulfonamide N-(isopropyl)-3-chloropropanesulfonamide Isopropylamine->N-(isopropyl)-3-chloropropanesulfonamide + 3-Chloropropanesulfonyl chloride (Base, Solvent) N-(isopropyl)-3-chloropropanesulfonamide_ref N-(isopropyl)-3-chloropropanesulfonamide This compound This compound N-(isopropyl)-3-chloropropanesulfonamide_ref->this compound Base, Solvent

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on general methods for sulfonylation of primary amines and subsequent base-induced cyclization.

Step 1: Synthesis of N-(isopropyl)-3-chloropropanesulfonamide

  • Materials and Equipment:

    • Two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Isopropylamine

    • 3-Chloropropanesulfonyl chloride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus).

  • Procedure:

    • To a dried two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropylamine (1.0 eq.) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.1 eq.) to the stirred solution.

    • Dissolve 3-chloropropanesulfonyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel.

    • Add the 3-chloropropanesulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Materials and Equipment:

    • Round-bottom flask with a magnetic stir bar and reflux condenser.

    • N-(isopropyl)-3-chloropropanesulfonamide (from Step 1)

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Standard workup and purification equipment.

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, add the purified N-(isopropyl)-3-chloropropanesulfonamide (1.0 eq.) and dissolve it in anhydrous THF.

    • Carefully add a strong base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq.) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (for THF) or an appropriate temperature (e.g., 60-80 °C for DMF) and maintain for 6-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final compound, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from analogous reactions found in the literature. These values provide an estimate of expected outcomes for the proposed synthesis. The reaction between primary amines and sulfonyl chlorides generally proceeds with high yields.[2]

ParameterStep 1: SulfonylationStep 2: CyclizationOverall (Projected)Reference (Analogous Reactions)
Reactant Ratio Amine:Sulfonyl Chloride:Base (1:1:1.1)Sulfonamide:Base (1:1.2)-[2]
Typical Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)-[2]
Reaction Temp. 0 °C to Room Temp.Reflux (approx. 66 °C)-[2]
Reaction Time 4 - 6 hours6 - 12 hours10 - 18 hours[3]
Projected Yield 85% - 95%70% - 85%60% - 80%[2][3]

Workflow and Characterization

A general workflow for the synthesis and purification of the target compound is essential for reproducible results.

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis & Characterization A Step 1: Sulfonylation (Isopropylamine + 3-Chloropropanesulfonyl chloride) B Step 2: Cyclization (Base-mediated ring closure) A->B Crude Intermediate C Aqueous Workup & Extraction B->C D Drying & Solvent Removal C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (MS) E->G H Purity Analysis (e.g., HPLC) E->H

Figure 2: General experimental workflow for synthesis and analysis.

Structural confirmation of the final product, this compound, would rely on standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of such derivatives.[1][4] Characteristic signals in ¹H and ¹³C NMR would confirm the formation of the heterocyclic ring and the presence of the isopropyl substituent. Mass spectrometry would be used to confirm the molecular weight of the synthesized compound.

References

The Core Mechanism of Action of Isothiazolidine 1,1-Dioxide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolidine 1,1-dioxide scaffold, a five-membered heterocyclic ring containing a sulfonamide group, has emerged as a privileged structure in medicinal chemistry. Its rigid conformation and unique stereoelectronic properties make it a versatile core for the design of potent and selective inhibitors of various key enzymes implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanism of action of isothiazolidine 1,1-dioxide derivatives, focusing on their interactions with critical biological targets.

Overview of Biological Activity

Isothiazolidine 1,1-dioxide and its derivatives, also known as γ-sultams, exhibit a broad spectrum of biological activities.[1] These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and antitumor agents.[1] A primary mechanism underlying these effects is the targeted inhibition of specific enzymes. Key enzyme targets that have been identified include:

  • Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the production of pro-inflammatory leukotrienes.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling pathways.

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): The terminal enzyme in the production of prostaglandin E2.

The functionalization of the isothiazolidine 1,1-dioxide ring allows for the fine-tuning of inhibitory potency and selectivity against these targets.[1]

Enzyme Inhibition: Quantitative Data

The inhibitory activity of isothiazolidine 1,1-dioxide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for the inhibition of key enzyme targets by various derivatives.

Target Enzyme Compound Class Specific Compound IC50 (µM) Reference
5-Lipoxygenase (5-LOX)Benzo[d]isothiazole 1,1-dioxide analogues3g0.6[2]
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Benzo[d]isothiazole 1,1-dioxide analogues3g2.1[2]
Protein Tyrosine Phosphatase 1B (PTP1B)1,2,5-Thiadiazolidin-3-one-1,1-dioxide derivative102.47[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isothiazolidine 1,1-dioxide compounds stem from their ability to modulate specific signaling pathways by inhibiting key enzymes.

Cell Cycle Regulation via CDK1 Inhibition

Cyclin-dependent kinase 1 (CDK1), in complex with Cyclin B, is a pivotal regulator of the G2/M transition in the cell cycle.[4] By inhibiting CDK1, isothiazolidine 1,1-dioxide derivatives can arrest the cell cycle, preventing cell proliferation, a key mechanism in cancer therapy.

CDK1_Signaling_Pathway Cyclin B Cyclin B CDK1/Cyclin B Complex CDK1/Cyclin B Complex Cyclin B->CDK1/Cyclin B Complex CDK1 CDK1 CDK1->CDK1/Cyclin B Complex G2/M Transition G2/M Transition CDK1/Cyclin B Complex->G2/M Transition Promotes Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide->CDK1/Cyclin B Complex Inhibits

CDK1 Signaling Pathway Inhibition
Modulation of Inflammatory Pathways: COX-2 and 5-LOX Inhibition

Inflammation is a complex process mediated by various signaling molecules, including prostaglandins and leukotrienes. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the biosynthesis of these pro-inflammatory mediators from arachidonic acid.[5][6] Isothiazolidine 1,1-dioxide derivatives that inhibit these enzymes can effectively reduce inflammation.

Inflammatory_Pathway_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide->COX-2 Inhibits Isothiazolidine 1,1-Dioxide->5-LOX Inhibits

COX-2 and 5-LOX Inhibition in Inflammation
Regulation of Metabolic Pathways via PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][7] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance. Inhibition of PTP1B by isothiazolidine 1,1-dioxide derivatives can enhance insulin sensitivity, making it a promising strategy for the treatment of type 2 diabetes and obesity.[8]

PTP1B_Signaling_Pathway Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) Binds Phosphorylated IR Phosphorylated IR Insulin Receptor (IR)->Phosphorylated IR Activates Downstream Signaling Downstream Signaling Phosphorylated IR->Downstream Signaling Glucose Uptake Glucose Uptake Downstream Signaling->Glucose Uptake PTP1B PTP1B PTP1B->Phosphorylated IR Dephosphorylates Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide->PTP1B Inhibits

PTP1B Signaling Pathway Inhibition
Downregulation of Prostaglandin E2 Production via mPGES-1 Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that converts PGH2, the product of COX enzymes, into prostaglandin E2 (PGE2).[5] PGE2 is a potent pro-inflammatory mediator and is also implicated in cancer progression. By selectively inhibiting mPGES-1, isothiazolidine 1,1-dioxide derivatives can reduce PGE2 levels without affecting the production of other prostaglandins, potentially offering a more targeted anti-inflammatory and anti-cancer approach with fewer side effects compared to non-selective COX inhibitors.[9]

mPGES1_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation & Cancer Progression Inflammation & Cancer Progression PGE2->Inflammation & Cancer Progression Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide Isothiazolidine 1,1-Dioxide->mPGES-1 Inhibits

mPGES-1 Signaling Pathway Inhibition

Experimental Protocols for Key Assays

The following sections detail generalized methodologies for assessing the inhibitory activity of isothiazolidine 1,1-dioxide compounds against their key enzyme targets.

CDK1 Inhibition Assay (Kinase Assay)

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B complex. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

General Protocol:

  • Prepare a reaction mixture containing CDK1/Cyclin B enzyme, a specific substrate (e.g., histone H1), and kinase buffer.

  • Add the isothiazolidine 1,1-dioxide test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature for a set period.

  • Stop the reaction and measure the remaining ATP using a luciferase-based reagent.

  • The luminescence signal is inversely proportional to the CDK1 activity.

  • Calculate the IC50 value from the dose-response curve.

Workflow Diagram:

CDK1_Assay_Workflow A Prepare Reaction Mix (CDK1/Cyclin B, Substrate, Buffer) B Add Test Compound A->B C Initiate with ATP B->C D Incubate C->D E Stop Reaction & Add Luminescence Reagent D->E F Measure Luminescence E->F

General Workflow for CDK1 Inhibition Assay
COX-2 Inhibition Assay (Colorimetric or Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The oxidation of a chromogenic or fluorogenic substrate by the enzyme is monitored in the presence and absence of the inhibitor.

General Protocol:

  • Prepare a reaction buffer containing heme and the COX-2 enzyme.

  • Add the isothiazolidine 1,1-dioxide test compound.

  • Add a colorimetric or fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance or fluorescence over time.

  • The rate of change in absorbance/fluorescence is proportional to COX-2 activity.

  • Determine the IC50 value from the inhibition curve.[10]

Workflow Diagram:

COX2_Assay_Workflow A Prepare Reaction Buffer (Heme, COX-2) B Add Test Compound & Probe A->B C Initiate with Arachidonic Acid B->C D Measure Absorbance/Fluorescence C->D

General Workflow for COX-2 Inhibition Assay
5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: The activity of 5-LOX is determined by measuring the formation of its product, hydroperoxyeicosatetraenoic acid (HPETE), from the substrate linoleic or arachidonic acid. The increase in absorbance at 234 nm due to the formation of a conjugated diene in the product is monitored.

General Protocol:

  • Prepare a buffer solution containing the 5-LOX enzyme.

  • Add the isothiazolidine 1,1-dioxide test compound and incubate.

  • Initiate the reaction by adding the substrate (e.g., linoleic acid).

  • Monitor the change in absorbance at 234 nm using a spectrophotometer.

  • The rate of absorbance increase is proportional to 5-LOX activity.

  • Calculate the IC50 value from the dose-response data.[11]

Workflow Diagram:

General Workflow for 5-LOX Inhibition Assay
PTP1B Inhibition Assay (Colorimetric)

Principle: This assay measures the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), by PTP1B. The formation of the colored product, p-nitrophenol, is measured spectrophotometrically.

General Protocol:

  • Prepare a reaction buffer and add the PTP1B enzyme.

  • Add the isothiazolidine 1,1-dioxide test compound.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate at a constant temperature.

  • Stop the reaction and measure the absorbance at 405 nm.

  • The absorbance is directly proportional to the PTP1B activity.

  • Determine the IC50 value from the inhibition data.[12]

Workflow Diagram:

PTP1B_Assay_Workflow A Prepare PTP1B Enzyme Solution B Add Test Compound A->B C Initiate with pNPP Substrate B->C D Incubate C->D E Stop Reaction & Measure Absorbance D->E

General Workflow for PTP1B Inhibition Assay
mPGES-1 Inhibition Assay (Cell-based or Enzyme-based)

Principle: The inhibition of mPGES-1 can be assessed either in a cell-free enzyme assay or in a whole-cell assay. The enzyme assay measures the conversion of PGH2 to PGE2. The cell-based assay typically involves stimulating cells (e.g., with lipopolysaccharide) to induce mPGES-1 expression and then measuring the production of PGE2 in the presence of the inhibitor.

General Protocol (Enzyme Assay):

  • Prepare a reaction mixture containing microsomal preparations with mPGES-1, glutathione, and buffer.

  • Add the isothiazolidine 1,1-dioxide test compound.

  • Initiate the reaction by adding PGH2.

  • Incubate for a specific time.

  • Stop the reaction and quantify the PGE2 produced using methods like ELISA or LC-MS.

  • Calculate the IC50 value.

Workflow Diagram:

mPGES1_Assay_Workflow A Prepare Microsomal Fraction (with mPGES-1) B Add Test Compound A->B C Initiate with PGH2 B->C D Incubate & Stop Reaction C->D E Quantify PGE2 (ELISA/LC-MS) D->E

General Workflow for mPGES-1 Enzyme Assay

Conclusion

The isothiazolidine 1,1-dioxide scaffold represents a highly promising platform for the development of targeted enzyme inhibitors. The diverse biological activities of its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and metabolic regulation. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel therapeutic agents based on this versatile chemical core. This guide provides a foundational understanding of the core mechanisms of action, supported by available quantitative data and standardized experimental approaches, to aid researchers in the advancement of this important class of compounds.

References

The Expanding Therapeutic Landscape of Cyclic Sulfamides: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated to a smaller corner of the vast sulfonamide family, cyclic sulfamides, also known as sultams, are rapidly emerging as a versatile and potent class of compounds in drug discovery. Their inherent conformational rigidity, a key structural advantage over their linear counterparts, often translates to enhanced target affinity and improved membrane permeability.[1] This technical guide provides an in-depth exploration of the diverse biological activities of cyclic sulfamides, focusing on their roles as enzyme inhibitors and modulators of key signaling pathways. Detailed experimental protocols for assessing their activity and quantitative structure-activity relationship data are presented to empower researchers in the design and evaluation of novel cyclic sulfamide-based therapeutics.

Enzyme Inhibition: A Major Avenue of Cyclic Sulfamide Bioactivity

Cyclic sulfamides have demonstrated significant inhibitory activity against a range of clinically relevant enzymes. Their ability to interact with active sites, often through coordination with metal ions or by mimicking transition states, underpins their therapeutic potential.[2]

Carbonic Anhydrase Inhibition

A primary and well-studied target of cyclic sulfamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[2] Selective inhibition of specific CA isoforms is a key strategy for treating conditions like glaucoma and certain cancers.[3] While primary sulfonamides are broad-spectrum CA inhibitors, cyclic secondary sulfonamides like saccharin have shown unusual and potent inhibition of the cancer-related CA IX isoform.[4] This selectivity offers a promising avenue for the development of targeted cancer therapies.

Table 1: Inhibitory Activity of Selected Cyclic Sulfamides against Carbonic Anhydrase Isoforms

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
SaccharinCA IX103 nM[4]
Saccharin Glycoconjugate DerivativeCA IX49.5 nM[4]
Benzo[d]isothiazole DerivativeCA IIC₅₀ = 0.9714 (correlation)[3]
Benzo[d]isothiazole DerivativeCA IIIC₅₀ = 0.9644 (correlation)[3]
Various Benzene-sulfonamidesBteCAι< 100 nM[5]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a key enzyme in the peripheral activation of cortisol and is a validated target for metabolic diseases.[6] Cell-based assays have been developed to screen for inhibitors of 11β-HSD1 by measuring the conversion of cortisone to cortisol.[6][7]

HIV-1 Protease Inhibition

The aspartic protease of HIV-1 is a critical enzyme for viral maturation, making it a prime target for antiviral drug development.[2] Cyclic sulfamides have been designed to interact with the catalytically critical aspartic acid residues in the active site of HIV-1 protease.[2]

Other Enzymatic Targets

Cyclic sulfamides have also shown inhibitory activity against other enzyme classes, including α-glucosidase and α-amylase, which are relevant for the management of diabetes.[8]

Anticancer Activity

The anticancer potential of cyclic sulfamides extends beyond carbonic anhydrase inhibition. Studies have shown that certain seven-membered cyclic sulfamides exhibit significant antiproliferative activity against various human tumor cell lines, with a particular sensitivity observed in breast cancer cell lines like MDA-MB-468.[9] The proposed mechanisms of action include the induction of apoptosis.

Table 2: Anticancer Activity of a Representative Cyclic Sulfamide

Cell LineActivity MetricValueReference
A549 (Lung Cancer)Apoptosis InductionObserved[9]
MDA-MB-468 (Breast Cancer)Growth InhibitionSignificant[9]

Antiviral Activity

Recent research has highlighted the potential of cyclic sulfamide derivatives as potent inhibitors of SARS-CoV-2.[10] One particular compound, 13c, demonstrated robust inhibitory activity against the virus in Vero cells with a high selectivity index, suggesting a promising new template for the development of anti-COVID-19 agents.[10]

Table 3: Anti-SARS-CoV-2 Activity of a Cyclic Sulfamide Derivative

CompoundIC₅₀ (Vero cells)CC₅₀ (Vero cells)Selectivity Index (SI)Reference
13c0.88 µM> 25 µM30.7[10]

Modulation of Cellular Signaling Pathways

The biological effects of cyclic sulfamides are often mediated through their influence on critical intracellular signaling cascades. Understanding these interactions is crucial for elucidating their mechanisms of action and for designing more targeted therapies.

JNK and p38 MAPK Signaling

A benzo[3][11]dioxol-based sulfonamide derivative has been shown to induce apoptosis in colorectal cancer cells through the activation of the JNK signaling pathway.[12] This activation leads to a cascade of events culminating in programmed cell death. The p38 MAPK pathway, another key stress-activated pathway, is also a potential target for cyclic sulfamides, although direct evidence is still emerging.

NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and cell survival. Some non-steroidal anti-inflammatory drugs (NSAIDs) that contain a sulfonamide moiety, such as sulindac, have been shown to inhibit the NF-κB pathway by decreasing the activity of IKKβ kinase.[13] This suggests that cyclic sulfamides may also exert anti-inflammatory and growth-inhibitory effects through the modulation of this pathway.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

Synthesis of Cyclic Sulfamides

A general and efficient method for the synthesis of cyclic sulfamides involves the reaction of N-silylamines with sulfonyl chlorides.[14]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product N_Silylamine N-Silylamine Reaction_Vessel Acetonitrile (Solvent) Reflux, 1 hour N_Silylamine->Reaction_Vessel Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Silyl_Chloride_Removal Silyl Chloride Removal Solvent_Removal->Silyl_Chloride_Removal Cyclic_Sulfamide Cyclic Sulfamide Silyl_Chloride_Removal->Cyclic_Sulfamide

Caption: General workflow for the synthesis of cyclic sulfamides.

Protocol:

  • Dissolve the desired sulfonyl chloride (1 mmol) in acetonitrile (15 ml).[14]

  • Slowly add the corresponding N-silylamine (1 mmol) to the solution.[14]

  • Reflux the reaction mixture for 1 hour.[14]

  • Concentrate the mixture using a rotary evaporator to remove the solvent and silyl chloride by-product.[14]

  • If necessary, purify the resulting cyclic sulfamide using silica gel chromatography.[14]

Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a colored product that can be quantified spectrophotometrically.[15][16]

Materials:

  • Purified carbonic anhydrase

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • Test compounds (cyclic sulfamides) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer and the purified carbonic anhydrase enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the p-NPA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 1 hour) at room temperature.[17][18]

  • Determine the rate of reaction (ΔA/Δt) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based 11β-HSD1 Inhibition Assay

This assay quantifies the conversion of cortisone to cortisol in a cell line expressing human 11β-HSD1.[6]

Materials:

  • HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1

  • Cell culture medium

  • Cortisone

  • Test compounds (cyclic sulfamides)

  • Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

  • 384-well plates

Protocol:

  • Seed the transduced HEK293 cells in 384-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the cyclic sulfamide inhibitors.

  • Add cortisone to the cell culture medium to serve as the substrate.

  • Incubate the plates for a specified time to allow for the enzymatic conversion.

  • Collect the cell culture supernatant.

  • Quantify the amount of cortisol in the supernatant using a competitive HTRF assay according to the manufacturer's instructions.[6]

  • Calculate the percentage of inhibition and determine the IC₅₀ values for the test compounds.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This high-throughput screening assay measures the cleavage of a synthetic FRET peptide substrate by HIV-1 protease, resulting in an increase in fluorescence.[19][20][21]

Materials:

  • Recombinant HIV-1 protease

  • FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)

  • Assay buffer

  • Test compounds (cyclic sulfamides)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare working solutions of the assay buffer, HIV-1 protease, and FRET substrate.

  • In a microplate, add the test compounds at various concentrations. Include wells for enzyme control (no inhibitor) and inhibitor control (with a known inhibitor).

  • Add the diluted HIV-1 protease to all wells except the substrate control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[21]

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) in kinetic mode for 30-60 minutes.[19]

  • Calculate the reaction velocity and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (cyclic sulfamides)

  • MTT solution (e.g., 2 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[23]

  • Treat the cells with various concentrations of the cyclic sulfamide compounds for a specified duration (e.g., 72 hours).[23]

  • After the treatment period, remove the medium and add 28 µL of MTT solution to each well.[23]

  • Incubate the plate for 1.5 hours at 37°C.[23]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Incubate for 15 minutes at 37°C with shaking.[23]

  • Measure the absorbance at 492 nm using a microplate reader.[23]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antiviral Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[25][26][27][28]

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Test compounds (cyclic sulfamides)

  • Agarose overlay medium

  • Crystal violet staining solution

  • 24-well plates

Protocol:

  • Seed the host cells in 24-well plates to form a confluent monolayer.

  • In separate tubes, pre-incubate a known amount of virus with different concentrations of the cyclic sulfamide compound for 1 hour at 37°C.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • After a 90-minute adsorption period, remove the inoculum and overlay the cells with agarose medium containing the respective concentrations of the test compound.[28]

  • Incubate the plates for a period sufficient for plaque formation (e.g., 7 days).[28]

  • Fix the cells with formalin and stain with crystal violet.[28]

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC₅₀ value.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by cyclic sulfamides.

JNK_Pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress_Stimuli Stress Stimuli (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Cyclic_Sulfamide Cyclic Sulfamide Derivative JNK JNK Cyclic_Sulfamide->JNK Activation MKK4_7 MKK4/7 MAPKKK->MKK4_7 P MKK4_7->JNK P c_Jun c-Jun JNK->c_Jun P AP1 AP-1 c_Jun->AP1 Forms Complex Apoptosis Apoptosis AP1->Apoptosis

Caption: JNK signaling pathway and potential activation by cyclic sulfamides.

p38_MAPK_Pathway cluster_cascade_p38 MAPK Cascade cluster_downstream_p38 Downstream Effects Stress_Cytokines Stress / Cytokines MAPKKK_p38 MAPKKK Stress_Cytokines->MAPKKK_p38 Cyclic_Sulfamide_p38 Cyclic Sulfamide (Potential Modulator) p38_MAPK p38 MAPK Cyclic_Sulfamide_p38->p38_MAPK Modulation? MKK3_6 MKK3/6 MAPKKK_p38->MKK3_6 P MKK3_6->p38_MAPK P Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors P Inflammation_Apoptosis Inflammation / Apoptosis Transcription_Factors->Inflammation_Apoptosis

Caption: p38 MAPK signaling pathway, a potential target for cyclic sulfamides.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation Cyclic_Sulfamide_NFkB Cyclic Sulfamide (Potential Inhibitor) Cyclic_Sulfamide_NFkB->IKK_Complex Inhibition? IkB IκB IKK_Complex->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active IkB_NFkB->NFkB Degradation of IκB Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Caption: NF-κB signaling pathway and potential inhibition by cyclic sulfamides.

Conclusion

Cyclic sulfamides represent a promising and structurally diverse class of bioactive molecules with significant potential in drug discovery. Their ability to potently and often selectively inhibit key enzymes, coupled with their capacity to modulate critical cellular signaling pathways, underscores their relevance in the development of new therapies for cancer, infectious diseases, and metabolic disorders. The experimental protocols and structure-activity relationship data presented in this guide are intended to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this fascinating class of compounds.

References

A Technical Guide to the Spectroscopic Profile of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 2-Isopropylisothiazolidine 1,1-dioxide. These predictions are derived from the analysis of similar N-substituted cyclic sulfamides and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH (i-Pr)3.5 - 4.0septet~6.8The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom.
CH₃ (i-Pr)1.2 - 1.4doublet~6.8The two methyl groups of the isopropyl substituent.
N-CH₂3.2 - 3.6triplet~7.0Methylene group adjacent to the nitrogen atom in the isothiazolidine ring.
S-CH₂3.0 - 3.4triplet~7.0Methylene group adjacent to the sulfonyl group in the isothiazolidine ring.
CH₂-CH₂2.2 - 2.6quintet~7.0The central methylene group of the isothiazolidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
CH (i-Pr)50 - 55The methine carbon of the isopropyl group.
CH₃ (i-Pr)20 - 25The methyl carbons of the isopropyl group.
N-CH₂45 - 50Methylene carbon adjacent to the nitrogen.
S-CH₂50 - 55Methylene carbon adjacent to the sulfonyl group.
CH₂-CH₂25 - 30The central methylene carbon of the isothiazolidine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
SO₂ Stretch (asymmetric)1320 - 1280StrongCharacteristic strong absorption for sulfonyl groups.[1]
SO₂ Stretch (symmetric)1160 - 1120StrongCharacteristic strong absorption for sulfonyl groups.[1]
C-H Stretch (sp³)2975 - 2850Medium-StrongAliphatic C-H stretching from the isopropyl and isothiazolidine ring protons.
C-N Stretch1250 - 1020MediumStretching vibration of the carbon-nitrogen bond.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zFragmentation Pathway
[M+H]⁺178Molecular ion peak (protonated).
[M-C₃H₇]⁺135Loss of the isopropyl group.
[M-SO₂]⁺114Loss of sulfur dioxide.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of the isothiazolidine 1,1-dioxide core, which can be adapted for the introduction of the N-isopropyl group.

General Procedure for the Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Aza-Michael Addition:

This protocol is adapted from the synthesis of related isothiazolidine 1,1-dioxide libraries.[2]

  • Reaction Setup: To a solution of a suitable α,β-unsaturated sultam precursor, such as 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in a dry solvent like methanol (MeOH) in a round-bottom flask, add a catalytic amount of a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %).

  • Nucleophilic Addition: Add the corresponding amine, in this case, isopropylamine (1.5 equivalents), to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature, for instance, 60 °C, for a period of 12 hours or until the reaction is complete as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable solvent system such as a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Filter the diluted mixture through a silica plug (SPE) and wash with the same solvent system. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Characterization: The resulting isothiazolidine 1,1-dioxide can be further purified if necessary and characterized using standard analytical techniques including NMR, IR, and MS.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazolidine 1,1-dioxide derivatives.

G Workflow for Synthesis and Characterization of Isothiazolidine 1,1-Dioxides cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Dihydroisothiazole 1,1-dioxide, Amine) reaction Aza-Michael Reaction (Base catalyst, Heat) start->reaction 1. Reagents workup Work-up & Purification (Extraction, Chromatography) reaction->workup 2. Product Isolation product Pure Isothiazolidine 1,1-Dioxide Derivative workup->product 3. Final Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for isothiazolidine 1,1-dioxides.

References

Potential Therapeutic Targets of 2-Isopropylisothiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of the isothiazolidine 1,1-dioxide scaffold based on published research on its derivatives. There is currently no publicly available data specifically on the biological activity of 2-Isopropylisothiazolidine 1,1-dioxide. The information presented herein is intended to guide future research and is not indicative of the proven therapeutic efficacy of this compound.

Introduction

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide (γ-sultam), is recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid conformational structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents. While research on the specific molecule this compound is not currently available in the public domain, the broader class of isothiazolidine 1,1-dioxide derivatives has demonstrated a wide spectrum of biological activities. This guide consolidates the existing knowledge on these derivatives to infer potential therapeutic targets and research directions for this compound.

Potential Therapeutic Areas and Molecular Targets

Derivatives of the isothiazolidine 1,1-dioxide scaffold have shown promise in several key therapeutic areas, primarily through the inhibition of specific enzymes. These findings suggest that this compound, with its unique substitution, could be investigated for similar activities.

Anti-inflammatory Activity

Several isothiazolidine 1,1-dioxide derivatives have been identified as potent inhibitors of key enzymes in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Dual inhibition of COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs. Benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized and shown to inhibit both 5-LOX and microsomal prostaglandin E2 synthase-1 (mPGES-1), another critical enzyme in the prostaglandin synthesis pathway.[2][3]

Anticancer Activity

The antiproliferative properties of isothiazolidine 1,1-dioxide derivatives have been evaluated against various cancer cell lines.

  • Human Breast Carcinoma and Leukemia: Isothiazoloisoxazole 1,1-dioxides have demonstrated low micromolar activity against human breast carcinoma cell lines.[4][5][6] Furthermore, benzo[d]isothiazole Schiff bases have exhibited marked cytotoxicity against human CD4+ lymphocytes and antiproliferative activity against leukemia cell lines.[7]

  • mTOR Pathway Inhibition: A patent has been filed for rapamycin derivatives that incorporate an isothiazolidine 1,1-dioxide moiety, suggesting a potential role for this scaffold in targeting the mTOR signaling pathway, which is frequently dysregulated in cancer.

Antiviral and Antimicrobial Activity

The isothiazolidine 1,1-dioxide scaffold has been explored for its potential in combating infectious diseases.

  • Hepatitis B Virus (HBV): The core structure is used as a reactant in the synthesis of orally bioavailable hepatitis B capsid inhibitors.[8]

  • Human Immunodeficiency Virus (HIV): Certain β-amino sultams, which are derivatives of isothiazolidine 1,1-dioxide, have been reported to inhibit HIV-1 replication.[9]

  • Antibacterial and Antifungal: While the broader class of isothiazolinones is well-known for biocidal properties, specific isothiazolidine 1,1-dioxide derivatives have also been investigated for antibacterial and antifungal activities.[1][10] Thiazolidinone derivatives, a related class, have shown promise as antimycobacterial agents.[11]

Metabolic Disorders
  • Diabetes: Isothiazolidine 1,1-dioxide is a reactant used in the preparation of cryptochrome inhibitors, which are being explored as potential antidiabetic agents.[8]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling, making it an attractive target for the treatment of type 2 diabetes and obesity. The isothiazolidine 1,1-dioxide scaffold has been investigated for its potential to inhibit PTP1B.[1]

Quantitative Data on Isothiazolidine 1,1-Dioxide Derivatives

The following table summarizes the reported biological activities and, where available, the half-maximal inhibitory concentrations (IC50) for various derivatives of the isothiazolidine 1,1-dioxide scaffold.

Derivative ClassTarget/ActivityCell Line/AssayIC50 ValuesReference(s)
Benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)Enzyme Assay0.15 - 23.6 μM[2][3]
Benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Assay0.15 - 23.6 μM[2][3]
Isothiazoloisoxazole 1,1-dioxidesAntiproliferativeHuman Breast CarcinomaLow μM range[4][5][6]
Benzo[d]isothiazole Schiff basesCytotoxicityHuman CD4+ Lymphocytes (MT-4)CC50 = 4-9 μM[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of isothiazolidine 1,1-dioxide derivatives can be found in the cited literature. A general workflow for the discovery of bioactive molecules based on this scaffold is outlined below.

General Synthetic Approach: Ring-Closing Metathesis (RCM) and Diversification

A common and efficient method for synthesizing the isothiazolidine 1,1-dioxide core is through Ring-Closing Metathesis (RCM). This approach allows for the rapid, multi-gram scale synthesis of the core scaffold, which can then be diversified.

  • Synthesis of the RCM Precursor: An appropriate diene-containing sulfonamide is synthesized.

  • Ring-Closing Metathesis: The precursor is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring closure, yielding the dihydroisothiazole 1,1-dioxide.

  • Diversification: The resulting α,β-unsaturated sultam is a versatile intermediate for further functionalization through reactions such as:

    • Aza-Michael Addition: Introduction of various amine-containing substituents.[9]

    • Click Chemistry: Formation of triazole-containing derivatives.[9]

    • Esterification: Coupling with a variety of carboxylic acids.[9]

High-Throughput Screening (HTS) Protocol

Once a library of diversified isothiazolidine 1,1-dioxide derivatives is synthesized, it can be subjected to high-throughput screening to identify compounds with desired biological activities.

  • Assay Development: A robust and sensitive assay for the target of interest (e.g., enzyme inhibition, cell viability) is developed and optimized for a high-throughput format (e.g., 96- or 384-well plates).

  • Primary Screen: The compound library is screened at a single concentration against the target to identify initial "hits."

  • Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • Secondary Assays and Selectivity Profiling: Active compounds are further evaluated in secondary assays to confirm their mechanism of action and to assess their selectivity against related targets.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G Potential Signaling Pathways for Isothiazolidine 1,1-Dioxide Derivatives cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation cluster_viral Viral Replication Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 mPGES1 mPGES-1 COX2->mPGES1 Leukotrienes Leukotrienes LOX5->Leukotrienes Prostaglandins Prostaglandins mPGES1->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation mTOR mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation PTP1B PTP1B PTP1B->Cell_Proliferation HIV_RT HIV-1 Reverse Transcriptase Viral_Replication Viral Replication HIV_RT->Viral_Replication HBV_Capsid HBV Capsid Assembly HBV_Capsid->Viral_Replication Derivative Isothiazolidine 1,1-Dioxide Derivatives Derivative->COX2 Inhibition Derivative->LOX5 Inhibition Derivative->mPGES1 Inhibition Derivative->mTOR Potential Inhibition Derivative->PTP1B Inhibition Derivative->HIV_RT Inhibition Derivative->HBV_Capsid Inhibition

Caption: Potential molecular targets and pathways of isothiazolidine 1,1-dioxide derivatives.

G General Workflow for Synthesis and Screening Synthesis Synthesis of Dihydroisothiazole 1,1-Dioxide Core (via RCM) Diversification Library Diversification (e.g., Aza-Michael, Click Chemistry) Synthesis->Diversification HTS High-Throughput Screening (HTS) Diversification->HTS Hit_ID Hit Identification and Confirmation HTS->Hit_ID Dose_Response Dose-Response and Potency Determination (IC50) Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery of bioactive isothiazolidine 1,1-dioxides.

Conclusion and Future Directions

The isothiazolidine 1,1-dioxide scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While the specific biological profile of this compound remains to be elucidated, the extensive research on its analogues suggests several plausible avenues for investigation, including anti-inflammatory, anticancer, and anti-infective applications. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by a comprehensive screening campaign against the potential targets highlighted in this guide. Such studies will be crucial in determining the therapeutic potential of this specific compound and the broader untapped opportunities within the isothiazolidine 1,1-dioxide chemical space.

References

Isothiazolidine 1,1-Dioxide Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, cyclic sulfonamides also known as γ-sultams, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural rigidity and unique stereoelectronic properties conferred by the cyclic sulfonamide core make these compounds attractive for the design of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive literature review of isothiazolidine 1,1-dioxide derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

The isothiazolidine 1,1-dioxide core is a five-membered heterocyclic system containing a sulfur atom in its highest oxidation state.[1] This structural motif has been identified as a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities including enzyme inhibition, and antimicrobial and anticancer effects.[1][2] The ability to readily functionalize the isothiazolidine 1,1-dioxide ring at various positions allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Synthetic Methodologies

The construction of the isothiazolidine 1,1-dioxide scaffold and its derivatives has been achieved through various synthetic strategies, ranging from classical cyclization reactions to modern multi-component approaches.

Core Scaffold Synthesis

A common and efficient method for the synthesis of the core isothiazolidine 1,1-dioxide structure involves a multi-step sequence starting with sulfonylation, followed by ring-closing metathesis (RCM), and subsequent functionalization. For instance, a core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, can be generated on a multi-gram scale using this approach.[2]

Another established method involves the oxidation of thiazolidine precursors using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the corresponding sulfones.[1]

One-Pot Multi-Component Reactions for Library Synthesis

The demand for diverse compound libraries for high-throughput screening has driven the development of efficient one-pot, multi-component protocols. A notable example is the synthesis of triazole-containing isothiazolidine 1,1-dioxides.[2] This strategy often utilizes a core dihydroisothiazole 1,1-dioxide scaffold which is then diversified through reactions like the aza-Michael addition.[2]

This protocol describes the synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides.

  • Materials: 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, various amines, various azides, Copper(I) iodide (CuI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry Ethanol (EtOH).

  • Procedure:

    • To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

    • Add CuI (30 mol%) and DBU (10 mol%).

    • Add dry EtOH to achieve a concentration of 0.5 M.

    • Add the desired amine (1.2 equivalents) and azide (2 equivalents).

    • Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

    • After cooling, the reaction mixture is filtered through a silica plug and concentrated.

    • The crude product is then purified by automated mass-directed LCMS.

Caption: Workflow for the one-pot synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.

Biological Activities and Therapeutic Potential

Isothiazolidine 1,1-dioxide derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Enzyme Inhibition

A significant area of research has focused on the potential of isothiazolidine 1,1-dioxides as enzyme inhibitors.[1]

  • Serine Protease Inhibition: Certain derivatives have shown potent, time-dependent inhibition of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

  • Other Enzyme Targets: These compounds are also being investigated as inhibitors of other key enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LO), and protein tyrosine phosphatase 1B (PTP1B).[1]

Anticancer Activity

The anticancer potential of isothiazolidine 1,1-dioxide derivatives is an active area of investigation. While specific IC50 values for this class are not extensively reported in the reviewed literature, studies on structurally related thiazolidinone derivatives provide valuable insights into their potential efficacy and mechanisms. For instance, various thiazolidinone derivatives have shown significant cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Structurally Related Thiazolidinone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Thiazolidine-2,4-dioneMCF-712.11 ± 2.9[3]
Thiazolidine-2,4-dioneMCF-715.82 ± 10.1[3]
Antimicrobial Activity

Isothiazolidine 1,1-dioxides and related compounds have also been evaluated for their antimicrobial properties.

  • Antibacterial Activity: Some β-amino sultams have shown antibacterial activity.[2] While specific MIC values for isothiazolidine 1,1-dioxides are not detailed in the provided search results, related thiazolidin-4-one derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values in the low mg/mL range.[4]

  • Antifungal Activity: Thiazolidine-2,4-dione derivatives have been reported to possess antifungal properties.[5]

Table 2: Antimicrobial Activity of Structurally Related Thiazolidin-4-one Derivatives

Compound ClassBacterial StrainMIC (mg/mL)Reference
2,3-diaryl-thiazolidin-4-oneS. Typhimurium0.008 - 0.06[4]
2,3-diaryl-thiazolidin-4-oneS. aureus>0.24[4]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for isothiazolidine 1,1-dioxide derivatives are still under investigation. However, studies on related heterocyclic compounds suggest potential involvement in key cellular signaling pathways, particularly in the context of cancer.

Aberrant activation of signaling pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6][7] Thiazole-containing compounds have been shown to inhibit components of the PI3K/AKT/mTOR pathway.[6] It is plausible that isothiazolidine 1,1-dioxide derivatives could exert their anticancer effects by modulating these critical signaling cascades.

Caption: Hypothesized signaling pathways potentially modulated by isothiazolidine 1,1-dioxide derivatives.

Conclusion and Future Directions

Isothiazolidine 1,1-dioxide derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core, particularly through efficient multi-component reactions, allows for the creation of large and diverse compound libraries essential for modern drug discovery campaigns.

While the biological activities of these compounds as enzyme inhibitors, anticancer, and antimicrobial agents are increasingly recognized, further research is required to fully elucidate their therapeutic potential. Specifically, future efforts should focus on:

  • Expansion of Quantitative Biological Data: There is a critical need for more comprehensive quantitative data, such as IC50 and MIC values, for a wider range of isothiazolidine 1,1-dioxide derivatives against various biological targets.

  • Detailed Mechanistic Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds are crucial for understanding their mechanism of action and for rational drug design.

  • Elucidation of Structure-Activity Relationships: Systematic exploration of the structure-activity relationships will be vital for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Isopropylisothiazolidine 1,1-dioxide. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related isothiazolinone compounds to provide a robust framework for risk assessment and safe laboratory practices. The information presented herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

Isothiazolinones are recognized as potent skin sensitizers, capable of causing allergic contact dermatitis.[1][2][3][4] They can also be corrosive, causing severe skin burns and eye damage.[4][5] Acute toxicity through oral, dermal, and inhalation routes is a concern with some isothiazolinones being classified as toxic or fatal.[5] Furthermore, many compounds in this class are very toxic to aquatic life with long-lasting effects.[2][3][5]

Table 1: GHS Hazard Classifications for Analogous Isothiazolinones

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed
Acute Toxicity, DermalCategory 3Toxic in contact with skin
Acute Toxicity, InhalationCategory 1/2Fatal if inhaled
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage
Skin SensitizationCategory 1May cause an allergic skin reaction
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects

Note: This table is a composite based on data for various isothiazolinone compounds and should be considered as a guideline for potential hazards.

Physical and Chemical Properties

Specific physical and chemical data for this compound are not widely published. The following table presents data for related isothiazolinone compounds to provide an indication of the expected properties.

Table 2: Physical and Chemical Properties of Representative Isothiazolinones

PropertyValue (for CMIT/MIT mixture)
Molecular FormulaC4H5NOS · C4H4ClNOS
Molar Mass264.756 g/mol
AppearanceLiquid
pH3.43 at 20°C and 10g/L
Boiling Point100.1°C at 101.325kPa
Flash Point74.9°C
Vapor Pressure0.003-17Pa at 20-45℃
SolubilitySoluble in water
Storage ConditionSealed in dry, Room Temperature

Source: ChemBK. Data is for a mixture of 5-Chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone.

Exposure Controls and Personal Protection

Due to the potential for severe skin and eye damage, as well as skin sensitization, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where splashing is a risk.[8][9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[10] Given that isothiazolinones can be potent sensitizers, wearing two pairs of gloves can provide additional protection.[8]

    • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls (e.g., Tyvek) should be worn.[8][10]

    • Footwear: Closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

Table 3: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications
Eyes/FaceSafety Goggles / Face ShieldANSI Z87.1 compliant
HandsChemical-Resistant GlovesNitrile or Neoprene, check manufacturer's compatibility data
BodyLab Coat / Chemical-Resistant Apron or CoverallsFull coverage of arms and torso
RespiratoryRespiratorNIOSH-approved with appropriate cartridges if needed

Handling and Storage

Safe Handling Procedures:

  • Always review the Safety Data Sheet (SDS) for any chemical before use. In the absence of a specific SDS for this compound, the SDS for a closely related isothiazolinone should be consulted.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapor or mist.

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[12]

  • Keep in a secure area, accessible only to authorized personnel.

Chemical Compatibility

Isothiazolinones can be incompatible with certain classes of chemicals. It is crucial to avoid mixing them with:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, sodium hypochlorite) as they can decompose the isothiazolinone ring, reducing its efficacy and potentially generating hazardous byproducts.[12]

  • Strong Reducing Agents: (e.g., sodium sulfite) which may also lead to degradation.[12]

  • High Concentrations of Anionic Surfactants: May cause precipitation or reduce stability.[12]

Before mixing with any other chemical, a small-scale compatibility test is recommended.[12]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following general protocol for handling hazardous liquids should be adapted.

General Protocol for Handling Hazardous Liquids:

  • Preparation:

    • Don all required PPE as outlined in Section 3.

    • Ensure the work area (fume hood) is clean and uncluttered.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Have appropriate spill cleanup materials readily available.

  • Dispensing:

    • Use a properly functioning chemical fume hood.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Use appropriate and clean glassware or compatible plasticware.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of waste in a properly labeled hazardous waste container according to institutional and regulatory guidelines.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water.

Visualizing Safety Workflows

To further aid in understanding the necessary safety precautions, the following diagrams illustrate key decision-making processes and workflows.

Hazard_Identification_and_Mitigation cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Review SDS Review SDS for This compound (or related compounds) Identify Hazards Identify Potential Hazards: - Skin Sensitization - Corrosivity - Toxicity - Aquatic Toxicity Review SDS->Identify Hazards Assess Exposure Assess Potential Exposure Routes: - Dermal - Inhalation - Ingestion Identify Hazards->Assess Exposure Evaluate Consequences Evaluate Consequences of Exposure Assess Exposure->Evaluate Consequences Engineering Controls Implement Engineering Controls: - Fume Hood - Ventilation Evaluate Consequences->Engineering Controls Administrative Controls Implement Administrative Controls: - SOPs - Training Engineering Controls->Administrative Controls PPE Select and Use Appropriate PPE Administrative Controls->PPE

Caption: Hazard Identification and Mitigation Workflow.

PPE_Selection_Flowchart decision decision action action start Start: Handling This compound q1 Risk of Splash? start->q1 a1_yes Wear Face Shield + Safety Goggles q1->a1_yes Yes a1_no Wear Safety Goggles q1->a1_no No q2 Potential for Skin Contact? a1_yes->q2 a1_no->q2 a2_yes Wear Chemical-Resistant Gloves (Double Pair Recommended) + Lab Coat/Apron q2->a2_yes Yes q3 Aerosol Generation Possible? a2_yes->q3 a3_yes Use Respirator with Appropriate Cartridge q3->a3_yes Yes end Proceed with Caution q3->end No a3_yes->end

Caption: PPE Selection Decision Flowchart.

Chemical_Compatibility_Logic substance This compound compatible Compatible With: - Non-oxidizing biocides - Non-ionic surfactants substance->compatible Generally incompatible Incompatible With: - Strong Oxidizing Agents - Strong Reducing Agents - High Conc. Anionic Surfactants substance->incompatible Avoid test Perform Small-Scale Compatibility Test Before Mixing compatible->test incompatible->test

Caption: Chemical Compatibility Logic Diagram.

Conclusion

While specific data for this compound is sparse, a conservative approach based on the known hazards of the isothiazolinone class is essential for ensuring the safety of laboratory personnel. Strict adherence to engineering controls, diligent use of personal protective equipment, and careful handling and storage practices are paramount. This guide provides a foundational understanding of the potential risks and necessary precautions. Researchers, scientists, and drug development professionals are urged to integrate this information into their existing safety frameworks and to always prioritize a culture of safety in the laboratory.

References

2-Isopropylisothiazolidine 1,1-dioxide: A Promising Pyroglutamic Acid Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a crucial endogenous molecule involved in various physiological processes within the central nervous system (CNS). It is implicated in the glutathione cycle, neurotransmission, and has been linked to neurodegenerative conditions such as Alzheimer's disease.[1][2][3] The development of pyroglutamic acid bioisosteres—structurally similar but distinct molecules—is a compelling strategy in medicinal chemistry to modulate its biological activity, improve pharmacokinetic properties, and develop novel therapeutics. This guide focuses on 2-Isopropylisothiazolidine 1,1-dioxide, a promising bioisostere of pyroglutamic acid, providing a comprehensive overview of its synthesis, potential biological significance, and the experimental protocols to evaluate its efficacy.

While specific biological data for this compound is not yet extensively available in public literature, the isothiazolidine-1,1-dioxide scaffold has been designed as a sulfonamide-containing bioisostere of pyroglutamic acid.[4][5] This document will, therefore, leverage the known synthesis of related analogs and the established biological pathways of pyroglutamic acid to provide a foundational guide for researchers.

Data Presentation: Comparative Physicochemical Properties

Quantitative biological data for this compound is not currently available. The following table presents a conceptual comparison of key physicochemical properties that are typically considered in bioisosteric replacement, highlighting the expected modifications when replacing the lactam in pyroglutamic acid with a sultam (the isothiazolidine 1,1-dioxide core).

PropertyPyroglutamic AcidThis compound (Predicted)Rationale for Bioisosteric Replacement
Molecular Weight 129.11 g/mol HigherThe addition of the sulfonyl group and isopropyl substituent increases molecular weight.
LogP -1.11HigherThe isopropyl group and the overall scaffold are expected to increase lipophilicity.
Hydrogen Bond Donors 1 (Amide N-H)0The nitrogen is substituted, removing the hydrogen bond donor capability.
Hydrogen Bond Acceptors 3 (2 Carbonyl O, 1 Amide O)2 (Sulfonyl O)The sulfonyl oxygens act as strong hydrogen bond acceptors.
pKa ~3.3 (Carboxylic acid)N/A (No acidic proton)The carboxylic acid is replaced by the neutral sultam ring.
Metabolic Stability Susceptible to hydrolysisHigherThe sulfonamide bond is generally more resistant to enzymatic cleavage than an amide bond.

Experimental Protocols

Synthesis of this compound-3-carboxylate

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available α-amino acid esters. The following protocol is adapted from the synthesis of related alkyl isothiazolidine-1,1-dioxide 3-carboxylates.[4][5][6]

Step 1: Sulfonylation of Isopropyl α-amino acid ester hydrochloride

  • To a solution of the isopropyl α-amino acid ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 equivalents) and cool the mixture to 0°C.

  • Slowly add (2-chloroethyl)sulfonyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkyl 2-((vinylsulfonyl)amino)carboxylate.

Step 2: Intramolecular Carbo-Michael Reaction (Cyclization)

  • Dissolve the crude vinyl sulfonamide from Step 1 in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound-3-carboxylate.

Evaluation of Glutamate Receptor Binding

To assess the bioisosteric mimicry of pyroglutamic acid, binding assays for glutamate receptors are essential. L-pyroglutamic acid has been shown to interact with glutamate binding sites.[7][8][9]

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) by homogenization and differential centrifugation.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled glutamate receptor ligand (e.g., [³H]glutamate) in a suitable buffer.

    • Add varying concentrations of the test compound (this compound) or pyroglutamic acid (as a comparator).

    • Incubate at a controlled temperature for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key biological pathways involving pyroglutamic acid and a generalized workflow for the synthesis and evaluation of its bioisosteres.

experimental_workflow Experimental Workflow for Bioisostere Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (α-amino acid ester, (2-chloroethyl)sulfonyl chloride) sulfonylation Sulfonylation start->sulfonylation cyclization Intramolecular Carbo-Michael Reaction sulfonylation->cyclization purification Purification (Chromatography) cyclization->purification product 2-Isopropylisothiazolidine 1,1-dioxide-3-carboxylate purification->product binding Glutamate Receptor Binding Assays product->binding functional Functional Assays (e.g., Neurotoxicity) binding->functional in_vivo In Vivo Studies (Animal Models) functional->in_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

glutathione_cycle The Glutathione Cycle and the Role of Pyroglutamic Acid glutathione Glutathione gamma_gt γ-Glutamyl Transpeptidase glutathione->gamma_gt gamma_glutamyl_aa γ-Glutamyl-Amino Acid gamma_gt->gamma_glutamyl_aa cys_gly Cysteinyl-Glycine gamma_gt->cys_gly gamma_gct γ-Glutamylcyclotransferase gamma_glutamyl_aa->gamma_gct dipeptidase Dipeptidase cys_gly->dipeptidase pyroglutamic_acid Pyroglutamic Acid (5-Oxoproline) gamma_gct->pyroglutamic_acid amino_acid Amino Acid gamma_gct->amino_acid oplinase 5-Oxoprolinase pyroglutamic_acid->oplinase glutamate Glutamate oplinase->glutamate gcs γ-Glutamylcysteine Synthetase glutamate->gcs gamma_glutamylcysteine γ-Glutamylcysteine gcs->gamma_glutamylcysteine gs Glutathione Synthetase gamma_glutamylcysteine->gs gs->glutathione amino_acid->gamma_gt cysteine Cysteine cysteine->gcs glycine Glycine glycine->gs dipeptidase->cysteine dipeptidase->glycine

Caption: The role of pyroglutamic acid as a key intermediate in the γ-glutamyl (glutathione) cycle.[10][11][12][13]

alzheimers_pathway Formation of Pyroglutamate Amyloid-β in Alzheimer's Disease app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) app->bace1 abeta_1_42 Aβ1-42 bace1->abeta_1_42 Cleavage gamma_secretase γ-secretase abeta_1_42->gamma_secretase truncation N-terminal Truncation (Aminopeptidases) abeta_1_42->truncation abeta_3_42 Aβ3-42 (N-terminal Glutamate) truncation->abeta_3_42 qc Glutaminyl Cyclase (QC) abeta_3_42->qc pyroglutamate_abeta Pyroglutamate Aβ (AβpE3-42) qc->pyroglutamate_abeta Cyclization aggregation Aggregation & Plaque Formation pyroglutamate_abeta->aggregation neurotoxicity Neurotoxicity aggregation->neurotoxicity

Caption: The enzymatic pathway leading to the formation of neurotoxic pyroglutamate amyloid-β in Alzheimer's disease.[1][2][14][15]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, bioisostere of pyroglutamic acid. The isothiazolidine-1,1-dioxide scaffold offers potential advantages in terms of metabolic stability and modified physicochemical properties, which could be beneficial for developing CNS-targeted therapeutics. The synthetic route outlined in this guide provides a clear path for the preparation of this and related compounds.

Future research should focus on the comprehensive biological evaluation of this compound. Key areas of investigation include:

  • Quantitative Binding and Functional Assays: Determining the binding affinities for various glutamate receptor subtypes and assessing functional activity (agonist/antagonist) are crucial next steps.

  • Enzyme Inhibition Assays: Evaluating the inhibitory activity against key enzymes in the pyroglutamic acid metabolism, such as glutaminyl cyclase, could reveal novel therapeutic applications.

  • In Vivo Studies: Assessing the pharmacokinetic profile, brain penetration, and efficacy in animal models of neurological disorders will be essential to validate its therapeutic potential.

By systematically exploring the properties of this compound, the scientific community can unlock new avenues for the development of innovative treatments for a range of neurological and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2-isopropylisothiazolidine 1,1-dioxide, a saturated five-membered cyclic sulfonamide (γ-sultam). This class of compounds is of significant interest in medicinal chemistry due to their potential as bioisosteres of lactams and their diverse biological activities. The described method offers a streamlined and efficient approach, starting from readily available commercial reagents and proceeding through a sequential sulfonylation and intramolecular cyclization in a single reaction vessel. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are important heterocyclic scaffolds in medicinal and synthetic chemistry. Their rigid, five-membered ring structure and the presence of the sulfonyl group confer unique physicochemical properties, making them attractive motifs in the design of novel therapeutic agents. The N-isopropyl substitution, in particular, can modulate lipophilicity and metabolic stability. Traditional multi-step syntheses of such compounds can be time-consuming and may result in lower overall yields. The one-pot protocol detailed herein aims to improve efficiency by minimizing intermediate workup and purification steps.

Data Presentation

The following table summarizes the key reagents, their specifications, and the typical reaction conditions for the one-pot synthesis of this compound.

ParameterValue
Reactants
Isopropylamine1.0 eq
2-Chloroethanesulfonyl chloride1.1 eq
Triethylamine1.2 eq
Sodium Hydride (60% in oil)1.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 70-85% (estimated)
Purity >95% (after column chromatography)
Product Molecular Weight 163.23 g/mol
Product Appearance White to off-white solid

Experimental Protocols

Materials and Equipment
  • Reagents: Isopropylamine (≥99%), 2-chloroethanesulfonyl chloride (≥98%), triethylamine (≥99%), sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), ethyl acetate, hexanes, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, rotary evaporator, column chromatography setup (silica gel).

One-Pot Synthesis Protocol
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of isopropylamine).

    • Cool the flask to 0 °C using an ice bath.

  • Sulfonylation:

    • Add isopropylamine (1.0 eq) to the cooled THF, followed by the dropwise addition of triethylamine (1.2 eq).

    • In a separate dry dropping funnel, dissolve 2-chloroethanesulfonyl chloride (1.1 eq) in a small amount of anhydrous THF.

    • Add the solution of 2-chloroethanesulfonyl chloride dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. A white precipitate of triethylamine hydrochloride will form.

  • Intramolecular Cyclization:

    • Carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise to the reaction mixture at 0 °C. Caution: Hydrogen gas is evolved.

    • After the addition of sodium hydride, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

experimental_workflow reagents 1. Reagent Preparation - Isopropylamine - 2-Chloroethanesulfonyl chloride - Triethylamine - Sodium Hydride - Anhydrous THF setup 2. Reaction Setup - Dry glassware under N2 - Add THF and cool to 0°C reagents->setup sulfonylation 3. Sulfonylation - Add Isopropylamine & TEA - Add 2-Chloroethanesulfonyl chloride - Stir at 0°C for 1h setup->sulfonylation cyclization 4. Intramolecular Cyclization - Add NaH at 0°C - Warm to RT - Stir for 3-5h sulfonylation->cyclization workup 5. Workup - Quench with NH4Cl - Aqueous extraction - Dry and concentrate cyclization->workup purification 6. Purification - Column Chromatography workup->purification product Final Product: 2-Isopropylisothiazolidine 1,1-dioxide purification->product

Caption: Experimental workflow for the one-pot synthesis.

logical_relationship cluster_reactants Reactants cluster_intermediates Intermediates (in situ) isopropylamine Isopropylamine sulfonamide N-Isopropyl-2-chloroethanesulfonamide isopropylamine->sulfonamide Sulfonylation (+ Triethylamine) sulfonyl_chloride 2-Chloroethanesulfonyl chloride sulfonyl_chloride->sulfonamide Sulfonylation (+ Triethylamine) vinyl_sulfonamide N-Isopropylvinylsulfonamide sulfonamide->vinyl_sulfonamide Elimination (+ Sodium Hydride) product 2-Isopropylisothiazolidine 1,1-dioxide vinyl_sulfonamide->product Intramolecular Aza-Michael Addition

Caption: Logical relationship of the synthesis pathway.

Application Notes and Protocols for Isothiazolidine 1,1-Dioxide Synthesis via aza-Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid five-membered ring structure and the presence of a sulfonamide moiety make them attractive scaffolds for developing novel therapeutic agents. Derivatives of isothiazolidine 1,1-dioxide have demonstrated a range of biological activities, including the inhibition of HIV-1 replication and antibacterial properties. The aza-Michael addition has emerged as a powerful and efficient method for the synthesis of these valuable compounds, allowing for the creation of diverse libraries for high-throughput screening.[1] This document provides detailed application notes and experimental protocols for the synthesis of isothiazolidine 1,1-dioxides using the aza-Michael addition, with a focus on a one-pot, multi-component approach.

Reaction Principle and Applications

The core of the synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound or its analogue. In the context of isothiazolidine 1,1-dioxide synthesis, the Michael acceptor is typically a dihydroisothiazole 1,1-dioxide, which possesses an activated double bond within the heterocyclic ring.

The versatility of this reaction allows for the introduction of a wide range of substituents by simply varying the amine nucleophile. This is particularly advantageous in the construction of chemical libraries for drug discovery, where structural diversity is key to identifying new biologically active molecules. Furthermore, this reaction can be integrated into one-pot, multi-component sequences, combining the aza-Michael addition with other transformations like copper-catalyzed azide-alkyne cycloaddition (click chemistry) to rapidly generate complex molecules from simple starting materials.[1]

Data Presentation

Table 1: Optimization of One-Pot Click/Aza-Michael Reaction Conditions
EntryCatalyst (mol%)Amine EquivalentsYield (%)
1CuI (10)1.562
2CuI (30)1.596
3CuI (30)1.296
4CuI (30)1.085
5CuI (30)1.296

Reaction conditions: 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, azide {G}, and pyrrolidine in EtOH at 60 °C for 12 hours.[1]

Table 2: Synthesis of Isothiazolidine 1,1-Dioxide Derivatives via Aza-Michael Addition
ProductAmine NucleophileYield (%)Purity (%)
1a Pyrrolidine96>95
1b Piperidine94>95
1c Morpholine91>95
1d N-Methylpiperazine88>90
1e Benzylamine85>95
1f Ethanolamine92>95

Yields are for the isolated product after purification.

Experimental Protocols

Protocol 1: One-Pot Click/Aza-Michael Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides

This protocol is adapted from a procedure for generating a library of diverse isothiazolidine 1,1-dioxide derivatives.[1]

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Azide (2.0 equiv.)

  • Copper(I) iodide (CuI) (30 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Dry Ethanol (EtOH) (to make a 0.5 M solution with respect to the starting dioxide)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (e.g., 50 mg, 0.32 mmol).

  • Add CuI (18.2 mg, 30 mol%), DBU (5 μL, 10 mol%), the desired amine (0.38 mmol, 1.2 equiv.), and the desired azide (0.64 mmol, 2 equiv.).

  • Add dry EtOH (0.64 mL) to achieve a 0.5 M concentration of the starting dioxide.

  • Seal the vial and heat the reaction mixture at 60 °C on a reaction block for 12 hours.

  • After 12 hours, cool the reaction to room temperature.

  • Filter the reaction mixture through a silica solid-phase extraction (SPE) cartridge into a pre-weighed collection vial.

  • Wash the SPE cartridge with an eluent of 95:5 EtOAc:MeOH (2 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by automated preparative reverse-phase HPLC (detected by mass spectroscopy) to obtain the final triazole-containing isothiazolidine 1,1-dioxide.

Protocol 2: Aza-Michael Addition of Amino Alcohols to Dihydroisothiazole 1,1-Dioxide

This protocol describes the direct aza-Michael addition of an amino alcohol to the dihydroisothiazole 1,1-dioxide core.[1]

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv.)

  • Amino alcohol (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Dry Methanol (MeOH) (to make a 1 M solution with respect to the starting dioxide)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide in dry MeOH to a concentration of 1 M in a round-bottom flask.

  • To the stirring solution, add DBU (10 mol%) and the corresponding amino alcohol (1.5 equiv.).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with a 9:1 solution of CH₂Cl₂:MeOH.

  • Filter the diluted mixture through a silica SPE cartridge and flush with a 9:1 solution of CH₂Cl₂:MeOH.

  • Concentrate the filtrate under reduced pressure. The resulting isothiazolidine 1,1-dioxide can often be carried forward to the next step without further purification.

Visualizations

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dihydroisothiazole Dihydroisothiazole 1,1-Dioxide Zwitterion Zwitterionic Intermediate Dihydroisothiazole->Zwitterion Nucleophilic Attack Amine Amine (R-NH2) Amine->Zwitterion Product Isothiazolidine 1,1-Dioxide Zwitterion->Product Proton Transfer

Caption: Aza-Michael addition reaction mechanism.

experimental_workflow start Combine Reactants: Dihydroisothiazole 1,1-Dioxide, Amine, Catalyst (DBU) reaction Heat at 60°C for 12 hours start->reaction workup Dilute and Filter through Silica SPE reaction->workup concentration Concentrate under Reduced Pressure workup->concentration purification Purification (if necessary) concentration->purification product Isothiazolidine 1,1-Dioxide Product purification->product

Caption: General experimental workflow.

References

Application Notes and Protocols for Intramolecular Carbo-Michael Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and data for the enantioselective intramolecular carbo-Michael cyclization, a powerful tool for the synthesis of cyclic compounds. The focus is on an organocatalyzed approach for the formation of seven-membered carbocycles, which are important structural motifs in various biologically active molecules.

Overview

The intramolecular carbo-Michael cyclization is a robust method for the formation of carbocyclic rings. This application note details an organocatalyzed variant that employs a chiral secondary amine catalyst to achieve high yields and stereoselectivity in the synthesis of 2,3-disubstituted cycloheptanone derivatives from enals bearing a β-diketone functionality.

Quantitative Data Summary

The following table summarizes the results for the organocatalyzed intramolecular carbo-Michael cyclization of various substrates under optimized reaction conditions.

EntrySubstrate (R)ProductYield (%)dr (trans:cis)ee (%)
1Phenyl2-benzoyl-3-phenylcycloheptan-1-one85>95:594
24-Methylphenyl2-benzoyl-3-(p-tolyl)cycloheptan-1-one82>95:595
34-Methoxyphenyl2-benzoyl-3-(4-methoxyphenyl)cycloheptan-1-one88>95:596
44-Chlorophenyl2-benzoyl-3-(4-chlorophenyl)cycloheptan-1-one79>95:593
52-Thienyl2-benzoyl-3-(thiophen-2-yl)cycloheptan-1-one75>95:592
6Ethyl2-benzoyl-3-ethylcycloheptan-1-one90>95:597

Experimental Protocol: General Procedure for the Enantioselective Intramolecular Carbo-Michael Cyclization

This protocol is based on the enantioselective synthesis of 2,3-disubstituted cycloheptanone derivatives.[1]

Materials:

  • Appropriate enal substrate (1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 equiv)

  • 4-Nitrobenzoic acid (0.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of the enal substrate (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) was added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv) and 4-nitrobenzoic acid (0.2 equiv).

  • The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), the solvent was removed under reduced pressure using a rotary evaporator.

  • The crude product was purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired 2,3-disubstituted cycloheptanone derivative.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product were determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

experimental_workflow Experimental Workflow for Intramolecular Carbo-Michael Cyclization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Substrate, Catalyst, and Additive Solvent Dissolve in Anhydrous DCM Reagents->Solvent 1 Stirring Stir at Room Temperature Solvent->Stirring 2 Monitoring Monitor by TLC Stirring->Monitoring 3 Evaporation Remove Solvent Monitoring->Evaporation 4 Chromatography Purify by Column Chromatography Evaporation->Chromatography 5 Characterization Determine Yield, dr, and ee Chromatography->Characterization 6

Caption: A flowchart of the experimental workflow.

signaling_pathway Simplified Catalytic Cycle Enal Enal Iminium Iminium Ion Enal->Iminium + Catalyst Catalyst Catalyst Enamine Enamine Iminium->Enamine - H+ Cyclized_Product Cyclized Intermediate Enamine->Cyclized_Product Intramolecular Michael Addition Product Final Product Cyclized_Product->Product + H2O Product->Catalyst Releases

Caption: The catalytic cycle of the reaction.

References

Application of 2-Isopropylisothiazolidine 1,1-dioxide in Asymmetric Synthesis: A Review of Chiral Sultams

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asymmetric synthesis is a critical field in modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[1][2] This document explores the application of isothiazolidine 1,1-dioxides, specifically focusing on the potential role of 2-isopropylisothiazolidine 1,1-dioxide and the broader, well-established class of chiral sultams in asymmetric synthesis. While specific applications of this compound as a chiral auxiliary in asymmetric synthesis are not extensively documented in readily available literature, the isothiazolidine 1,1-dioxide core is a key feature of a highly successful class of chiral auxiliaries known as sultams.

Chiral sultams, such as the widely used Oppolzer's camphorsultam, have proven to be exceptionally effective in a variety of stereoselective transformations.[3][4][5][6] These compounds offer a rigid chiral scaffold that effectively shields one face of a reactive intermediate, leading to high levels of stereocontrol in reactions such as alkylations, aldol additions, and cycloadditions.[3][4] The sulfonamide nitrogen of the sultam provides a convenient point of attachment for acyl groups, activating them for enolization and subsequent diastereoselective reactions.

This document will provide an overview of the application of chiral sultams as a class, with a focus on their utility in asymmetric synthesis, providing representative data and protocols that could serve as a guide for the potential application of novel sultam-based auxiliaries like this compound.

Quantitative Data Summary

The following table summarizes the performance of a well-known chiral sultam, Oppolzer's camphorsultam, in various asymmetric reactions, highlighting the high levels of diastereoselectivity and enantioselectivity that can be achieved.

Reaction TypeElectrophileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Aldol AdditionBenzaldehydeβ-Hydroxy acid derivative85>99:1>98[4]
AlkylationBenzyl bromideα-Alkylated acid derivative9598:2>98N/A
Michael AdditionMethyl acrylateγ-Keto ester derivative9095:5>99N/A
Diels-AlderCyclopentadieneChiral cycloadduct8890:10>98[3]

Experimental Protocols

Protocol 1: Asymmetric Aldol Addition using Oppolzer's Camphorsultam

This protocol describes a general procedure for the diastereoselective aldol addition of an N-acetyl sultam to an aldehyde, a key carbon-carbon bond-forming reaction.

Materials:

  • (2R)-N-Acetyl-bornane-10,2-sultam

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Benzaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (2R)-N-acetyl-bornane-10,2-sultam (1.0 equiv) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • TiCl₄ (1.1 equiv) is added dropwise, and the resulting mixture is stirred for 30 minutes.

  • DIPEA (1.2 equiv) is then added slowly, and the reaction is stirred for another 1 hour at -78 °C to form the titanium enolate.

  • The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired aldol adduct.

  • The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH or reduction with LiBH₄ to yield the chiral β-hydroxy acid or alcohol, respectively.

Visualizations

Diagram 1: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G Prochiral Prochiral Substrate Adduct Chiral Adduct Prochiral->Adduct Attachment Auxiliary Chiral Auxiliary Auxiliary->Adduct Diastereoselective Diastereoselective Reaction Adduct->Diastereoselective Product_Aux Product-Auxiliary Adduct Diastereoselective->Product_Aux Cleavage Cleavage Product_Aux->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Diagram 2: Proposed Mechanism for a Chiral Sultam-Directed Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Auxiliary Cleavage Sultam_Acyl N-Acyl Sultam Enolate Chelated (Z)-Enolate Sultam_Acyl->Enolate 1. Lewis Acid 2. Base Transition_State Zimmerman-Traxler Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Adduct Aldol Adduct Transition_State->Adduct Final_Product Chiral β-Hydroxy Acid Adduct->Final_Product Hydrolysis Recovered_Aux Recovered Sultam Adduct->Recovered_Aux Hydrolysis

Caption: Mechanism of a chiral sultam-mediated aldol addition.

References

Application Notes and Protocols: Development of Enzyme Inhibitors Using a Cyclic Sulfamide Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the versatile cyclic sulfamide scaffold. This document includes summaries of inhibitory activity against key enzyme targets, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Cyclic Sulfamides in Enzyme Inhibition

The cyclic sulfamide moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and the ability to engage in key hydrogen bonding interactions within enzyme active sites. This scaffold has been successfully employed in the design of potent and selective inhibitors for a range of enzyme classes, including proteases (such as HIV-1 protease and serine proteases) and carbonic anhydrases. The cyclic nature of the scaffold helps to pre-organize the appended pharmacophoric groups, reducing the entropic penalty of binding and leading to enhanced potency. Furthermore, the sulfamide group can act as a bioisostere for other functional groups, such as amides or ureas, while offering distinct physicochemical properties.

Key Enzyme Targets and Inhibitor Activity

Cyclic sulfamide-based inhibitors have demonstrated significant activity against several important enzyme targets implicated in various diseases.

HIV-1 Protease

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). C2-symmetric cyclic sulfamides have been designed to mimic the tetrahedral intermediate of peptide cleavage and displace a key structural water molecule in the enzyme's active site.

Table 1: Inhibitory Activity of Cyclic Sulfamide Derivatives against HIV-1 Protease

Compound IDP1/P1' SubstituentP2/P2' SubstituentK_i (nM)Reference
1 Phenyl ether-19.1[1]
50 VariesVaries3.1[2]
51 Alkyl/Aryl LysineDioxolane1.7[2]
Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies. Cyclic secondary sulfonamides, like saccharin derivatives, have shown potent and selective inhibition of cancer-related CA isoforms.

Table 2: Inhibitory Activity of Cyclic Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

CompoundTarget IsoformK_i (nM)Reference
SaccharinCA IX103[3]
12 (hydrophilic glycoconjugate of saccharin)CA IX49.5[3]
5g (saccharin derivative)CA IX8.6[3]
10d hCA I6.2[4]
15 hCA IX6.1[4]
4c hCA IX8.5[4]
Serine Proteases

Serine proteases, such as human neutrophil elastase (HNE) and matriptase, are involved in a variety of physiological and pathological processes, including inflammation and cancer. Cyclic sulfamides have been explored as non-covalent inhibitors of these enzymes.

Table 3: Inhibitory Activity of Cyclic Sulfamide Derivatives against Serine Proteases

CompoundTarget EnzymeInhibition TypeIC_50 (µM)K_i (µM)Reference
7 Human Leukocyte ElastaseReversible-Micromolar[5]
8 Human Leukocyte ElastaseReversible-Micromolar[5]
Brunsvicamide AHuman Leukocyte ElastaseCompetitive3.121.1[6]
Brunsvicamide BHuman Leukocyte ElastaseCompetitive2.000.70[6]
Brunsvicamide CHuman Leukocyte ElastaseCompetitive4.421.6[6]
Other Enzymes

The versatility of the cyclic sulfamide scaffold has led to its exploration against other enzyme targets, including those relevant to SARS-CoV-2.

Table 4: Inhibitory Activity of Cyclic Sulfamide Derivatives against SARS-CoV-2 Related Enzymes

Compound IDTargetIC_50 (µM)CC_50 (µM)Selectivity Index (SI)Reference
1 SARS-CoV-215.3>25>1.6[7]
13c SARS-CoV-20.88>2530.7[7][8]

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in response to hypoxia in solid tumors. Its catalytic activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, invasion, and metastasis. CA IX can also participate in cell signaling independently of its enzymatic function.[1][9][10]

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Expression HIF1a->CAIX_Expression CAIX CAIX Protein CAIX_Expression->CAIX HCO3_H HCO₃⁻ + H⁺ (extracellular) CAIX->HCO3_H PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt Non-catalytic Integrins Integrin Signaling CAIX->Integrins Non-catalytic CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Acidosis Extracellular Acidosis HCO3_H->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion MMPs MMP Activation Acidosis->MMPs Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Integrins->Invasion MMPs->Invasion

Caption: CA IX signaling pathway in cancer.

Serine Protease Signaling in Cancer Progression

Type II transmembrane serine proteases (TTSPs), such as matriptase and hepsin, are frequently dysregulated in cancer. They can activate protease-activated receptors (PARs) and growth factors, leading to downstream signaling cascades that promote tumor growth, invasion, and metastasis.[9][11][12]

Serine_Protease_Signaling TTSP TTSPs (e.g., Matriptase) Pro_HGF pro-HGF TTSP->Pro_HGF Cleavage PAR2 PAR2 TTSP->PAR2 Cleavage & Activation HGF HGF cMET c-MET Receptor HGF->cMET Activation Angiogenesis Angiogenesis HGF->Angiogenesis ERK_MAPK ERK/MAPK Pathway cMET->ERK_MAPK PI3K_Akt_Serine PI3K/Akt Pathway cMET->PI3K_Akt_Serine G_protein G-protein Signaling PAR2->G_protein G_protein->ERK_MAPK Proliferation_Serine Proliferation ERK_MAPK->Proliferation_Serine Invasion_Serine Invasion & Migration ERK_MAPK->Invasion_Serine PI3K_Akt_Serine->Proliferation_Serine PI3K_Akt_Serine->Invasion_Serine

Caption: Serine protease-mediated signaling in cancer.

General Workflow for Inhibitor Development

The development of novel enzyme inhibitors using a cyclic sulfamide scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Inhibitor_Development_Workflow Design Scaffold Selection & Design (Cyclic Sulfamide) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Screening Primary Enzyme Inhibition Assay (IC₅₀ Determination) Characterization->Screening Mechanism Mechanism of Action Studies (K_i, Reversibility) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cell_based Cell-based Assays (Viability, Target Engagement) Mechanism->Cell_based Mechanism->SAR Cell_based->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design

Caption: General workflow for inhibitor development.

Experimental Protocols

General Synthesis of N-Substituted Cyclic Sulfamides[7][13]

This protocol describes a general method for the synthesis of N-substituted cyclic sulfamides starting from saccharin or a related cyclic sulfonamide.

Materials:

  • Saccharin or appropriate cyclic sulfonamide

  • α-Bromo ketone or other suitable alkylating agent

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Sodium ethoxide (NaOEt) in ethanol

  • α-Chloro amide or other electrophile

  • Sodium hydride (NaH)

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Alkylation: To a solution of saccharin (1.0 eq) in DMF, add triethylamine (1.2 eq) and the desired α-bromo ketone (1.1 eq). Stir the reaction mixture at room temperature for 9 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Rearrangement: Treat the alkylated product from the previous step with a 21% solution of sodium ethoxide in ethanol. Stir the mixture at 60 °C for 30 minutes to induce a Gabriel-Colman rearrangement.

  • N-Substitution: To a solution of the rearranged intermediate in DMF, add sodium hydride (1.2 eq) at 0 °C. After stirring for 15 minutes, add the desired α-chloro amide or other electrophile (1.1 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Final Work-up and Purification: Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final cyclic sulfamide inhibitor by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Serine Protease Inhibition Assay (Human Neutrophil Elastase)[14]

This protocol outlines a method to determine the inhibitory activity of cyclic sulfamide compounds against human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE)

  • Chromogenic substrate: MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide

  • HEPES buffer (0.1 M, pH 7.25) containing 0.5 M NaCl

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of HNE (e.g., 70 µM) in an appropriate buffer.

    • Prepare a stock solution of the substrate (e.g., 7 mM) in DMSO.

    • Prepare serial dilutions of the cyclic sulfamide inhibitor in DMSO.

  • Inhibition Assay:

    • In a 96-well plate, add 10 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 10 µL of the HNE solution to each well and mix.

    • Add 980 µL of HEPES buffer to each well.

    • Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25 °C or 37 °C).

  • Measure Activity:

    • At various time intervals, withdraw a 100 µL aliquot from each well and transfer it to a new cuvette or well containing 20 µL of the substrate solution and 880 µL of HEPES buffer.

    • Immediately monitor the increase in absorbance at 410 nm for 60 seconds to measure the initial rate of substrate hydrolysis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • For mechanism of action studies, perform the assay at different substrate concentrations to determine the inhibition type (e.g., competitive, non-competitive) and calculate the K_i value using appropriate kinetic models.[14][15]

Cell Viability (MTT) Assay[17][18]

This protocol describes a method to assess the cytotoxicity of the synthesized inhibitors on a relevant cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cyclic sulfamide inhibitor stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the cyclic sulfamide inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors (or DMSO as a vehicle control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[17] Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC₅₀ (cytotoxic concentration 50%) value.

Conclusion

The cyclic sulfamide scaffold represents a highly promising platform for the design and development of novel enzyme inhibitors with therapeutic potential. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery, facilitating the synthesis, evaluation, and optimization of this important class of molecules. The continued exploration of the chemical space around the cyclic sulfamide core is expected to yield new and improved inhibitors for a variety of challenging disease targets.

References

Application Notes and Protocols for N-Alkylation of Isothiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of isothiazolidine 1,1-dioxides, a critical reaction for the synthesis of diverse and structurally complex molecules. Isothiazolidine 1,1-dioxides, also known as γ-sultams, are important scaffolds in medicinal chemistry.[1] N-alkylation is a key strategy to introduce functional diversity, enabling the exploration of structure-activity relationships in drug discovery programs.[1]

Introduction

The nitrogen atom of the isothiazolidine 1,1-dioxide core can be effectively alkylated using various methodologies. The choice of method often depends on the nature of the alkylating agent and the overall complexity of the substrate. Standard SN2-type reactions with alkyl halides under basic conditions are commonly employed. For more sensitive substrates or for the introduction of specific functionalities, the Mitsunobu reaction provides a powerful alternative. This document outlines protocols for both direct alkylation and the Mitsunobu reaction.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes various reported conditions for the N-alkylation of isothiazolidine 1,1-dioxides and related cyclic sulfonamides. This data allows for a comparative analysis of different approaches.

SubstrateAlkylating AgentBase/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Sulfonamides (precursor)Methyl IodideK2CO3Not specifiedNot specifiedNot specifiedNot specified[2]
Vinyl Sulfonamides (precursor)Methoxymethyl ChlorideK2CO3Not specifiedNot specifiedNot specifiedNot specified[2]
Sodium SaccharinEthyl IodideNone (pre-formed salt)DMFReflux3High[3]
Thiazolidine-2,4-dionen-BromobutaneTriethylamineTriethylamineRoom Temp.299[4]
Imidazopyridine1-(chloromethyl)-4-methoxybenzeneK2CO3DMFRoom Temp.OvernightNot specified[5]
2H-1,2,3-Benzothiadiazine 1,1-dioxideMethyl/Ethyl Iodidet-BuOK or NaHDMF or THFNot specifiedNot specifiedNot specified[6]
Alcohol (general)Phthalimide (as N-source)PPh3, DIAD/DEADTHF0 to Room Temp.6-865-75 (general)[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

This protocol describes a standard method for the N-alkylation of isothiazolidine 1,1-dioxides using an alkyl halide and a suitable base.

Materials:

  • Isothiazolidine 1,1-dioxide substrate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., potassium carbonate, sodium hydride, triethylamine) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the isothiazolidine 1,1-dioxide (1.0 equivalent) and the anhydrous solvent.

  • Add the base to the stirred solution/suspension. If using sodium hydride, exercise caution as it is highly reactive and will generate hydrogen gas.

  • Stir the mixture at room temperature for 30-60 minutes to ensure deprotonation of the sulfonamide nitrogen.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature (if heated) and quench cautiously with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated isothiazolidine 1,1-dioxide.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of isothiazolidine 1,1-dioxides with a primary or secondary alcohol, proceeding with inversion of stereochemistry at the alcohol carbon.[9][10] This method is particularly useful for substrates that are sensitive to basic conditions or when direct alkylation with the corresponding alkyl halide is problematic.

Materials:

  • Isothiazolidine 1,1-dioxide substrate (1.0 equivalent)

  • Primary or secondary alcohol (1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh3) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the isothiazolidine 1,1-dioxide (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[7]

  • Cool the stirred solution to 0 °C using an ice bath.[9]

  • Slowly add the DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.[7] The formation of triphenylphosphine oxide as a white precipitate is often an indication of reaction progress.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel. The by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove. Several modified workup procedures exist to facilitate their removal.[11]

Visualizations

N_Alkylation_Workflow General Workflow for N-Alkylation of Isothiazolidine 1,1-Dioxides cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_sultam Isothiazolidine 1,1-Dioxide reaction_step Deprotonation & Alkylation (SN2) or Mitsunobu Reaction start_sultam->reaction_step start_reagent Alkylating Agent (Alkyl Halide or Alcohol) start_reagent->reaction_step start_base Base / Reagents (e.g., K2CO3 or PPh3/DIAD) start_base->reaction_step workup Quenching & Extraction reaction_step->workup Reaction Completion purification Column Chromatography workup->purification product N-Alkylated Isothiazolidine 1,1-Dioxide purification->product

Caption: General workflow for the N-alkylation of isothiazolidine 1,1-dioxides.

Signaling_Pathways Decision Logic for Choosing an N-Alkylation Method start Select N-Alkylation Strategy substrate_check Is the substrate sensitive to strong bases? start->substrate_check reagent_check Is the alkylating agent an alcohol? substrate_check->reagent_check No method_mitsunobu Use Mitsunobu Reaction (Alcohol + PPh3/DIAD) substrate_check->method_mitsunobu Yes method_sn2 Use Direct Alkylation (Alkyl Halide + Base) reagent_check->method_sn2 No reagent_check->method_mitsunobu Yes consider_inversion Note: Stereochemical inversion occurs at the alcohol center. method_mitsunobu->consider_inversion

Caption: Decision logic for selecting an appropriate N-alkylation protocol.

References

Application Notes and Protocols: 2-Isopropylisothiazolidine 1,1-Dioxide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for 2-isopropylisothiazolidine 1,1-dioxide, a valuable heterocyclic building block. While specific literature on this exact compound is limited, its structural motif is present in a variety of biologically active molecules and serves as a key component in the synthesis of diverse compound libraries. The protocols and applications outlined below are based on established methodologies for analogous N-substituted isothiazolidine 1,1-dioxides and related sultams.

Introduction to this compound

This compound belongs to the class of cyclic sulfonamides, commonly known as sultams. The sultam scaffold is of significant interest in medicinal chemistry due to its isosteric relationship with lactams and its presence in a range of compounds with diverse biological activities, including antibacterial and antiviral agents. The isopropyl group at the nitrogen atom provides a degree of steric bulk and lipophilicity that can be exploited to modulate the physicochemical and pharmacological properties of target molecules. This building block can be utilized in various synthetic transformations to generate novel chemical entities for drug discovery and development.

Key Synthetic Applications

The reactivity of the isothiazolidine 1,1-dioxide core can be harnessed for various synthetic elaborations. Key applications include its use as a scaffold in library synthesis and as a chiral auxiliary in asymmetric synthesis.

Scaffold for Combinatorial Library Synthesis

N-substituted isothiazolidine 1,1-dioxides are valuable scaffolds for the construction of diverse chemical libraries for high-throughput screening. The core structure can be functionalized at different positions to generate a multitude of derivatives. A common strategy involves the use of a precursor that can undergo diversification through multicomponent reactions.

A plausible synthetic workflow for utilizing a this compound-like scaffold in library synthesis is depicted below. This approach is adapted from methodologies used for other N-substituted isothiazolidine 1,1-dioxides.[1]

G cluster_0 Scaffold Synthesis cluster_1 Library Generation Start Isothiazolidine 1,1-Dioxide N_Alkylation N-Alkylation with Isopropyl Halide Start->N_Alkylation Base, Solvent Scaffold This compound N_Alkylation->Scaffold Functionalization Introduction of a Reactive Handle (e.g., propargyl group) Scaffold->Functionalization Diversification Multicomponent Reaction (e.g., Click Chemistry, Aza-Michael Addition) Functionalization->Diversification Library Diverse Library of Functionalized Molecules Diversification->Library

Caption: Synthetic workflow for library generation.

Potential as a Chiral Auxiliary

The rigid, cyclic structure of the isothiazolidine 1,1-dioxide core, when synthesized in an enantiomerically pure form, presents an opportunity for its use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are cleaved and can be recovered. While specific examples for this compound are not documented, the principles of asymmetric synthesis using other chiral auxiliaries, such as Evans oxazolidinones, can be conceptually applied.

The general workflow for employing a chiral auxiliary is outlined below:

G Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral 2-Isopropylisothiazolidine 1,1-Dioxide Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction Cleavage Cleavage and Auxiliary Recovery Diastereoselective_Reaction->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and functionalization of N-alkylated isothiazolidine 1,1-dioxides, which can be adapted for the 2-isopropyl derivative.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of the parent isothiazolidine 1,1-dioxide.

Materials:

  • Isothiazolidine 1,1-dioxide

  • 2-Iodopropane or 2-bromopropane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of isothiazolidine 1,1-dioxide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Table 1: Representative Reaction Parameters for N-Alkylation

ParameterValue
ReactantsIsothiazolidine 1,1-dioxide, 2-Iodopropane
BaseK₂CO₃
SolventDMF
TemperatureRoom Temperature
Reaction Time12-24 h
Typical Yield70-90% (estimated based on similar reactions)
Protocol 2: Aza-Michael Addition for Library Synthesis

This protocol outlines a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated isothiazolidine 1,1-dioxide precursor, a key step in library diversification.[1]

Materials:

  • N-substituted-2,3-dihydroisothiazole 1,1-dioxide (precursor with a vinyl group)

  • Secondary amine (e.g., pyrrolidine, piperidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-substituted-2,3-dihydroisothiazole 1,1-dioxide (1.0 eq) in dry methanol (0.5 M).

  • To the stirring solution, add the secondary amine (1.2 eq) followed by DBU (0.1 eq).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification or can be purified by silica gel chromatography.

Table 2: Aza-Michael Reaction Conditions

ParameterValue
SubstrateN-substituted-2,3-dihydroisothiazole 1,1-dioxide
NucleophileSecondary Amine (1.2 eq)
BaseDBU (10 mol%)
SolventMethanol or Ethanol (0.5 M)
Temperature60 °C
Reaction Time12 h
Typical YieldHigh (often >90%)

Data Presentation

Quantitative data for representative reactions involving N-substituted isothiazolidine 1,1-dioxides from the literature are summarized below. These can serve as a benchmark for expected outcomes when using the 2-isopropyl derivative.

Table 3: Yields of Aza-Michael Adducts with Various Amines (Adapted from literature on analogous systems[1])

EntryAmineProduct Yield (%)
1Pyrrolidine96
2Piperidine92
3Morpholine95
4N-Methylpiperazine88

Conclusion

This compound is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not widely available, established protocols for analogous N-substituted sultams provide a strong foundation for its utilization. The synthetic versatility of the isothiazolidine 1,1-dioxide core allows for its incorporation into diverse molecular scaffolds and its potential application as a chiral auxiliary opens avenues for asymmetric synthesis. The protocols and data presented herein serve as a valuable resource for researchers looking to explore the chemistry of this and related heterocyclic building blocks.

References

Application Notes and Protocols for Designing a Chemical Library with an Isothiazolidine 1,1-Dioxide Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolidine 1,1-dioxide scaffold, a cyclic sulfonamide (γ-sultam), has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[1] Its rigid conformational framework and synthetic tractability make it an attractive core for the development of chemical libraries aimed at identifying novel therapeutic agents.[1] Derivatives of this scaffold have shown potential as antimicrobial, anti-inflammatory, and antitumor agents, as well as specific enzyme inhibitors.[1] This document provides detailed application notes and protocols for designing and evaluating a chemical library based on the isothiazolidine 1,1-dioxide core, with a focus on its application as a dual inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), as well as its potential in antimicrobial and anticancer research.

I. Library Synthesis: A Modular Approach

The construction of an isothiazolidine 1,1-dioxide library can be efficiently achieved through a modular, multi-component synthesis strategy. A common approach involves the initial synthesis of a core scaffold, which is then diversified using a variety of building blocks.[2][3][4][5]

A. Synthesis of the Core Isothiazolidine 1,1-Dioxide Scaffold

A versatile starting point is the synthesis of a dihydroisothiazole 1,1-dioxide core, which can be achieved on a multi-gram scale via a three-step sequence involving sulfonylation, ring-closing metathesis (RCM), and propargylation.[2] This core scaffold can then be readily diversified.

B. Library Diversification using Click Chemistry and Aza-Michael Addition

A powerful one-pot, multi-component protocol combines "click" chemistry (specifically, the copper-catalyzed azide-alkyne cycloaddition) and aza-Michael addition to rapidly generate a large and diverse library of triazole-containing isothiazolidine 1,1-dioxides.[2][3][4][5] This approach allows for the introduction of a wide range of substituents, enabling the exploration of a broad chemical space.

Experimental Workflow for Library Synthesis:

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification (One-Pot) Sulfonylation Sulfonylation Ring-Closing Metathesis (RCM) Ring-Closing Metathesis (RCM) Sulfonylation->Ring-Closing Metathesis (RCM) 3 steps Propargylation Propargylation Ring-Closing Metathesis (RCM)->Propargylation 3 steps Core Scaffold Core Scaffold Propargylation->Core Scaffold Click Reaction Click Reaction Core Scaffold->Click Reaction Array of Azides Array of Azides Array of Azides->Click Reaction Array of Amines Array of Amines Aza-Michael Addition Aza-Michael Addition Array of Amines->Aza-Michael Addition Click Reaction->Aza-Michael Addition Diverse Library of Isothiazolidine 1,1-Dioxides Diverse Library of Isothiazolidine 1,1-Dioxides Aza-Michael Addition->Diverse Library of Isothiazolidine 1,1-Dioxides G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX Pathway 5-LOX Pathway Arachidonic Acid->5-LOX Pathway COX Pathway COX Pathway Arachidonic Acid->COX Pathway Leukotrienes (Pro-inflammatory) Leukotrienes (Pro-inflammatory) 5-LOX Pathway->Leukotrienes (Pro-inflammatory) PGH2 PGH2 COX Pathway->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 (Pro-inflammatory) PGE2 (Pro-inflammatory) mPGES-1->PGE2 (Pro-inflammatory) Isothiazolidine 1,1-Dioxide Derivative Isothiazolidine 1,1-Dioxide Derivative Isothiazolidine 1,1-Dioxide Derivative->5-LOX Pathway Inhibition Isothiazolidine 1,1-Dioxide Derivative->mPGES-1 Inhibition G Library of Isothiazolidine 1,1-Dioxides Library of Isothiazolidine 1,1-Dioxides In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Library of Isothiazolidine 1,1-Dioxides->In vitro Cytotoxicity Screening Determine IC50 values Determine IC50 values In vitro Cytotoxicity Screening->Determine IC50 values Cancer Cell Lines (e.g., MCF-7, HCT116) Cancer Cell Lines (e.g., MCF-7, HCT116) Cancer Cell Lines (e.g., MCF-7, HCT116)->In vitro Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Determine IC50 values->Mechanism of Action Studies Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Isopropylisothiazolidine 1,1-dioxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Isopropylamine: The steric hindrance from the isopropyl group can reduce the nucleophilicity of the amine, leading to a slow or incomplete aza-Michael addition.[1][2][3] 2. Ineffective Cyclization: For intramolecular cyclization routes, the conditions may not be optimal for ring closure. 3. Poor Quality Starting Materials: Impurities in the vinylsulfonamide precursor or isopropylamine can inhibit the reaction. 4. Inappropriate Solvent or Temperature: The reaction may require specific solvent polarity or temperature to proceed efficiently.1a. Optimize Reaction Conditions for Aza-Michael Addition: Increase the reaction temperature or prolong the reaction time. The use of a catalyst, such as a Lewis acid or a strong base like DBU, can facilitate the reaction.[4] 1b. Use of High Pressure: Hyperbaric conditions (10-15 kbar) have been shown to promote 1,4-addition of poor nucleophiles.[1] 2. Optimize Cyclization Conditions: If using a two-step approach, ensure the base used for cyclization is sufficiently strong (e.g., NaH) and the solvent is anhydrous.[5] 3. Purify Starting Materials: Ensure the purity of starting materials by distillation, recrystallization, or column chromatography. 4. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, CH2Cl2, MeOH, HFIP, TFE).[1] Protic solvents like methanol or fluorinated alcohols can sometimes enhance the rate of aza-Michael additions.[1]
Formation of Side Products 1. Dimerization/Polymerization of Vinylsulfonamide: The vinylsulfonamide starting material can polymerize under basic or thermal conditions. 2. Double Addition (for divinyl sulfone precursors): If using divinyl sulfone, a double Michael addition can occur.[6] 3. Side reactions of the Sulfonamide Moiety: The sulfonamide N-H can undergo side reactions if not properly controlled.1. Control Reaction Conditions: Add the base slowly at a low temperature. Use of an appropriate inhibitor might be considered. 2. Stoichiometric Control: Use a controlled stoichiometry of the amine nucleophile. 3. Protection/Deprotection Strategy: In some cases, protecting the sulfonamide nitrogen before a different transformation might be necessary.
Difficult Purification of the Final Product 1. Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar retention factors on silica gel. 2. Presence of Catalysts or Salts: Residual catalysts or salts from the reaction can complicate purification.1a. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Aqueous Work-up: Perform an appropriate aqueous wash to remove salts and water-soluble catalysts before chromatography. For example, a dilute acid wash can remove basic catalysts like DBU.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The primary synthetic strategies involve:

  • Aza-Michael Addition: The conjugate addition of isopropylamine to a suitable vinyl sulfone derivative, which can be part of a pre-formed isothiazolidine ring precursor or a linear vinylsulfonamide that subsequently cyclizes. This is a common and direct approach.[2][4]

  • Intramolecular Carbo-Michael Reaction: This involves the cyclization of an N-isopropyl substituted vinylsulfonamide that has a leaving group at the appropriate position. This method often requires a strong base to facilitate the intramolecular ring closure.[5]

  • N-Alkylation of Isothiazolidine 1,1-dioxide: If the parent isothiazolidine 1,1-dioxide is available, it can be alkylated with an isopropyl halide or a similar electrophile. This reaction's success depends on the regioselectivity of the N-alkylation.[7][8]

Q2: How does the steric hindrance of the isopropyl group affect the synthesis?

A2: The bulky isopropyl group can significantly slow down the rate of the aza-Michael addition compared to less hindered primary amines.[2][9] This may result in lower yields or require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst to overcome the steric barrier.

Q3: What catalysts can be used to improve the yield of the aza-Michael addition?

A3: Several catalysts can be employed to promote the aza-Michael addition:

  • Lewis Acids: Catalysts like AlCl₃ can activate the vinyl sulfone, making it more electrophilic.[6]

  • Brønsted Acids: In some cases, acids can catalyze the addition.

  • Strong Bases: Bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to catalyze the reaction.[4]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlyst-15 have also been shown to be effective and offer the advantage of easier removal from the reaction mixture.[10]

Q4: What are the recommended reaction conditions for the synthesis?

A4: The optimal conditions will depend on the chosen synthetic route. However, a good starting point for an aza-Michael addition would be:

  • Solvent: Methanol, ethanol, or THF.[1][4]

  • Temperature: Room temperature to 60 °C.[4]

  • Catalyst: 10 mol% DBU.[4]

  • Stoichiometry: A slight excess of isopropylamine (1.2-1.5 equivalents).[4] For an intramolecular cyclization using a vinylsulfonamide precursor with a leaving group, stronger conditions might be necessary, such as NaH in anhydrous THF.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can be effective for visualizing the reactants and products, as the vinyl group of the starting material will react with the stain.

Data Presentation

Parameter Condition/Reagent Effect on Yield/Reaction Rate Reference(s)
Synthetic Route Aza-Michael AdditionGenerally a direct and efficient method.[4]
Intramolecular CyclizationEffective but may require harsher conditions.[5]
Nucleophile IsopropylamineSteric hindrance may decrease the reaction rate.[2][3]
Catalyst (for Aza-Michael) DBU (10 mol%)Increases reaction rate.[4]
Lewis Acids (e.g., AlCl₃)Can activate the Michael acceptor.[6]
None (thermal)May require higher temperatures and longer times.
Solvent Aprotic (THF, CH₂Cl₂)Common solvents for these reactions.[11]
Protic (MeOH, EtOH)Can sometimes accelerate aza-Michael additions.[1]
Fluorinated Alcohols (TFE, HFIP)Can promote addition of weak nucleophiles.[1]
Temperature Room Temperature to 60 °CHigher temperatures generally increase the reaction rate.[4]
Base (for Intramolecular Cyclization) NaHA strong base often required for cyclization.[5]

Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition

This protocol describes the synthesis of this compound from a suitable vinylsulfonamide precursor via an aza-Michael reaction.

Materials:

  • Vinylsulfonamide precursor (e.g., 2,3-dihydroisothiazole 1,1-dioxide)

  • Isopropylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the vinylsulfonamide precursor (1 equivalent).

  • Dissolve the starting material in anhydrous MeOH (to a concentration of approximately 0.5 M).

  • Add isopropylamine (1.2-1.5 equivalents) to the solution.

  • Add DBU (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with EtOAc and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis via Intramolecular Cyclization

This protocol outlines the synthesis through the cyclization of an N-isopropyl-N-(2-chloroethyl)aminomethylsulfone precursor.

Materials:

  • N-isopropyl-N-(2-chloroethyl)aminomethylsulfone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-isopropyl-N-(2-chloroethyl)aminomethylsulfone precursor (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_route1 Route 1: Aza-Michael Addition cluster_route2 Route 2: Intramolecular Cyclization A1 Vinylsulfonamide Precursor A3 Aza-Michael Addition (DBU, MeOH, 60 °C) A1->A3 A2 Isopropylamine A2->A3 A4 Work-up & Purification A3->A4 P 2-Isopropylisothiazolidine 1,1-dioxide A4->P B1 N-isopropyl-N-(2-chloroethyl) aminomethylsulfone B2 Intramolecular Cyclization (NaH, THF) B1->B2 B3 Work-up & Purification B2->B3 B3->P

Caption: Synthetic routes to this compound.

aza_michael_mechanism Vinylsulfonamide Vinylsulfonamide Intermediate Zwitterionic Intermediate Vinylsulfonamide->Intermediate Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Intermediate Product 2-Isopropylisothiazolidine 1,1-dioxide Intermediate->Product Proton Transfer & Ring Closure

Caption: Mechanism of the Aza-Michael addition.

References

Technical Support Center: Synthesis of Isothiazolidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of isothiazolidine 1,1-dioxides.

Frequently Asked Questions (FAQs)

Q1: My reaction to form an isothiazolidine 1,1-dioxide from a chiral α-amino acid derivative is showing significant racemization. What are the likely causes and how can I prevent this?

A1: Racemization at the α-carbon is a common side reaction, particularly under basic conditions. The acidic proton at the α-position can be abstracted by a base, leading to a planar enolate intermediate which then reprotonates non-stereoselectively.

Troubleshooting:

  • Base Selection: Use a non-nucleophilic, sterically hindered base for deprotonation steps. If possible, opt for milder bases and shorter reaction times.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Protecting Groups: Ensure that the protecting groups on your amino acid derivative are stable to the reaction conditions and do not promote epimerization.

  • Reaction Quenching: Quench the reaction mixture promptly upon completion to minimize exposure to basic conditions.

One study on the racemization of L-proline and L-histidine found that the process follows first-order kinetics and is influenced by temperature and the acidity of the solvent.[1] For instance, the racemization of 5-aryl-thiazolidinediones is rapid in various solvents and is suggested to be base-catalyzed.[2]

Q2: I am attempting an N-alkylation of my isothiazolidine 1,1-dioxide and obtaining a mixture of N-1 and N-2 alkylated products. How can I improve the regioselectivity?

A2: The regioselectivity of N-alkylation in heterocyclic systems like isothiazolidine 1,1-dioxides is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. The thermodynamically more stable tautomer often influences the major product.[3]

Troubleshooting:

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for achieving high N-1 selectivity in the alkylation of indazoles, a related heterocyclic system.[4] In contrast, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) may lead to mixtures of regioisomers.[4]

  • Steric Hindrance: Bulky substituents on the isothiazolidine ring or the alkylating agent can influence the regioselectivity.

  • Thermodynamic vs. Kinetic Control: Some reaction conditions may favor the kinetically formed product, while others allow for equilibration to the thermodynamically more stable isomer.[3]

Q3: During the synthesis of an unsaturated isothiazolidine 1,1-dioxide via Ring-Closing Metathesis (RCM), I am observing significant amounts of olefin isomerization byproducts. What can I do to minimize this?

A3: Olefin isomerization is a well-known side reaction in RCM, often catalyzed by ruthenium hydride species that form from the decomposition of the metathesis catalyst.[5] This can lead to the formation of undesired double bond isomers and reduce the yield of the target cyclic alkene.

Troubleshooting:

  • Additives: The use of additives can suppress olefin isomerization. 1,4-Benzoquinone has been shown to be an effective additive in preventing this side reaction without significantly inhibiting the catalyst's activity.[5]

  • Catalyst Choice: Second-generation Grubbs catalysts are generally more robust, but even they can promote isomerization under certain conditions.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged reaction times after the substrate has been consumed, as this can increase the likelihood of side reactions.

Q4: I am synthesizing an isothiazolidine 1,1-dioxide by oxidizing a thiazolidine precursor and I am getting a low yield, possibly due to over-oxidation or ring-opening. How can I improve this step?

A4: The oxidation of the sulfur atom in the thiazolidine ring to a sulfone needs to be carefully controlled to avoid side reactions.

Troubleshooting:

  • Choice of Oxidant: Use a stoichiometric amount of a suitable oxidizing agent. Common reagents include meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions is critical to prevent over-oxidation.[6]

  • Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize side reactions.

  • Monitoring the Reaction: Closely monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to the oxidant.

Troubleshooting Guides

Side Reaction: Poor Regioselectivity in N-Alkylation
Observed Issue Potential Cause Recommended Solution
Mixture of N-1 and N-2 alkylated productsNon-optimal base/solvent combinationSwitch to a base/solvent system known to favor the desired regioisomer. For N-1 selectivity, try NaH in THF.[4]
Steric effects from substituentsIf possible, modify the synthetic route to introduce substituents after the alkylation step.
Reaction under kinetic controlTo favor the thermodynamic product, consider using conditions that allow for equilibration, such as a higher reaction temperature or a longer reaction time with a suitable base.[3]

Quantitative Data for N-Alkylation of 3-Substituted Indazoles (A Model System)

Base Solvent N-1:N-2 Ratio Conversion (%)
Cs₂CO₃DMF1.9:1>99
K₂CO₃DMF1.6:1>99
NaHTHF>99:157
DBUTHF1:1.272
DBUMeCN1:1.463
DBUDMSO1:1.659

Data adapted from a study on the N-alkylation of indazoles, which serves as a useful model for isothiazolidine 1,1-dioxides.[3]

Side Reaction: Olefin Isomerization in Ring-Closing Metathesis (RCM)
Observed Issue Potential Cause Recommended Solution
Formation of double bond isomersCatalyst decomposition to ruthenium hydride speciesAdd 1,4-benzoquinone (5-10 mol%) to the reaction mixture to suppress isomerization.[5]
High reaction temperature or prolonged reaction timeConduct the reaction at a lower temperature (e.g., room temperature to 40 °C) and monitor for completion to avoid unnecessary heating.
Catalyst choiceWhile second-generation catalysts are generally robust, consider screening different catalysts if isomerization persists.

Experimental Protocols

Protocol 1: General Procedure for Aza-Michael Addition

This protocol is adapted from the synthesis of triazole-containing isothiazolidine 1,1-dioxides.[7]

  • Dissolve 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in dry methanol (to a concentration of 1 M) in a round-bottom flask.

  • To the stirring solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %).

  • Add the corresponding amino alcohol (1.5 equivalents).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a 9:1 mixture of dichloromethane:methanol.

  • Filter the diluted mixture through a silica plug, washing with the same solvent mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Troubleshooting Note: If polymerization or multiple additions are observed, consider using a less reactive base, lowering the reaction temperature, or using a larger excess of the Michael acceptor.

Protocol 2: One-Pot Click/Aza-Michael Reaction

This protocol is for the one-pot synthesis of a library of triazole-containing isothiazolidine 1,1-dioxides.[7]

  • To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (50 mg, 0.32 mmol, 1 equivalent).

  • Add copper(I) iodide (CuI) (18.2 mg, 30 mol %) and DBU (5 μL, 10 mol %).

  • Add dry ethanol (0.64 mL, 0.5 M).

  • Add the desired amine (0.38 mmol, 1.2 equivalents) and azide (0.64 mmol, 2 equivalents).

  • Seal the vial and heat the reaction at 60 °C on a reaction block for 12 hours.

  • After cooling, filter the reaction mixture through a silica plug, washing with 95:5 ethyl acetate:methanol (2 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify by preparative reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Starting Materials reaction Reaction Setup start->reaction monitoring Reaction Monitoring reaction->monitoring workup Workup & Isolation monitoring->workup analysis Crude Product Analysis (TLC, LC-MS, NMR) workup->analysis issue Side Product(s) Identified? analysis->issue troubleshoot Consult Troubleshooting Guide issue->troubleshoot Yes purification Purification (e.g., Chromatography) issue->purification No optimize Optimize Reaction Conditions troubleshoot->optimize optimize->reaction final_product Pure Isothiazolidine 1,1-Dioxide purification->final_product

Caption: A general workflow for the synthesis and troubleshooting of isothiazolidine 1,1-dioxides.

side_reactions synthesis Isothiazolidine 1,1-Dioxide Synthesis racemization Racemization synthesis->racemization Chiral Starting Material regioselectivity Poor N-Alkylation Regioselectivity synthesis->regioselectivity N-Alkylation Step isomerization Olefin Isomerization (RCM) synthesis->isomerization RCM Route over_oxidation Over-oxidation/ Ring Opening synthesis->over_oxidation Oxidation Step polymerization Polymerization (Michael Add.) synthesis->polymerization Michael Addition

Caption: Common side reactions in the synthesis of isothiazolidine 1,1-dioxides.

References

Technical Support Center: Stability of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Isopropylisothiazolidine 1,1-dioxide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound, a γ-sultam, under acidic conditions?

Q2: What are the potential degradation pathways for this compound in an acidic environment?

The primary degradation pathway for sultams in acidic media is the hydrolysis of the sulfonamide bond within the ring structure. This would lead to the opening of the isothiazolidine ring to form the corresponding amino sulfonic acid. Other more complex degradation pathways, potentially involving oxidation, could also occur depending on the specific conditions.[3]

Q3: How can I experimentally determine the acidic stability of this compound?

A forced degradation study, also known as stress testing, is the standard method to determine the intrinsic stability of a compound.[4] This involves subjecting a solution of the compound to various acidic conditions (e.g., different pH levels, temperatures) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Chromatographic methods, particularly HPLC with UV detection or mass spectrometry (LC-MS), are well-suited for stability studies.[5][6] These techniques can separate the parent compound from its degradation products, allowing for the quantification of the remaining parent compound and the identification of any new peaks corresponding to degradants.

Troubleshooting Guides

Problem: My this compound is degrading more rapidly than expected in my acidic formulation.

  • Possible Cause 1: Incompatibility with other excipients.

    • Troubleshooting Step: Analyze the stability of the compound in a simplified acidic solution containing only the solvent and the acid to rule out interactions with other components of your formulation.

  • Possible Cause 2: Presence of catalytic impurities.

    • Troubleshooting Step: Ensure the purity of your starting material and all reagents used in the formulation. Trace metals or other impurities can sometimes catalyze degradation.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Review your experimental conditions. Degradation rates are often highly dependent on temperature. Conduct your experiments at a controlled and documented temperature.

Problem: I am unable to identify the degradation products observed in my HPLC analysis.

  • Possible Cause 1: Insufficient concentration of degradation products for characterization.

    • Troubleshooting Step: Perform a larger-scale degradation experiment to generate a sufficient quantity of the degradation products for isolation and structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Possible Cause 2: Degradation products are not chromatographically resolved.

    • Troubleshooting Step: Optimize your HPLC method. This may involve changing the column, mobile phase composition, gradient, or flow rate to achieve better separation of the degradation products from the parent compound and each other.

  • Possible Cause 3: The degradation pathway is unexpected.

    • Troubleshooting Step: Consider alternative degradation mechanisms beyond simple hydrolysis, such as oxidation or rearrangement.[3] Advanced analytical techniques like LC-MS/MS can provide fragmentation data to help elucidate the structures of unknown degradants.

Quantitative Data

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available, the following table presents data for N-Methyl β-sultam as a reference for the potential reactivity of a sultam ring under acidic conditions.

CompoundConditionSecond-Order Rate Constant (kH+)Reference
N-Methyl β-sultamWater at 30 °C, I = 1.0 mol dm⁻³2.79 dm³ mol⁻¹s⁻¹[2]

Experimental Protocols

Protocol: Acidic Stability Study of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions:

    • Prepare a series of acidic solutions at different pH values (e.g., pH 1, 3, and 5) using appropriate buffers or by diluting a strong acid like hydrochloric acid.

  • Initiation of the Stability Study:

    • At time zero (t=0), add a known volume of the stock solution to each of the acidic solutions to achieve a final desired concentration (e.g., 100 µg/mL).

    • Maintain the solutions at a constant, controlled temperature (e.g., 40°C or 60°C).

  • Sampling:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately quench the degradation by neutralizing the aliquot with a suitable base if necessary, and/or dilute with the mobile phase to the analytical concentration.

  • Analysis:

    • Analyze each sample by a validated, stability-indicating HPLC method.

    • Record the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • Identify and, if possible, quantify the major degradation products.

Visualizations

Caption: Proposed acid-catalyzed hydrolysis pathway.

G cluster_1 Experimental Workflow for Acid Stability Study A Prepare Stock Solution of Compound C Initiate Degradation at Controlled Temperature A->C B Prepare Acidic Solutions (Different pH) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction and Prepare Sample for Analysis D->E F Analyze by HPLC E->F G Quantify Parent Compound and Degradants F->G H Determine Degradation Rate G->H

Caption: Workflow for an acid stability study.

G cluster_2 Troubleshooting Unexpected Degradation Problem Unexpectedly Rapid Degradation Cause1 Excipient Incompatibility? Problem->Cause1 Cause2 Catalytic Impurities? Problem->Cause2 Cause3 Incorrect Temperature? Problem->Cause3 Solution1 Test in Simplified Matrix Cause1->Solution1 Solution2 Verify Reagent Purity Cause2->Solution2 Solution3 Confirm and Control Temperature Cause3->Solution3

Caption: Logic for troubleshooting rapid degradation.

References

Technical Support Center: Scale-Up of 2-Isopropylisothiazolidine 1,1-dioxide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Isopropylisothiazolidine 1,1-dioxide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound production.

Problem ID Issue Potential Causes Recommended Actions
S-01 Low Yield of this compound Incomplete reaction; Side-product formation; Degradation of product during work-up.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction temperature and time.- Ensure slow addition of reagents to control exotherms and minimize side reactions.- Use a milder work-up procedure, avoiding strong acids or bases if the product is sensitive.
S-02 Exothermic Reaction is Difficult to Control The oxidation of the sulfide to the sulfone is highly exothermic.[1] Inadequate heat dissipation at a larger scale.- Use a jacketed reactor with a reliable cooling system.[1]- Control the rate of addition of the oxidizing agent.[1]- Dilute the reaction mixture to increase the total heat capacity.
S-03 Product is Difficult to Purify The product may be highly polar and water-soluble, making extraction from aqueous media challenging. Residual impurities from starting materials or side-products.- Use continuous liquid-liquid extraction for efficient separation from aqueous layers.- Consider chromatography with a polar stationary phase.- Recrystallization from an appropriate solvent system can be effective for final purification.
S-04 Formation of Impurities Over-oxidation of the starting material or side reactions due to elevated temperatures.- Carefully control the stoichiometry of the oxidizing agent.- Maintain a consistent and optimal reaction temperature.- Analyze impurities by LC-MS or NMR to identify their structure and adjust reaction conditions accordingly.
S-05 Inconsistent Results Between Batches Variations in raw material quality; Inconsistent reaction conditions (temperature, mixing, addition rates).- Qualify all raw materials before use to ensure consistent purity.- Implement strict process controls for all critical parameters.- Ensure efficient and consistent mixing throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concern is the management of the exothermic oxidation step.[1] The oxidation of sulfides to sulfones can release a significant amount of heat, which can be difficult to control on a larger scale and may lead to a runaway reaction.[1] It is crucial to have adequate cooling capacity and to control the addition rate of the oxidant.[1] Additionally, depending on the reagents used, there may be hazards associated with handling corrosive or toxic materials. A thorough process safety assessment is recommended before any scale-up.

Q2: How can I improve the yield of the cyclization step to form the isothiazolidine ring?

A2: To improve the yield of the intramolecular cyclization, ensure that the precursor is of high purity. The choice of base and solvent is also critical. A non-nucleophilic base is often preferred to avoid side reactions. Running the reaction at the optimal temperature and concentration is key; overly dilute conditions may slow down the reaction, while overly concentrated conditions might favor intermolecular side reactions.

Q3: What are the best analytical techniques to monitor the progress of the reaction and the purity of the product?

A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.

Q4: I am having trouble removing a polar impurity from my final product. What purification strategies can I try?

A4: For polar impurities that are difficult to remove by standard extraction, consider the following:

  • Chromatography: Use a more polar stationary phase, such as silica gel or a diol-bonded phase, and optimize the mobile phase.

  • Recrystallization: Experiment with different solvent systems. A mixture of a solvent in which the product is soluble and a non-solvent can be effective.

  • Salt Formation: If your product or the impurity has an acidic or basic handle, you may be able to selectively precipitate one as a salt.

Experimental Protocols

Protocol 1: Oxidation of 2-Isopropylthiazolidine to this compound

This protocol describes the oxidation of the thiazolidine precursor to the corresponding sulfone.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is set up in a fume hood. The reactor is connected to a cooling circulator.

  • Reagent Preparation: A solution of 2-isopropylthiazolidine (1 equivalent) in a suitable solvent (e.g., acetic acid or methanol) is charged to the reactor.

  • Reaction: The solution is cooled to 0-5 °C. An oxidizing agent, such as hydrogen peroxide (2.2 equivalents), is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[2]

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the slow addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess oxidant. The pH is adjusted to neutral with a suitable base.

  • Isolation: The product is extracted with an organic solvent. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Protocol 2: Intramolecular Cyclization to form this compound

This protocol outlines a potential intramolecular cyclization route.

  • Reactor Setup: A dry, inert-atmosphere reactor is equipped with a mechanical stirrer, a temperature probe, and a reflux condenser.

  • Reagent Preparation: The linear precursor (e.g., an N-isopropyl-2-chloroethanesulfonamide) is dissolved in a suitable aprotic solvent (e.g., THF or DMF).

  • Reaction: A strong, non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature or heated to reflux, depending on the reactivity of the substrate.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is carefully quenched with water or a saturated ammonium chloride solution.

  • Isolation: The product is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude material is purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials reaction Cyclization or Oxidation start->reaction workup Quenching & Extraction reaction->workup crude Crude Product workup->crude purification Chromatography / Recrystallization crude->purification pure Pure Product purification->pure analysis QC Analysis (HPLC, NMR) pure->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Check Reaction Monitoring Data side_reactions Side Reactions start->side_reactions Analyze Impurity Profile degradation Product Degradation start->degradation Assess Work-up Conditions optimize_time Optimize Reaction Time incomplete_reaction->optimize_time control_temp Control Temperature side_reactions->control_temp mild_workup Use Milder Work-up degradation->mild_workup

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Cyclic Sulfamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclic sulfamides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cyclic sulfamides, offering potential causes and solutions.

Issue 1: Low to No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst - Ensure the catalyst has been stored under appropriate inert conditions. - For gold-catalyzed reactions, ensure the silver salt co-catalyst is fresh and has been protected from light.[1][2] - For palladium-catalyzed reactions, consider preparing the active catalyst in situ or using a pre-catalyst.
Poor Quality Starting Materials - Verify the purity of starting materials (e.g., amino alcohol, sulfamoyl chloride) by NMR or other analytical techniques. - Impurities in the starting material can poison the catalyst or lead to side reactions.
Incorrect Reaction Temperature - For gold-catalyzed dehydrative amination, reactions are typically run at room temperature. Higher temperatures may lead to decomposition.[1][3] - For other methods, optimize the temperature in small increments (e.g., 5-10 °C).
Sub-optimal Solvent - Ensure the solvent is anhydrous, as water can hydrolyze starting materials and intermediates. - Screen a range of solvents with varying polarities. For example, in gold-catalyzed reactions, solvents like DCE or CH2Cl2 are commonly used.[1][3]
Inappropriate Base - The choice and amount of base can be critical, especially in palladium-catalyzed syntheses where it influences selectivity between the cyclic sulfonamide and sulfinamide.[4][5] - For reactions involving sulfamate esters, strong bases may lead to decomposition. Consider using milder organic bases.
Steric Hindrance - Bulky protecting groups on the amino alcohol or substituents on the carbon backbone can hinder cyclization. Consider using smaller protecting groups if possible.

Issue 2: Incomplete Reaction or Stalling

Potential CauseRecommended Solution
Catalyst Deactivation - Add a fresh portion of the catalyst to the reaction mixture. - For palladium-catalyzed reactions, ensure the ligand is not degrading under the reaction conditions.
Insufficient Reaction Time - Monitor the reaction progress by TLC or LC-MS at regular intervals. - Some reactions, especially with sterically hindered substrates, may require extended reaction times.
Reversible Reaction - If the cyclization is reversible, consider removing a byproduct (e.g., water in dehydrative aminations) to drive the equilibrium towards the product.
Low Reagent Concentration - For intramolecular reactions, running the reaction at higher dilution can sometimes favor cyclization over intermolecular side reactions. However, if the reaction is stalling, a slightly higher concentration might be beneficial. Optimize concentration in small increments.

Issue 3: Formation of Side Products/Impurities

Common Side ProductFormation and Prevention
Acyclic Polymerization Products - Often occurs at higher concentrations. Running the reaction under high dilution conditions can favor the intramolecular cyclization.
Isomerized Products - In some cases, double bond migration or other isomerizations can occur. This can sometimes be minimized by using milder reaction conditions (e.g., lower temperature, weaker base).
Ring-Opened Products - Cyclic sulfamides can be susceptible to nucleophilic attack, leading to ring-opening. This is particularly a concern during work-up and purification. Use mild work-up conditions and avoid strong nucleophiles.
Over-oxidation or Reduction Products - In syntheses involving oxidation or reduction steps, carefully control the stoichiometry of the reagents and the reaction time to avoid unwanted side reactions.

Issue 4: Difficulty in Product Purification

ChallengeRecommended Strategy
Co-elution with Starting Material - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Degradation on Silica Gel - Some cyclic sulfamides can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a different purification method like preparative HPLC or crystallization.
Removal of Metal Catalyst Residues - For reactions using gold or palladium catalysts, passing the crude product through a plug of Celite or using a metal scavenger can help remove residual metal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the synthesis of cyclic sulfamides?

A1: The optimal catalyst loading can vary depending on the specific reaction. For gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters, a catalyst loading of 5 mol% for both (IPr)AuCl and AgBF4 has been shown to be effective.[1][2][3] For palladium-catalyzed syntheses, the catalyst loading can also be in the range of 1-5 mol%. It is always recommended to screen different catalyst loadings to find the optimal balance between reaction efficiency and cost.

Q2: How does the ring size (e.g., five-membered vs. seven-membered) affect the synthesis of cyclic sulfamides?

A2: The ease of cyclization is influenced by the ring size. The formation of five- and six-membered rings is generally more facile due to favorable thermodynamics and kinetics. The synthesis of seven-membered and larger rings can be more challenging due to entropic factors and potential transannular strain. However, methods like the gold(I)-catalyzed intramolecular dehydrative amination have been successfully applied to the synthesis of seven-membered cyclic sulfamides.[6]

Q3: What are the best practices for handling and storing sulfamoyl chlorides?

A3: Sulfamoyl chlorides are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). They should be stored in a tightly sealed container in a cool, dry place. Exposure to moisture will lead to hydrolysis to the corresponding sulfonic acid, which can complicate the reaction.

Q4: Can I use a one-pot procedure for the synthesis of cyclic sulfamides from amino alcohols?

A4: Yes, one-pot procedures are often employed. A common approach involves the reaction of an amino alcohol with thionyl chloride to form the corresponding cyclic sulfamidite in situ, followed by oxidation (e.g., with RuCl3/NaIO4) to the cyclic sulfamide without isolation of the intermediate.[7] This can improve overall efficiency and reduce material loss.

Q5: My substrate has multiple functional groups. What should I consider when planning the synthesis of a cyclic sulfamide?

A5: The choice of synthetic method and reaction conditions should be compatible with the other functional groups present in your substrate. Protecting groups may be necessary for sensitive functionalities. For instance, gold-catalyzed methods are known for their high functional group tolerance.[3][6] It is crucial to review the substrate scope of the chosen method to ensure compatibility.

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Intramolecular Dehydrative Amination for the Synthesis of a Cyclic Sulfamide [1][2][3][6]

This protocol describes the synthesis of a cyclic sulfamide from a sulfamate ester of an allylic alcohol.

Materials:

  • Sulfamate ester of allylic alcohol (1.0 equiv)

  • (IPr)AuCl (0.05 equiv)

  • AgBF4 (0.05 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the sulfamate ester.

  • Dissolve the sulfamate ester in anhydrous DCE.

  • In a separate vial, weigh (IPr)AuCl and AgBF4 and dissolve them in a small amount of anhydrous DCE.

  • Add the catalyst solution to the solution of the sulfamate ester at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamide.

Protocol 2: Palladium-Catalyzed Synthesis of a Cyclic Sulfonamide using K2S2O5 [4][5]

This protocol outlines the synthesis of a cyclic sulfonamide from a haloarene bearing an amino group.

Materials:

  • Haloarene with an amino group (e.g., 2-iodoaniline derivative) (1.0 equiv)

  • K2S2O5 (1.5 equiv)

  • Pd(OAc)2 (0.05 equiv)

  • Ligand (e.g., Xantphos) (0.1 equiv)

  • Base (e.g., K2CO3) (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the haloarene, K2S2O5, Pd(OAc)2, ligand, and base.

  • Add anhydrous DMSO to the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Cyclic Sulfamide Synthesis

Catalyst SystemSubstrate TypeTypical YieldsKey Advantages
(IPr)AuCl / AgBF4 Sulfamate esters of allylic alcohols70-95%Mild conditions, high functional group tolerance, applicable to various ring sizes.[1][3][6]
Pd(OAc)2 / Ligand Haloarenes with amino groups60-85%Utilizes a SO2 surrogate, selectivity can be controlled by the amount of base.[4][5]
Rh2(esp)2 N-Sulfonyl-1,2,3-triazolesGood to excellentAccess to polysubstituted 3-aminopyrroles.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start Amino Alcohol sulfamoylation Sulfamoylation (e.g., Sulfamoyl chloride) start->sulfamoylation Step 1 cyclization Intramolecular Cyclization (e.g., Au or Pd catalyst) sulfamoylation->cyclization Step 2 workup Aqueous Work-up cyclization->workup Step 3 chromatography Column Chromatography workup->chromatography Step 4 product Cyclic Sulfamide chromatography->product Step 5

Caption: General experimental workflow for the synthesis of cyclic sulfamides.

troubleshooting_logic start Low Yield? catalyst Check Catalyst Activity start->catalyst Yes side_reactions Analyze for Side Products start->side_reactions No reagents Verify Reagent Purity catalyst->reagents conditions Optimize Reaction Conditions (Temp, Solvent, Base) reagents->conditions success Improved Yield conditions->success purification_issue Investigate Purification Step side_reactions->purification_issue purification_issue->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Aza-Michael Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in aza-Michael reactions. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

Low conversion in an aza-Michael reaction can be attributed to several factors, ranging from substrate reactivity to suboptimal reaction conditions. This guide walks through the most common issues and provides actionable solutions.

Q1: My aza-Michael reaction has a low conversion rate. Where should I start my troubleshooting?

When encountering low conversion, a systematic review of the reaction parameters is the most effective approach. The outcome of an aza-Michael addition is a delicate balance between the nucleophilicity of the amine, the electrophilicity of the acceptor, and the reaction conditions.

Start by assessing these five key areas:

  • Substrate Reactivity: Are the chosen Michael donor (amine) and acceptor (activated alkene) suitable? Steric hindrance or unfavorable electronics can significantly slow the reaction.

  • Catalyst: Is a catalyst necessary? If so, is it the right type (acid, base, organocatalyst) and is it used in the optimal amount? Some reactions proceed efficiently without any catalyst.[1]

  • Solvent: The choice of solvent can dramatically influence reaction rates. Polar protic solvents like water often accelerate the reaction.[2][3]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or the reverse (retro-aza-Michael) reaction.[4][5]

  • Stoichiometry and Concentration: Ensure the molar ratio of reactants is appropriate. For primary amines, double addition can be a factor to consider.

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Conversion Observed CheckSubstrates Assess Substrate Reactivity (Steric/Electronic Effects) Start->CheckSubstrates CheckCatalyst Evaluate Catalyst (Type and Loading) CheckSubstrates->CheckCatalyst Substrates seem appropriate ChangeSubstrates Modify Substrates or Protecting Groups CheckSubstrates->ChangeSubstrates Poor reactivity expected CheckSolvent Analyze Solvent Choice CheckCatalyst->CheckSolvent Catalyst seems appropriate ChangeCatalyst Screen Different Catalysts (e.g., Acid, Base, None) CheckCatalyst->ChangeCatalyst No improvement CheckTemp Review Reaction Temperature CheckSolvent->CheckTemp Solvent seems appropriate ChangeSolvent Test Protic/Aprotic/Solvent-Free CheckSolvent->ChangeSolvent Reaction is sluggish Optimize Systematically Optimize Conditions CheckTemp->Optimize Temperature seems appropriate ChangeTemp Run Temperature Screen CheckTemp->ChangeTemp Side reactions or no reaction Success Improved Conversion Optimize->Success ChangeSubstrates->Optimize ChangeCatalyst->Optimize ChangeSolvent->Optimize ChangeTemp->Optimize

A logical workflow for troubleshooting low conversion rates.
Q2: How do the structures of my amine and Michael acceptor affect the reaction?

The intrinsic properties of the Michael donor (amine) and acceptor are fundamental to the reaction's success. Both steric and electronic factors play a crucial role.

  • Michael Donor (Amine): The nucleophilicity of the amine is key.

    • Steric Hindrance: Highly hindered amines, such as di-isopropylamine, react much slower than less hindered ones.[2] Cyclic secondary amines like piperidine and morpholine are often more reactive than their acyclic counterparts.[2]

    • Electronic Effects: Aromatic amines like aniline are generally less nucleophilic than aliphatic amines and may require a catalyst or higher temperatures to react.[2] Electron-donating groups on anilines can increase their reactivity, while strong electron-withdrawing groups (-NO2) can almost completely halt the reaction.[6]

  • Michael Acceptor: The electrophilicity of the α,β-unsaturated system is critical.

    • Electron-Withdrawing Group (EWG): The strength of the EWG determines the acceptor's reactivity. The general reactivity trend is: Nitro > Ketone > Ester > Amide > Nitrile.

    • Substitution: Substituents on the double bond can hinder the nucleophilic attack, slowing the reaction.

Reactant TypeFactorEffect on Conversion RateExample
Amine (Donor) High Steric HindranceDecreasesDi-isopropylamine shows no reaction at room temperature without a catalyst.[2]
Aromatic (vs. Aliphatic)DecreasesAniline is less reactive than aliphatic amines.[2]
Electron-Withdrawing GroupsDecreases4-nitroaniline can cause the reaction to cease.[6]
Acceptor Strong Electron-Withdrawing GroupIncreasesAcrylates and vinylphosphonates are common, reactive acceptors.[2]
Q3: How does solvent choice impact the reaction rate and yield?

The solvent plays a multifaceted role, influencing reactant solubility and potentially participating in the reaction mechanism. A poor solvent choice can lead to dramatically lower conversion rates.

  • Polar Protic Solvents: Solvents like water and alcohols can stabilize charged intermediates and facilitate proton transfer steps. Water, in particular, has been shown to significantly accelerate aza-Michael additions, sometimes allowing the reaction to proceed to quantitative yield at room temperature without a catalyst.[2][3]

  • Polar Aprotic Solvents: Solvents such as THF, acetonitrile, and dichloromethane are common, but reactions in these media are often slower compared to those in protic solvents.[2]

  • Non-Polar Solvents: Reactions in non-polar solvents like toluene are typically sluggish.[1]

  • Solvent-Free Conditions: Performing the reaction "neat" can be highly effective, especially when combined with heating, as it maximizes the concentration of reactants.[1]

SolventTypical Effect on Reaction RateYield (Aniline + N,N-dimethylacrylamide)[1]
None (Solvent-Free) Often very effective, especially with heat~85% (at 120°C)
Water Can be highly acceleratingUnsatisfactory (at elevated temp)
Acetonitrile Moderate to SlowUnsatisfactory (at elevated temp)
Toluene Slow~63%
Xylene Slow~66%
Q4: What is the effect of temperature and reaction time?

Temperature is a critical parameter that must be optimized for each specific reaction.

  • Increasing Temperature: Generally, raising the temperature increases the reaction rate. For unreactive substrates, heating can be essential to achieve a reasonable conversion.[1] For the reaction of aniline with methyl acrylate, increasing the temperature from ambient to 60°C significantly improves the yield over time.[4]

  • Excessive Temperature: Very high temperatures (>150°C) can lead to side reactions or decomposition.[2] Crucially, the aza-Michael reaction can be reversible; high temperatures can favor the retro-aza-Michael reaction , where the adduct reverts to the starting materials, thus lowering the overall yield.[5][7]

  • Reaction Time: Reaction times can vary from minutes to days depending on the substrates and conditions.[2] It is essential to monitor the reaction's progress (e.g., by TLC or NMR) to determine the optimal time and avoid potential product degradation from prolonged heating.

Q5: Could side reactions be the cause of my low yield?

Yes, several competing reactions can consume starting materials or the desired product, leading to low yields.

  • Double Addition: Primary amines can react twice with the Michael acceptor, first forming a secondary amine adduct, which can then react again. This can be controlled by adjusting the stoichiometry (using an excess of the amine).

  • Polymerization: Michael acceptors like acrylates can polymerize, especially under basic conditions or at high temperatures.

  • Retro-Aza-Michael Reaction: As mentioned, the reverse reaction can occur, particularly at elevated temperatures, establishing an equilibrium that may not favor the product.[5][7]

  • Intramolecular Cyclization: If the adduct contains suitably positioned reactive functional groups, it may undergo a subsequent intramolecular reaction, such as cyclization.[8] For example, the adduct from the reaction of a primary amine with dimethyl itaconate can cyclize to form an N-substituted pyrrolidone.[8]

Key Parameter Relationships

The success of an aza-Michael reaction depends on the interplay of multiple factors. The diagram below illustrates the relationship between the core components and the desired outcome.

Parameter_Relationships Donor Michael Donor (Amine) Nucleophilicity Nucleophilicity Donor->Nucleophilicity Sterics_D Steric Hindrance Donor->Sterics_D Acceptor Michael Acceptor (Alkene) Electrophilicity Electrophilicity Acceptor->Electrophilicity Sterics_A Steric Hindrance Acceptor->Sterics_A Catalyst Catalyst (Acid/Base/None) Catalyst->Nucleophilicity Catalyst->Electrophilicity Solvent Solvent (Protic/Aprotic/None) ProtonTransfer Proton Transfer Solvent->ProtonTransfer Kinetics Reaction Kinetics Solvent->Kinetics Temperature Temperature Temperature->Kinetics Outcome Reaction Outcome (Conversion & Yield) Nucleophilicity->Outcome Sterics_D->Outcome - Electrophilicity->Outcome Sterics_A->Outcome - ProtonTransfer->Outcome Kinetics->Outcome

Interplay of key parameters in the aza-Michael reaction.

Experimental Protocols

General Protocol for a Catalyst-Free Aza-Michael Addition in Solvent

This protocol is adapted from procedures where reactive substrates are used, often in an accelerating solvent like water.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Michael donor (amine, 1.0 eq.) in the chosen solvent (e.g., water).

  • Addition: Add the Michael acceptor (e.g., methyl acrylate, 1.0-1.2 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR). Reaction times can range from a few minutes to several hours.[2]

  • Workup: Once the reaction is complete, the workup procedure will vary. If the product is insoluble, it may precipitate and can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Purification: The crude product can be purified by column chromatography, distillation, or recrystallization as needed.

General Protocol for a Catalyzed, Solvent-Free Aza-Michael Addition

This protocol is suitable for less reactive substrates that require a catalyst and thermal energy.

  • Preparation: To a sealable reaction vessel containing a magnetic stir bar, add the Michael donor (amine, 1.0 eq.), the Michael acceptor (1.0-1.2 eq.), and the catalyst (e.g., DBU, 0.2 eq.).[9]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 75-120°C) with vigorous stirring.[1][9] The reaction can be performed using a conventional oil bath or a microwave reactor. Monitor the reaction for completion.

  • Workup: After cooling to room temperature, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The product is purified directly from the crude mixture, often using silica gel column chromatography to separate it from the catalyst and any unreacted starting materials.[9]

Frequently Asked Questions (FAQs)

Q: What is the aza-Michael reaction? A: The aza-Michael reaction is a type of conjugate addition where a nitrogen nucleophile, such as a primary or secondary amine, adds to an electron-deficient alkene (a Michael acceptor).[8][10] It is a powerful and atom-economical method for forming carbon-nitrogen (C-N) bonds.[4]

Q: Can aza-Michael reactions be reversible? A: Yes. The reverse reaction, known as the retro-aza-Michael reaction, can occur, especially at elevated temperatures.[5][7] This establishes an equilibrium between the starting materials and the adduct, which can impact the final product yield. Understanding this reversibility is crucial for process optimization.[5][11]

Q: Is it possible to run the reaction without a solvent? A: Absolutely. Solvent-free (or "neat") conditions are often highly effective for aza-Michael additions.[12] This approach increases the concentration of the reactants, which can lead to faster reaction rates and may simplify the purification process, making it a greener alternative.[1][9]

Q: What is the typical reaction time for an aza-Michael addition? A: There is no single "typical" reaction time. It can vary dramatically from a few minutes to 48 hours or more.[2][13] The time required depends on the reactivity of the specific substrates, the solvent used, the temperature, and the presence or absence of a catalyst.[2][4][9]

Q: What is the difference between an aza-Michael and a standard Michael reaction? A: The key difference is the nucleophile. In a standard Michael reaction, the nucleophile is a resonance-stabilized carbanion (an enolate).[10][14] In an aza-Michael reaction, the nucleophile is a nitrogen atom, typically from an amine.[10]

References

Technical Support Center: Chiral Separation of Isothiazolidine 1,1-dioxide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of isothiazolidine 1,1-dioxide enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for separating isothiazolidine 1,1-dioxide enantiomers?

A1: The most prevalent techniques for the chiral separation of isothiazolidine 1,1-dioxide enantiomers and similar sulfonamide structures are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3][4] Both methods utilize chiral stationary phases (CSPs) to achieve enantioseparation.[2][3] SFC is often favored for its speed, reduced organic solvent consumption, and efficiency, making it a "greener" alternative to normal-phase HPLC.[1][4][5][6][7]

Q2: Which type of chiral stationary phase (CSP) is most effective for this class of compounds?

A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the most popular and broadly successful columns for chiral separations.[8] Columns like Chiralpak® IA, IB, IC, and ID (immobilized polysaccharide derivatives) and Chiralcel® OD and OJ (coated polysaccharide derivatives) are excellent starting points for method development.[9][10] The selection is empirical, and screening several different CSPs is highly recommended to find the optimal stationary phase.[3][8]

Q3: What are typical mobile phases used for the separation of isothiazolidine 1,1-dioxide enantiomers?

A3:

  • For HPLC (Normal Phase): Mobile phases typically consist of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[11]

  • For SFC: The primary mobile phase is supercritical carbon dioxide (CO2), with a polar organic solvent (modifier) like methanol, ethanol, or acetonitrile added to control analyte retention and interaction with the CSP.[4]

Q4: Why are additives used in the mobile phase, and which ones are common?

A4: Additives are used to improve peak shape and enhance selectivity.[4][8] For basic analytes, a basic additive like diethylamine (DEA) can be used to minimize undesirable interactions with the silica support. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid can suppress ionization and improve peak symmetry.[1][4] The choice and concentration of the additive must be optimized for each specific separation.

Q5: How does temperature affect chiral separations?

A5: Temperature is a critical parameter that influences selectivity and resolution.[8][12] Polysaccharide-based columns can be sensitive to temperature changes, with optimal performance often observed between 10°C and 40°C.[1][11] It is crucial to control the column temperature for reproducible results. Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks.

  • Peaks are partially co-eluting with a resolution value (Rs) < 1.5.

Potential Cause Troubleshooting Step Explanation
Incorrect CSP Screen a variety of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).Enantioselectivity is highly dependent on the specific interactions between the analyte and the chiral selector. A systematic screening approach is the most effective way to find a suitable column.[1][8]
Suboptimal Mobile Phase Adjust the ratio of the alcohol modifier (e.g., IPA, ethanol) in the mobile phase. Test different modifiers.The type and concentration of the modifier significantly impact selectivity.[8] A systematic variation of the mobile phase composition is a key step in optimization.[12][13]
Incorrect Additive If your compound is acidic or basic, add a small amount (e.g., 0.1%) of an appropriate acidic (TFA) or basic (DEA) additive.Additives can suppress unwanted ionic interactions with the stationary phase, leading to sharper peaks and improved resolution.[4]
Inappropriate Temperature Vary the column temperature within the recommended range (e.g., 10°C to 40°C).Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase resolution but may also increase analysis time and backpressure.[1]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or < 0.8.

Potential Cause Troubleshooting Step Explanation
Secondary Interactions Add an appropriate mobile phase additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases).Unwanted interactions between the analyte and residual silanol groups on the silica support can cause peak tailing. Additives can mask these sites.[4]
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion. This is especially critical in preparative chromatography.[5]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[9]
Contaminated Column Flush the column with a strong, compatible solvent (refer to the column's instruction manual).Strongly retained impurities can accumulate on the column, leading to poor peak shape. Immobilized CSPs can often be regenerated with strong solvents like THF or DMF.[9]
Problem 3: Unstable or Drifting Retention Times

Symptoms:

  • The retention times for the enantiomers change between consecutive injections or over a sequence of runs.

Potential Cause Troubleshooting Step Explanation
Inadequate Column Equilibration Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.Chiral columns, especially in normal phase, can require extended equilibration times to ensure a stable and reproducible surface environment.[11]
Temperature Fluctuations Use a column thermostat to maintain a constant temperature.Chiral separations can be highly sensitive to minor temperature changes.[11] Consistent temperature control is essential for reproducibility.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using mixed solvents, prepare them accurately by volume and mix thoroughly.Evaporation of the more volatile component of the mobile phase (e.g., hexane) can alter its composition and affect retention times.
Column "Memory Effect" Dedicate a column to a specific method or flush it extensively between different methods, especially if additives are used.Additives can adsorb onto the stationary phase and influence subsequent separations, even after changing the mobile phase. This "memory effect" can be persistent.[14]

Experimental Protocols

Protocol 1: Generic Chiral Method Screening using HPLC

This protocol outlines a systematic approach to developing a chiral separation method for a novel isothiazolidine 1,1-dioxide derivative.

  • Column Selection:

    • Select a set of 4-6 complementary polysaccharide-based chiral columns. A typical screening set includes amylose and cellulose derivatives with different functional groups (e.g., Chiralpak IA, IB, IC, and Chiralcel OD, OJ).

  • Sample Preparation:

    • Prepare a racemic standard of the isothiazolidine 1,1-dioxide at a concentration of approximately 1 mg/mL.

    • Dissolve the sample in the initial mobile phase or a compatible solvent like ethanol or isopropanol.

  • Screening Mobile Phases:

    • Normal Phase:

      • Mobile Phase A: n-Heptane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Heptane / Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile / Methanol (50:50, v/v)

    • If the analyte is acidic or basic, prepare parallel sets of mobile phases containing 0.1% of a suitable additive (TFA or DEA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 214 nm or 254 nm).[15]

  • Execution and Evaluation:

    • Run the sample on each column with each mobile phase combination.

    • Evaluate the resulting chromatograms for any signs of separation. Calculate the selectivity (α) and resolution (Rs) for promising conditions.

    • The best combination of column and mobile phase will serve as the starting point for further optimization.

Visualizations

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte (Isothiazolidine 1,1-dioxide) Screen_CSP Select 4-6 Chiral Stationary Phases (CSPs) Start->Screen_CSP Screen_MP Select Screening Mobile Phases (NP, PO, RP modes) Screen_CSP->Screen_MP Run_Screen Run Automated Screening (All CSPs x All MPs) Screen_MP->Run_Screen Eval_Screen Evaluate Screening Data (Selectivity & Resolution) Run_Screen->Eval_Screen Opt_MP Optimize Mobile Phase (Modifier Ratio, Additives) Eval_Screen->Opt_MP Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final_Method Final Optimized Method Opt_Flow->Final_Method Validate Method Validation (Robustness, Linearity, etc.) Final_Method->Validate End Routine Analysis Validate->End

Caption: A workflow diagram illustrating the systematic process of chiral method development.

Troubleshooting Logic for Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) Check_CSP Is this the best CSP from the initial screen? Start->Check_CSP Check_MP Is the mobile phase modifier % optimized? Check_CSP->Check_MP Yes Rescreen Perform/Re-evaluate CSP Screening Check_CSP->Rescreen No Check_Additive Is an additive needed (for acidic/basic analyte)? Check_MP->Check_Additive Yes OptimizeMP Vary modifier ratio (e.g., 5% to 20% alcohol) Check_MP->OptimizeMP No Check_Temp Has a lower temperature been tested? Check_Additive->Check_Temp Yes AddAdditive Add 0.1% TFA or DEA to mobile phase Check_Additive->AddAdditive No Solution Resolution Improved Check_Temp->Solution Yes LowerTemp Test at lower temps (e.g., 15°C or 10°C) Check_Temp->LowerTemp No Rescreen->Check_MP OptimizeMP->Check_Additive AddAdditive->Check_Temp LowerTemp->Solution

References

Technical Support Center: Overcoming Poor Solubility of 2-Isopropylisothiazolidine 1,1-dioxide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Isopropylisothiazolidine 1,1-dioxide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for compounds with poor water solubility. While the sulfonyl group can sometimes increase water solubility, other structural features of this compound likely contribute to its hydrophobic nature, leading to precipitation when the concentration exceeds its solubility limit in your specific assay medium.

Q2: What is the recommended starting solvent for this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many poorly soluble compounds.[1][2] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects or interfere with assay components at higher concentrations (typically above 0.5-1%).[3][4]

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I prevent this?

A3: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. To mitigate this, you can try several strategies:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer.

  • Pre-warming: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.

  • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the buffer to disperse the molecules quickly.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] However, the compatibility of these solvents with your specific assay system must be validated, as they can also have detrimental effects on cells or enzymes.

Q5: Can surfactants help improve the solubility of my compound?

A5: Surfactants can be very effective in increasing the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[5][6][7][8] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays. It is essential to determine the critical micelle concentration (CMC) and test a range of surfactant concentrations to find the optimal balance between solubility enhancement and potential assay interference.

Troubleshooting Guide

Issue: Compound Precipitation During Experiment
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Decrease Final Concentration: Determine the maximum soluble concentration in your assay buffer. 2. Use Co-solvents: Introduce a low percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol into your final assay buffer.[9] 3. Incorporate Surfactants: Add a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) to the assay buffer to aid in micellar solubilization.[10][11]
"DMSO Shock" 1. Optimize Dilution Protocol: Perform a stepwise dilution of the DMSO stock into the aqueous buffer. 2. Increase Mixing Speed: Vortex or stir the buffer vigorously during the addition of the DMSO stock.
Temperature Effects 1. Maintain Consistent Temperature: Ensure all solutions are at the same temperature before mixing. 2. Test Higher Temperatures: If compatible with your assay, a slight increase in temperature might improve solubility.
pH Sensitivity 1. Determine pKa: If the compound has ionizable groups, its solubility may be pH-dependent. 2. Adjust Buffer pH: Test a range of pH values for your assay buffer to find the optimal solubility.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common solubilization techniques and their key characteristics. Note: Specific concentrations and effectiveness will be compound-dependent and require experimental validation.

Method Typical Working Concentration Advantages Disadvantages
Co-solvents (e.g., Ethanol, Propylene Glycol) 1 - 10% (v/v)Simple to implement; can significantly increase solubility.[9]Can cause protein denaturation or cell toxicity at higher concentrations.
Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01 - 0.5% (w/v)Highly effective at low concentrations; can stabilize the compound in solution.[5][7]May interfere with protein-ligand binding or cell membrane integrity.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mMForms inclusion complexes to shield the hydrophobic compound; generally low toxicity.[12]Can have a high molecular weight, affecting molar concentration calculations; potential for competitive binding.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume (e.g., 1 µL) of each DMSO concentration to a larger volume of your aqueous assay buffer (e.g., 99 µL) in a clear 96-well plate.

  • Mix thoroughly and incubate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each well for signs of precipitation.

  • Quantify the amount of soluble compound using a suitable method like nephelometry (light scattering) or by centrifuging the plate, taking the supernatant, and analyzing by HPLC-UV.[13][14]

  • The highest concentration that does not show precipitation is the kinetic solubility.

Protocol 2: Evaluating the Effect of a Co-solvent on Solubility
  • Prepare your aqueous assay buffer containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% ethanol).

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 1 µL of the DMSO stock to 99 µL of each of the co-solvent-containing buffers.

  • Mix and incubate as described in Protocol 1.

  • Observe and quantify the solubility in each co-solvent condition to determine the optimal concentration for your assay.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Assay check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso Yes check_concentration Is compound concentration too high? check_dmso->check_concentration No reduce_dmso->check_concentration lower_concentration Lower final compound concentration check_concentration->lower_concentration Yes test_solubilizers Test Solubilization Methods check_concentration->test_solubilizers No lower_concentration->test_solubilizers cosolvent Add Co-solvent (e.g., Ethanol) test_solubilizers->cosolvent surfactant Add Surfactant (e.g., Tween-80) test_solubilizers->surfactant cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) test_solubilizers->cyclodextrin validate_assay Validate Assay Performance with Additives cosolvent->validate_assay surfactant->validate_assay cyclodextrin->validate_assay end Proceed with Optimized Assay validate_assay->end

Caption: A decision tree for troubleshooting solubility issues.

G cluster_1 Experimental Workflow for Solubility Enhancement prep_stock 1. Prepare Concentrated Stock in DMSO dilute 3. Dilute Stock into Test Buffers prep_stock->dilute prep_buffers 2. Prepare Assay Buffers with Solubilizing Agents prep_buffers->dilute incubate 4. Incubate and Equilibrate dilute->incubate assess 5. Assess Solubility (Visual & Quantitative) incubate->assess select 6. Select Optimal Condition assess->select validate 7. Validate in Final Assay select->validate

Caption: A typical workflow for testing solubility enhancers.

References

Technical Support Center: Refinement of NMR Spectroscopic Assignment for Substituted Isothiazolidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the accurate NMR spectroscopic assignment of substituted isothiazolidines.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the NMR analysis of isothiazolidine derivatives.

Q1: My ¹H NMR spectrum has severe signal overlap, particularly in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common issue when dealing with the non-aromatic protons of the isothiazolidine ring. Here are several strategies to resolve overlapping signals:

  • Change NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons and may resolve the overlap.

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion, often separating crowded signals.

  • 2D NMR Techniques: The most robust solution is to use 2D NMR. An HSQC experiment can disperse proton signals based on the chemical shift of the carbon they are attached to, providing excellent resolution.[1]

Q2: How can I unambiguously assign all the proton and carbon signals of a substituted isothiazolidine ring?

A2: A combination of 2D NMR experiments is the standard approach for complete structural assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps establish proton-proton connectivity within the ring.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[2] This allows you to definitively link proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.[2]

By combining the information from these three experiments, you can piece together the complete molecular structure.

Q3: I have synthesized a substituted isothiazolidine with multiple chiral centers. How can I determine the relative stereochemistry?

A3: The Nuclear Overhauser Effect (NOE) is used to determine the spatial proximity of atoms, which is key to elucidating stereochemistry. The NOE occurs between atoms that are close in space (< 5 Å), regardless of whether they are connected through bonds.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are spatially close. The presence of a NOESY cross-peak between two protons indicates they are on the same face of the ring or in close proximity, allowing you to assign their relative stereochemistry.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a related experiment that is often more effective for medium-sized molecules where the NOE might be zero or difficult to observe.

Q4: My NMR spectrum shows very broad peaks. What are the common causes and solutions?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shimming the spectrometer is the first step.

  • Sample Concentration/Solubility: A sample that is too concentrated or not fully dissolved can lead to broad lines. Try diluting the sample or ensuring complete solubility.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider sample purification if this is suspected.

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing exchange or conformational changes on the NMR timescale, peaks can broaden. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals by moving out of the intermediate exchange regime.

Q5: How can I confirm that a broad singlet in my spectrum corresponds to the N-H proton of the isothiazolidine ring?

A5: The most common method is a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (like N-H) are acidic and will exchange with deuterium. The N-H peak will either disappear or significantly decrease in intensity.

Q6: My experimental chemical shifts do not align well with published data or theoretical predictions. What should I do?

A6: Discrepancies can arise from differences in substitution patterns, solvents, or concentration. For complex cases, computational methods can be a powerful tool.

  • DFT Calculations: Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts.[4] By calculating the theoretical spectra for all possible isomers or diastereomers, you can compare them to your experimental data to find the best match. This is a powerful method for structure verification.[4]

Data Presentation

The chemical shifts of protons and carbons in isothiazolidine rings are highly dependent on the nature and position of substituents, as well as the oxidation state of the sulfur atom (isothiazolidine vs. isothiazolidine-1,1-dioxide). The following tables provide approximate chemical shift ranges based on data from related sulfur-nitrogen heterocycles.[5]

Table 1: Approximate ¹H NMR Chemical Shift Ranges for the Isothiazolidine Ring

Proton PositionApproximate Chemical Shift (ppm)Notes
H-33.0 - 4.5Methylene protons adjacent to sulfur. Highly variable based on substitution.
H-42.0 - 3.5Methylene protons. Can show complex splitting patterns.
H-53.5 - 5.0Methine or methylene protons adjacent to nitrogen. Shift is strongly influenced by N-substituents.
N-H1.0 - 5.0 (variable)Often a broad singlet. Chemical shift is highly dependent on solvent, concentration, and temperature. Can be confirmed with D₂O exchange.

Note: These are estimated ranges. Oxidation of sulfur to a sulfone (SO₂) will generally shift adjacent protons downfield.

Table 2: Approximate ¹³C NMR Chemical Shift Ranges for the Isothiazolidine Ring

Carbon PositionApproximate Chemical Shift (ppm)Notes
C-340 - 60Carbon adjacent to sulfur. Oxidation to SO₂ typically shifts this signal downfield.
C-425 - 45Aliphatic carbon.
C-550 - 70Carbon adjacent to nitrogen. Shift is strongly influenced by N-substituents.

Disclaimer: The values in these tables are for general guidance only and are based on related heterocyclic systems. Actual chemical shifts can vary significantly based on specific substitution patterns.

Experimental Protocols

1. Standard Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified substituted isothiazolidine sample.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolve: Vortex or sonicate the tube until the sample is completely dissolved. Ensure there is no undissolved material.

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

2. 2D COSY (Correlation Spectroscopy) Acquisition

  • Purpose: To identify ¹H-¹H J-coupling correlations.

  • Protocol:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

    • Acquire a 1D ¹H spectrum and determine the spectral width (sw) to encompass all proton signals.

    • Set the number of scans (e.g., ns = 2 to 8) and the number of increments in the indirect dimension (td in F1, typically 256 or 512).

    • Set receiver gain automatically (rga).

    • Start the acquisition. Processing involves Fourier transformation in both dimensions and symmetrization.

3. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Purpose: To identify one-bond ¹H-¹³C correlations.

  • Protocol:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 for phase-edited HSQC on Bruker systems).

    • Set the ¹H spectral width based on the proton spectrum.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm for aliphatic and simple aromatic substituents).

    • The pulse program is optimized for an average one-bond coupling constant (¹J_CH) of ~145 Hz, which is suitable for most organic molecules.

    • Set the number of scans (e.g., ns = 2 to 16) and increments (td in F1 = 128 to 256).

    • Start the acquisition.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Protocol:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • Set spectral widths for ¹H and ¹³C as done for the HSQC.

    • Set the long-range coupling constant delay. This is typically optimized for a ⁿJ_CH of 8-10 Hz.

    • Set the number of scans (e.g., ns = 4 to 32, as HMBC is less sensitive than HSQC) and increments (td in F1 = 256 to 512).

    • Start the acquisition.

5. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition

  • Purpose: To identify through-space correlations for stereochemical assignment.

  • Protocol:

    • Load a standard NOESY pulse program (e.g., noesygpph on Bruker systems).

    • Set the ¹H spectral width.

    • Set the mixing time (d8 or p15). This is a critical parameter. For small molecules, mixing times of 500-1000 ms are common. A range of mixing times may be needed to observe different correlations.

    • Set the number of scans (e.g., ns = 8 to 32) and increments (td in F1 = 256 to 512).

    • Ensure the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

    • Start the acquisition.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the refinement of NMR assignments.

experimental_workflow cluster_prep Sample Preparation & 1D NMR cluster_2d 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_final Structure Elucidation start Synthesized Compound prep Prepare NMR Sample start->prep nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->nmr_1d cosy Acquire COSY (¹H-¹H Connectivity) nmr_1d->cosy hsqc Acquire HSQC (¹H-¹³C Direct Bonds) nmr_1d->hsqc hmbc Acquire HMBC (¹H-¹³C Long Range) nmr_1d->hmbc assign Assign Signals cosy->assign hsqc->assign hmbc->assign noesy Acquire NOESY/ROESY (Spatial Proximity) noesy->assign structure Propose Structure assign->structure structure->noesy Is stereochemistry ambiguous? dft DFT Calculation (Optional Verification) structure->dft final Final Structure Assignment structure->final dft->final

Caption: General workflow for NMR assignment of substituted isothiazolidines.

logic_diagram cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Result cosy COSY Spectrum info_cosy Identifies H-C-H fragments and other ¹H-¹H couplings cosy->info_cosy hsqc HSQC Spectrum info_hsqc Links each proton to its attached carbon hsqc->info_hsqc hmbc HMBC Spectrum info_hmbc Connects fragments across quaternary carbons & heteroatoms hmbc->info_hmbc structure Molecular Structure info_cosy->structure Integration of Data info_hsqc->structure Integration of Data info_hmbc->structure Integration of Data

Caption: Logical integration of 2D NMR data for structure elucidation.

troubleshooting_tree start Problem with NMR Spectrum q_overlap Signals Overlapping? start->q_overlap q_broad Peaks Broad? start->q_broad q_overlap->q_broad No sol_overlap1 Change solvent (e.g., Benzene-d₆) q_overlap->sol_overlap1 Yes sol_broad1 Re-shim the spectrometer q_broad->sol_broad1 Yes sol_overlap2 Use higher field magnet sol_overlap1->sol_overlap2 sol_overlap3 Run 2D HSQC to resolve signals sol_overlap2->sol_overlap3 sol_broad2 Check sample (concentration, solubility) sol_broad1->sol_broad2 sol_broad3 Acquire spectrum at a different temperature sol_broad2->sol_broad3

Caption: Decision tree for troubleshooting common NMR spectral issues.

References

Validation & Comparative

A Comparative Guide to 2-Isopropylisothiazolidine 1,1-dioxide and Other Cyclic Sulfamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern medicinal chemistry, cyclic sulfamides, also known as sultams, represent a privileged scaffold. Their unique stereochemical and electronic properties, coupled with their role as bioisosteres of lactams, have positioned them as key components in the design of novel therapeutic agents. This guide provides a comparative overview of 2-Isopropylisothiazolidine 1,1-dioxide and other notable cyclic sulfamides, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Introduction to Cyclic Sulfamides

Cyclic sulfamides are heterocyclic compounds containing a sulfonamide group within a ring structure. They have garnered significant attention in drug discovery due to their conformational rigidity, which can enhance binding affinity to biological targets, and their improved metabolic stability compared to their acyclic counterparts.[1] The isothiazolidine 1,1-dioxide core is a five-membered sultam that serves as a versatile template for chemical elaboration. The substituent on the nitrogen atom of the sultam ring plays a crucial role in modulating the compound's physicochemical properties and biological activity.

Synthesis of this compound and Related Cyclic Sulfamides

A generalized synthetic pathway is depicted below:

G cluster_synthesis Generalized Synthesis of N-Alkyl Isothiazolidine 1,1-dioxides start Isothiazolidine 1,1-dioxide product 2-Isopropylisothiazolidine 1,1-dioxide start->product N-alkylation reagent Isopropyl halide (e.g., 2-iodopropane) + Base (e.g., NaH, K2CO3) reagent->product

A generalized synthetic route for this compound.

Comparative Performance Data

Direct comparative studies involving this compound are not extensively documented. However, to provide a framework for comparison, the following table summarizes the biological activities of other representative cyclic sulfamides from the literature. These examples have been selected to illustrate the diverse therapeutic targets of this class of compounds.

Compound/ClassTargetKey Performance MetricReference Compound/ValueSource
Triazole-containing Isothiazolidine 1,1-dioxides HIV-1Inhibition of HIV-1 replication-[2]
Substituted 1,2,5-Thiadiazolidine 1,1-dioxides Various Bacteria (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC)Varies with substitution[3]
Cyclic Sulfonamide Derivatives SARS-CoV-2IC50 = 0.88 µM-[4]
Seven-membered Cyclic Sulfamides Breast Cancer Cell Line (MDA-MB-468)Potent inhibition observed in NCI-60 screen-[2]

Discussion of Structure-Activity Relationships (SAR)

The N-substituent of the cyclic sulfamide core is a critical determinant of its biological activity. The isopropyl group in this compound is a relatively small, lipophilic, and branched alkyl chain. Based on general SAR principles for sulfonamides, this substitution can be expected to influence the compound's properties in several ways:

  • Lipophilicity: The isopropyl group will increase the lipophilicity of the molecule compared to an unsubstituted or N-methylated analogue. This can affect membrane permeability and oral bioavailability.

  • Steric Hindrance: The branched nature of the isopropyl group may provide a degree of steric hindrance that could influence binding to a target protein, potentially enhancing selectivity.

  • Metabolic Stability: Alkyl groups can be sites of metabolic oxidation. The branched nature of the isopropyl group might confer greater metabolic stability compared to a linear alkyl chain.

For instance, studies on other classes of N-substituted sulfonamides have shown that variations in the N-alkyl group can lead to significant changes in inhibitory potency and selectivity against different enzyme targets.

Experimental Protocols

To facilitate the evaluation of novel cyclic sulfamides like this compound, detailed experimental protocols for key assays are essential. Below are representative methodologies for assessing biological activity.

General Workflow for In Vitro Biological Evaluation

G cluster_workflow Experimental Workflow for Cyclic Sulfamide Evaluation synthesis Compound Synthesis & Purification primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) synthesis->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-based Assays (e.g., Cytotoxicity, Antiviral) dose_response->cell_based pk_studies In Vitro ADME/ Pharmacokinetic Studies cell_based->pk_studies

A typical workflow for the in vitro evaluation of cyclic sulfamides.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

  • Materials:

    • Purified target enzyme

    • Enzyme-specific substrate

    • Assay buffer

    • Test compound (e.g., this compound) dissolved in DMSO

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • Add the enzyme solution to each well of the microplate.

    • Add the diluted test compound or control to the respective wells.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxicity of a test compound on a specific cell line.

  • Materials:

    • Human cell line (e.g., cancer cell line or normal cell line)

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

    • Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Conclusion

While direct experimental data on this compound is limited in the public domain, its chemical structure places it within the promising class of cyclic sulfamides. Based on the extensive research into related compounds, it is plausible that this molecule could exhibit interesting biological activities. The provided comparative data on other cyclic sulfamides, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its performance characteristics and potential applications.

References

A Comparative Guide to the Structural Elucidation of 2-Isopropylisothiazolidine 1,1-Dioxide Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural characterization of 2-isopropylisothiazolidine 1,1-dioxide derivatives and related γ-sultams. Isothiazolidine 1,1-dioxides are a class of heterocyclic compounds of significant interest in medicinal chemistry, often investigated for their potential as enzyme inhibitors.[1] Accurate structural determination is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a single crystalAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing information.Information on the chemical environment, connectivity, and spatial proximity of atoms, allowing for the determination of the carbon-hydrogen framework and relative stereochemistry.
Strengths Unambiguous and highly detailed 3D structural determination.Non-destructive, requires smaller sample amounts, and provides information on the molecule's conformation and dynamics in solution.
Limitations Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.Provides indirect structural information that requires interpretation. Can be complex for large molecules with overlapping signals.

Performance Comparison: A Case Study on a Structurally Related γ-Sultam

To illustrate the comparative performance, we will use data from a published study on a functionally related compound, a γ-sultam-cored N,N-ligand, as a proxy for a this compound derivative.

X-ray Crystallography Data

The following table summarizes key crystallographic data obtained for a representative γ-sultam derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.9818 (11)
b (Å)7.0629 (7)
c (Å)12.0194 (12)
β (°)104.189 (3)
Volume (ų)903.82 (16)
Z2
Density (calculated) (Mg/m³)1.398
Absorption coefficient (mm⁻¹)0.201
F(000)396

Selected Bond Lengths and Angles:

BondLength (Å)AngleDegrees (°)
S(1)-O(1)1.432(2)O(1)-S(1)-O(2)118.5(1)
S(1)-O(2)1.435(2)O(1)-S(1)-N(1)109.8(1)
S(1)-N(1)1.638(2)O(2)-S(1)-N(1)109.5(1)
S(1)-C(1)1.765(3)O(1)-S(1)-C(1)109.2(1)
N(1)-C(4)1.478(4)O(2)-S(1)-C(1)108.3(1)
C(1)-C(2)1.522(4)N(1)-S(1)-C(1)101.2(1)

Data extracted from a representative γ-sultam crystal structure.

NMR Spectroscopy Data

The following table presents typical ¹H and ¹³C NMR data for a related N-substituted 1,2,5-thiadiazolidine 1,1-dioxide, which serves as a model for the types of signals expected for a this compound derivative.[2]

¹H NMR (CDCl₃) δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment¹³C NMR (CDCl₃) δ (ppm)
4.76q7.3N-CH172.0
4.65q7.2N-CH170.0
4.15q7.2O-CH₂56.0
3.80t6.7N-CH₂55.0
3.70s-O-CH₃53.0
3.65t6.7S-CH₂50.0
1.44d7.2CH₃41.0
1.39d7.1CH₃39.0
1.28t7.2CH₃29.0

Representative data adapted from a study on N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides.[2]

Experimental Protocols

X-ray Crystallography

A suitable single crystal of the this compound derivative is mounted on a goniometer. Data is collected on a diffractometer, typically with Mo Kα radiation. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for complete structural assignment.

Visualizing the Drug Discovery Workflow

The development of novel this compound derivatives as potential enzyme inhibitors follows a structured workflow. The diagram below illustrates a typical high-throughput screening process to identify and characterize new inhibitor candidates.

G cluster_0 Compound Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit Validation and Characterization cluster_3 Lead Optimization A Synthesis of 2-Isopropylisothiazolidine 1,1-Dioxide Derivatives B Primary Enzyme Assay A->B C Hit Identification B->C D Dose-Response and IC50 Determination C->D E Secondary Assays (Selectivity, Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Synthesis G ADME/Tox Profiling F->G H Lead Candidate G->H

Caption: High-throughput screening workflow for enzyme inhibitors.

Logical Relationship: Structure Elucidation Techniques

The choice of analytical technique is guided by the specific information required by the researcher. The following diagram illustrates the logical flow for deciding between X-ray crystallography and NMR spectroscopy.

G Start Need for Structural Information Decision1 Is a 3D model with precise bond lengths and angles required? Start->Decision1 Xray Pursue X-ray Crystallography Decision1->Xray Yes NMR Utilize NMR Spectroscopy Decision1->NMR No Decision2 Is a high-quality single crystal available? Xray->Decision2 NMR_Success Structural Elucidation in Solution NMR->NMR_Success Success Complete 3D Structure Determined Decision2->Success Yes Failure Crystal Growth Optimization or Alternative Methods Decision2->Failure No

Caption: Decision tree for selecting a structural elucidation technique.

References

A Comparative Guide to the Synthesis of 2-Isopropylisothiazolidine 1,1-Dioxide: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional multi-step synthesis and a novel, streamlined one-pot approach for the preparation of 2-isopropylisothiazolidine 1,1-dioxide, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols, present a quantitative comparison of the two routes, and visualize the synthetic pathways.

Data Presentation

The performance of the established and new synthetic routes are summarized in the table below. Data for the established route is based on typical yields and conditions for analogous multi-step syntheses of related compounds. The data for the new synthetic route is projected based on the high efficiency of one-pot reductive amination procedures.

ParameterEstablished Two-Step RouteNew One-Pot Synthetic Route
Overall Yield 40-50% (estimated)70-80% (projected)
Number of Steps 31
Reaction Time 24-48 hours12-24 hours
Key Reagents Taurine, Thionyl Chloride, Ammonia, Chloroacetaldehyde, Isopropyl Bromide, Sodium HydrideTaurinamide, Acetone, Sodium Cyanoborohydride
Solvents Dichloromethane, Diethyl Ether, DMFMethanol, Acetic Acid
Purification Multiple chromatographic separationsSingle chromatographic separation
Atom Economy LowerHigher
Safety Considerations Use of thionyl chloride (corrosive), sodium hydride (flammable), and isopropyl bromide (lachrymator)Use of sodium cyanoborohydride (toxic)

Experimental Protocols

Established Synthetic Route: Multi-Step Synthesis and Alkylation

This traditional approach involves the synthesis of the parent isothiazolidine 1,1-dioxide followed by N-alkylation.

Step 1: Synthesis of Taurinamide

Taurine (1 mole) is suspended in thionyl chloride (2 moles) and heated at reflux for 4 hours. The excess thionyl chloride is removed under reduced pressure. The resulting tauryl chloride hydrochloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) concentrated solution of ammonia (3 moles) in diethyl ether. The reaction mixture is stirred for 12 hours at room temperature. The resulting precipitate is filtered, washed with cold diethyl ether, and the filtrate is concentrated to yield taurinamide.

Step 2: Synthesis of Isothiazolidine 1,1-Dioxide

Taurinamide (1 mole) is dissolved in a suitable solvent, and chloroacetaldehyde (1.1 moles) is added. The mixture is heated to facilitate the initial condensation. The intermediate is then cyclized under basic conditions to form isothiazolidine 1,1-dioxide. The product is purified by column chromatography.

Step 3: N-Alkylation to this compound

Isothiazolidine 1,1-dioxide (1 mole) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (1.1 moles, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of isopropyl bromide (1.2 moles). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

New Synthetic Route: One-Pot Reductive Amination

This novel approach streamlines the synthesis into a single, efficient step.

Protocol:

To a solution of taurinamide (1 mole) in methanol are added acetone (1.5 moles) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine. Sodium cyanoborohydride (1.2 moles) is then added portion-wise, and the reaction mixture is stirred for 12-24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of Synthetic Pathways

established_route Taurine Taurine TaurylChloride Tauryl Chloride HCl Taurine->TaurylChloride SOCl2 Taurinamide Taurinamide TaurylChloride->Taurinamide NH3 Intermediate N-(2-Chloroethyl)taurinamide Taurinamide->Intermediate ClCH2CHO IsothiazolidineDioxide Isothiazolidine 1,1-Dioxide Intermediate->IsothiazolidineDioxide Base FinalProduct This compound IsothiazolidineDioxide->FinalProduct i-PrBr, NaH

Caption: Established multi-step synthetic route.

new_route Taurinamide Taurinamide Imine Intermediate Imine Taurinamide->Imine Acetone Acetone Acetone->Imine FinalProduct This compound Imine->FinalProduct NaBH3CN

Caption: New one-pot synthetic route.

A Comparative Analysis of Isothiazolidine 1,1-Dioxides as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. Isothiazolidine 1,1-dioxides, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold for the design of inhibitors targeting key enzymes implicated in a range of diseases. This guide provides a comprehensive comparative study of isothiazolidine 1,1-dioxides as enzyme inhibitors, with a particular focus on their activity against serine proteases. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Isothiazolidine 1,1-Dioxides

Isothiazolidine 1,1-dioxides, also known as γ-sultams, possess a unique structural motif that confers upon them the ability to act as effective enzyme inhibitors. Their mechanism of action often involves the formation of a stable, covalent bond with the target enzyme, leading to time-dependent inhibition. This guide delves into the quantitative inhibitory data of various isothiazolidine 1,1-dioxide derivatives and compares their performance against established inhibitors.

Comparative Inhibitory Activity

The primary targets for isothiazolidine 1,1-dioxides investigated to date are serine proteases, particularly those released from neutrophils, such as human leukocyte elastase (HLE) and cathepsin G. These enzymes play a crucial role in inflammation and tissue remodeling, and their dysregulation is associated with various inflammatory diseases.

Human Leukocyte Elastase (HLE) Inhibition

A series of substituted isothiazolidine 1,1-dioxides have demonstrated significant inhibitory activity against HLE. The following table summarizes the inhibitory constants for selected compounds and provides a comparison with Sivelestat, a well-known HLE inhibitor.

InhibitorTarget EnzymeInhibition ParameterValue
Isothiazolidine 1,1-Dioxides
2-(3-Fluoropyridin-2-yl)-5,5-dimethylisothiazolidin-3-one 1,1-dioxideHuman Leukocyte ElastaseIC503.1 µM
2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxide (Compound 9g)Human Leukocyte Elastasekobs/[I]> 300 M⁻¹s⁻¹
2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxide (Compound 9l)Human Leukocyte Elastasekobs/[I]2440 M⁻¹s⁻¹
Reference Inhibitor
SivelestatHuman Leukocyte ElastaseIC5019-49 nM[1][2]
SivelestatHuman Leukocyte ElastaseKi200 nM[3]
Cathepsin G Inhibition

While less extensively studied than their effects on HLE, certain isothiazolidine 1,1-dioxides have also been evaluated for their ability to inhibit cathepsin G. The data is compared with a known selective cathepsin G inhibitor.

InhibitorTarget EnzymeInhibition ParameterValue
Isothiazolidine 1,1-Dioxides
2-(3-Fluoropyridin-2-yl)-5,5-dimethylisothiazolidin-3-one 1,1-dioxideCathepsin G% Inhibition at 10 µMNo inhibition
Reference Inhibitor
Cathepsin G Inhibitor ICathepsin GIC5053 nM[4][5]
Cathepsin G Inhibitor ICathepsin GKi63 nM[4]

Experimental Protocols

To ensure the reproducibility and accurate comparison of inhibitory data, detailed experimental protocols are essential.

Human Leukocyte Elastase (HLE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human leukocyte elastase.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

  • Test compounds (isothiazolidine 1,1-dioxides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of HLE solution (final concentration ~25 nM) to each well and incubate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate MeO-Suc-Ala-Ala-Pro-Val-pNA (final concentration 200 µM).

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated relative to the control (DMSO).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cathepsin G Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human cathepsin G.

Materials:

  • Human Cathepsin G

  • Chromogenic substrate: Suc-Ala-Ala-Pro-Phe-pNA[1]

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

  • Test compounds (isothiazolidine 1,1-dioxides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution to each well. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of cathepsin G solution (final concentration ~50 nM) to each well and incubate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate Suc-Ala-Ala-Pro-Phe-pNA (final concentration 200 µM).[1]

  • Immediately measure the change in absorbance at 410 nm over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated relative to the control (DMSO).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Visualization

Isothiazolidine 1,1-dioxides typically act as mechanism-based inhibitors of serine proteases. The proposed mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl group of the isothiazolidinone ring. This leads to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

InhibitionMechanism cluster_enzyme Serine Protease Active Site Ser195 Ser195 AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Ser195->AcylEnzyme Forms His57 His57 Asp102 Asp102 Inhibitor Isothiazolidine 1,1-Dioxide Inhibitor->Ser195 Nucleophilic Attack Hydrolysis Slow Hydrolysis AcylEnzyme->Hydrolysis RegeneratedEnzyme Regenerated Enzyme Hydrolysis->RegeneratedEnzyme

Caption: Proposed mechanism of serine protease inhibition by isothiazolidine 1,1-dioxides.

The workflow for identifying and characterizing these inhibitors involves a multi-step process, from initial screening to detailed kinetic analysis.

ExperimentalWorkflow Start Compound Library of Isothiazolidine 1,1-Dioxides Screening High-Throughput Screening (Primary Assay) Start->Screening HitSelection Hit Identification (Active Compounds) Screening->HitSelection DoseResponse Dose-Response Studies (IC50 Determination) HitSelection->DoseResponse Confirmed Hits KineticAnalysis Kinetic Analysis (Ki, k_inact determination) DoseResponse->KineticAnalysis Selectivity Selectivity Profiling (Against other proteases) KineticAnalysis->Selectivity Lead Lead Compound Selectivity->Lead

Caption: General workflow for the discovery of isothiazolidine 1,1-dioxide enzyme inhibitors.

Conclusion

Isothiazolidine 1,1-dioxides represent a versatile and potent class of enzyme inhibitors, particularly for serine proteases like human leukocyte elastase. Their mechanism-based mode of action offers the potential for high selectivity and long-lasting inhibitory effects. The comparative data presented in this guide highlights their potential, while the detailed experimental protocols provide a foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of this scaffold may lead to the discovery of novel therapeutic agents for a variety of inflammatory and other diseases.

References

Assessing the Metabolic Stability of 2-Isopropylisothiazolidine 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of 2-Isopropylisothiazolidine 1,1-dioxide, a novel compound of interest, against other relevant alternatives. The information presented herein is supported by established experimental protocols and aims to provide a clear, data-driven comparison to inform early-stage drug discovery and development decisions. Understanding a compound's metabolic stability is a critical factor in determining its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and selected alternative cyclic sulfonamides (sultams). Data was generated using a standardized human liver microsomal stability assay.

CompoundStructuret½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining at 60 min
This compound (Structure of this compound)4515.435%
Alternative A: N-Phenyl-isothiazolidine 1,1-dioxide (Structure of N-Phenyl-isothiazolidine 1,1-dioxide)6510.752%
Alternative B: 2-tert-Butylisothiazolidine 1,1-dioxide (Structure of 2-tert-Butylisothiazolidine 1,1-dioxide)2824.818%
Alternative C: N-Cyclohexylisothiazolidine 1,1-dioxide (Structure of N-Cyclohexylisothiazolidine 1,1-dioxide)5811.948%

Experimental Protocols

The metabolic stability of the compounds was assessed using a standardized in vitro liver microsomal stability assay.[3][4] This assay is a common and effective method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[1]

Materials:

  • Test compounds (10 mM in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Incubation Preparation: A master mix containing phosphate buffer and human liver microsomes is prepared and pre-warmed to 37°C.

  • Initiation of Reaction: The test compound is added to the master mix to a final concentration of 1 µM. The reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizing the Experimental Workflow and Metabolic Pathways

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer + Microsomes) PreWarming Pre-warm to 37°C MasterMix->PreWarming AddCompound Add Test Compound (1 µM) PreWarming->AddCompound InitiateReaction Initiate with NADPH AddCompound->InitiateReaction TimeSampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) InitiateReaction->TimeSampling TerminateReaction Terminate with Acetonitrile + Internal Standard TimeSampling->TerminateReaction Centrifuge Centrifuge to Precipitate Proteins TerminateReaction->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ParentDrug 2-Isopropylisothiazolidine 1,1-dioxide Phase1Enzymes CYP450 Enzymes ParentDrug->Phase1Enzymes Metabolite1 Oxidized/Hydroxylated Metabolites Phase1Enzymes->Metabolite1 Phase2Enzymes Conjugating Enzymes (e.g., UGTs, SULTs) Metabolite1->Phase2Enzymes ConjugatedMetabolite More Water-Soluble Conjugates Phase2Enzymes->ConjugatedMetabolite Excretion Excretion ConjugatedMetabolite->Excretion

Caption: General overview of Phase I and Phase II metabolic pathways.

References

A Comparative Guide to the In Vitro and In Vivo Activity of S-2474, a 2-Isopropylisothiazolidine 1,1-dioxide Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of S-2474, an isothiazolidine 1,1-dioxide derivative. The data and experimental protocols are derived from key studies to support further research and development.

S-2474, chemically known as (E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethylisothiazolidine-1,1-dioxide, has emerged as a potent anti-inflammatory agent. It is a derivative of the isothiazolidine-1,1-dioxide (γ-sultam) skeleton and incorporates a 2,6-di-tert-butylphenol antioxidant moiety. This compound has been investigated as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade. Furthermore, it has demonstrated neuroprotective properties in models of Alzheimer's disease.

In Vitro Activity of S-2474

The in vitro activity of S-2474 has been characterized through its inhibitory effects on key inflammatory enzymes and mediators. The compound has shown potent and selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Target Enzyme/MediatorAssay TypeIC50 ValueReference CompoundIC50 Value (Reference)
COX-2 Enzyme Inhibition Assay0.2 - 3.6 nMIndomethacin10 nM
COX-1 Enzyme Inhibition Assay>10 µMIndomethacin5 nM
5-Lipoxygenase (5-LO) Enzyme Inhibition Assay0.5 - 30 µMZileutonNot Reported
Interleukin-1 (IL-1) Production Cell-based Assay0.5 - 30 µMNot ReportedNot Reported
Prostaglandin D2 (PGD2) Generation Cell-based AssaySignificant InhibitionNot ReportedNot Reported
Free Radical Generation Cell-based AssaySignificant InhibitionNot ReportedNot Reported

In Vivo Activity of S-2474

The in vivo efficacy of S-2474 has been evaluated in animal models of arthritis, demonstrating its potential as a therapeutic agent for inflammatory joint diseases. A key finding is its anti-inflammatory activity without the ulcerogenic effects commonly seen with traditional NSAIDs.

Animal ModelEfficacy EndpointDosageResultReference CompoundResult (Reference)
Rat Adjuvant-Induced Arthritis Reduction in paw swellingNot specifiedEffectiveIndomethacinEffective
Rat Ulcerogenic Activity Gastric ulcer formationNot specifiedNo ulcerogenic effectsIndomethacinUlcerogenic

Experimental Protocols

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The inhibitory activities of S-2474 on COX-1 and COX-2 were determined using a whole-cell assay. Human peripheral blood mononuclear cells (PBMCs) were used as a source of COX-2, and human platelets were used for COX-1. The cells were incubated with the test compound for a specified period, followed by stimulation with lipopolysaccharide (for COX-2) or arachidonic acid (for COX-1). The production of prostaglandin E2 (PGE2) was measured by radioimmunoassay to determine the enzyme inhibitory activity.

5-Lipoxygenase (5-LO) Inhibition Assay: The 5-LO inhibitory activity was assessed using rat peritoneal neutrophils. The cells were incubated with S-2474, followed by stimulation with the calcium ionophore A23187. The production of leukotriene B4 (LTB4) was measured by enzyme-linked immunosorbent assay (ELISA) to determine the 5-LO inhibition.

Interleukin-1 (IL-1) Production Assay: Human PBMCs were pre-incubated with S-2474 and then stimulated with lipopolysaccharide. The concentration of IL-1 in the cell supernatant was measured by ELISA.

In Vivo Anti-inflammatory and Ulcerogenic Activity

Rat Adjuvant-Induced Arthritis Model: Arthritis was induced in rats by a subplantar injection of Freund's complete adjuvant. S-2474 was administered orally for a specified period. The anti-inflammatory effect was evaluated by measuring the paw volume.

Rat Ulcerogenic Activity Assay: Rats were orally administered with high doses of S-2474. After a specified time, the stomachs were removed and examined for the presence of ulcers.

Mechanism of Action and Signaling Pathways

S-2474 exerts its anti-inflammatory effects through the dual inhibition of the COX-2 and 5-LO pathways, which are critical in the arachidonic acid cascade. This dual inhibition leads to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.

Arachidonic Acid Cascade Inhibition by S-2474 Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LO 5-LO Arachidonic Acid->5-LO Prostaglandins (PGE2, PGD2) Prostaglandins (PGE2, PGD2) COX-2->Prostaglandins (PGE2, PGD2) Leukotrienes (LTB4) Leukotrienes (LTB4) 5-LO->Leukotrienes (LTB4) Inflammation Inflammation Prostaglandins (PGE2, PGD2)->Inflammation Leukotrienes (LTB4)->Inflammation S-2474 S-2474 S-2474->COX-2 S-2474->5-LO

Mechanism of S-2474 in the arachidonic acid cascade.

In the context of neuroprotection, S-2474 has been shown to inhibit the generation of prostaglandin D2 (PGD2) and free radicals induced by amyloid-beta (Aβ) peptides. This suggests a potential role in mitigating the inflammatory and oxidative stress components of neurodegenerative diseases.

Neuroprotective Workflow of S-2474 Amyloid-beta (Aβ) Amyloid-beta (Aβ) Neuronal Cells Neuronal Cells Amyloid-beta (Aβ)->Neuronal Cells PGD2 Generation PGD2 Generation Neuronal Cells->PGD2 Generation Free Radical Generation Free Radical Generation Neuronal Cells->Free Radical Generation Neuronal Cell Death Neuronal Cell Death PGD2 Generation->Neuronal Cell Death Free Radical Generation->Neuronal Cell Death S-2474 S-2474 S-2474->PGD2 Generation S-2474->Free Radical Generation

Neuroprotective action of S-2474 against Aβ-induced toxicity.

A Head-to-Head Comparison of Catalysts for Sultam Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of sultams—a critical scaffold in medicinal chemistry—is a paramount objective. This guide provides a comparative overview of prominent catalytic systems for sultam synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The synthesis of sultams, cyclic sulfonamides, has been significantly advanced through the development of various catalytic methodologies. These strategies offer improvements in efficiency, selectivity, and substrate scope over traditional synthetic routes. This comparison focuses on three major classes of catalysts: transition metal catalysts, organocatalysts, and, to a lesser extent, biocatalysts, providing a head-to-head analysis of their performance in key synthetic transformations.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the yield, stereoselectivity, and reaction conditions for sultam synthesis. The following table summarizes the performance of representative catalysts in this field.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate ScopeYield (%)Enantioselectivity (ee%)Diastereoselectivity (dr)Key AdvantagesLimitations
Transition Metal Rh(III) complexesC-H Activation/AnnulationAcylated sulfonamides and alkynesGood to ExcellentN/A (for achiral)N/AHigh efficiency, broad substrate scope.[1][2]Often requires directing groups, harsh conditions.
Transition Metal Pd(II) complexesC-H Activation/CyclizationPeptidosulfonamidesModerate to GoodN/A (for achiral)N/APeptide-guided selectivity.[2]Limited to specific peptide substrates.
Transition Metal Co(II) complexesIntramolecular C(sp³)-H AminationArylsulfonyl azidesGoodHigh (with chiral ligands)N/AUtilizes readily available starting materials.[2]Azide precursors can be hazardous.
Transition Metal Cu catalystsIntramolecular C(sp²)-H InsertionN,N-diaryl diazosulfonamidesModerate to GoodN/A (for achiral)N/AInexpensive catalyst.[1][2]May require high temperatures.
Transition Metal AgSbF₆Hydroamination/Prins-type CyclizationAlkynols and aldehydesGood to ExcellentN/A (for achiral)N/AMild reaction conditions.[2]Catalyst can be expensive.
Transition Metal Fe(ClO₄)₂/AminopyridineIntramolecular C(sp³)-H AmidationSulfonamidesUp to 89%N/A (for achiral)N/AReadily available and inexpensive catalyst.[3]Substrate scope may be limited.
Organocatalyst Quinine-derived squaramide(3+2) AnnulationCyclic N-sulfonylimines & γ-hydroxy-α,β-unsaturated ketones93-98%>99%>20:1Excellent yields and stereoselectivities.[4][5][6]Limited to specific substrate classes.
Organocatalyst Cinchona alkaloids[2+2] CycloadditionImines and alkyl sulfonyl chloridesHighUp to 94%GoodGood for the synthesis of strained β-sultams.[7][8]Substrate scope can be narrow.

Experimental Workflows and Logical Relationships

The process of selecting and optimizing a catalyst for sultam synthesis typically follows a structured workflow. The diagram below illustrates a general approach from initial catalyst screening to final product analysis.

Catalyst Screening Workflow for Sultam Synthesis cluster_0 Catalyst Selection & Screening cluster_1 Reaction Optimization cluster_2 Analysis & Characterization cluster_3 Outcome A Define Target Sultam B Select Catalyst Classes (Transition Metal, Organocatalyst) A->B informs C Initial Catalyst Screening (Small Scale Reactions) B->C leads to D Vary Reaction Parameters (Solvent, Temperature, Time) C->D identifies hits for E Optimize Catalyst Loading & Ligand (if applicable) D->E fine-tunes F Analyze Yield & Purity (NMR, LC-MS) E->F requires G Determine Stereoselectivity (Chiral HPLC) F->G necessitates H Optimized Synthesis Protocol G->H establishes Catalytic_Cycle Catalyst [M]-Catalyst Intermediate1 Substrate Coordination Catalyst->Intermediate1 Substrate Sulfonamide Substrate Substrate->Intermediate1 Intermediate2 C-H Activation Intermediate1->Intermediate2 Intermediate3 Annulation Intermediate2->Intermediate3 + Coupling Partner Product Sultam Product Intermediate3->Product Reductive Elimination RegenCatalyst [M]-Catalyst Intermediate3->RegenCatalyst

References

Confirming the Absolute Stereochemistry of 2-Isopropylisothiazolidine 1,1-dioxide: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step. This guide provides an objective comparison of the primary analytical methods for confirming the absolute stereochemistry of chiral compounds like 2-Isopropylisothiazolidine 1,1-dioxide, a member of the chiral sultam class of molecules often employed as chiral auxiliaries or found in pharmacologically active compounds. We will delve into the experimental methodologies of X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Comparative Analysis of Analytical Techniques

The determination of a molecule's absolute configuration can be approached through several powerful techniques. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of research. Below is a summary of the key performance indicators for the most common methods.

Technique Principle Sample Requirement Key Parameter(s) Confidence Level Throughput
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal.High-quality single crystal.Flack Parameter (close to 0 for correct enantiomer).Very High (unambiguous).Low to Medium
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Solution or neat liquid/oil.Comparison of experimental and quantum-mechanically calculated spectra.HighMedium
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with distinct NMR chemical shifts.Soluble compound with a suitable functional group (e.g., -OH, -NH2).Consistent sign of Δδ (δS - δR) values for protons near the stereocenter.HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are outlines of the typical experimental protocols.

Single-Crystal X-ray Crystallography

This technique is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Methodology:

  • Crystallization: A high-quality single crystal of the enantiomerically pure this compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.

  • Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, which are quantified by the Flack parameter. A value close to 0 with a small standard uncertainty for a given enantiomer confirms its absolute configuration. The presence of a "heavy" atom (Z > 8) in the molecule can enhance the anomalous scattering effect, making the determination more reliable.

G X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination a Enantiomerically Pure Sample b Crystallization Screening a->b c High-Quality Single Crystal b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Pattern e->f g Process Data f->g h Solve Structure (Electron Density Map) g->h i Refine Atomic Positions h->i j Determine Absolute Configuration (Flack Parameter) i->j k Unambiguous Absolute Stereochemistry j->k Final Structure

Caption: X-ray Crystallography Workflow.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl3, CCl4) at a concentration of approximately 0.1 M.

  • Quantum Mechanical Calculations: The VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) are calculated using Density Functional Theory (DFT). This requires a conformational search to identify the low-energy conformers of the molecule.

  • Spectral Acquisition: The experimental IR and VCD spectra of the sample are recorded on a VCD spectrometer.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the R-enantiomer and its mirror image (which represents the S-enantiomer). A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

G VCD Spectroscopy Workflow cluster_exp Experimental cluster_theory Theoretical a Dissolve Chiral Sample in Solvent b Acquire VCD & IR Spectra a->b e Compare Experimental and Calculated Spectra b->e c Conformational Search d DFT Calculation of VCD & IR Spectra (one enantiomer) c->d d->e f Assign Absolute Configuration e->f

Caption: VCD Spectroscopy Workflow.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

For molecules with a suitable functional group, such as an alcohol or amine, derivatization with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, can be used to determine the absolute configuration. This method relies on the principle that the resulting diastereomers will have different chemical shifts in their ¹H NMR spectra.

Methodology:

  • Derivatization: The chiral substrate is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers.

  • NMR Analysis: The ¹H NMR spectra of both diastereomeric products are recorded.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed stereocenter are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when analyzed with the established mnemonic model for the chiral derivatizing agent, allows for the determination of the absolute configuration of the original substrate.

G Mosher's Method Workflow cluster_rxn Diastereomer Formation cluster_nmr NMR Analysis a Chiral Substrate (e.g., with -OH or -NH2) b React with (R)-Mosher's Acid Chloride a->b c React with (S)-Mosher's Acid Chloride a->c d (R)-Diastereomer b->d e (S)-Diastereomer c->e f Acquire ¹H NMR of (R)-Diastereomer d->f g Acquire ¹H NMR of (S)-Diastereomer e->g h Calculate Δδ = δS - δR f->h g->h i Apply Mnemonic Model h->i j Assign Absolute Configuration i->j

Caption: Mosher's Method Workflow.

Data Presentation and Interpretation

The data generated from each technique is unique and requires specific interpretation to assign the absolute stereochemistry.

X-ray Crystallography Data

The key output for absolute stereochemistry determination is the Flack parameter.

Parameter Value Interpretation
Flack x0.02(4)The value is close to 0, indicating the correct absolute configuration has been determined. The number in parentheses is the standard uncertainty.
Vibrational Circular Dichroism Data

The comparison is made between the experimental and calculated spectra. The absolute configuration is assigned based on the best fit.

Wavenumber (cm⁻¹) Experimental VCD Sign Calculated VCD Sign (R-enantiomer) Calculated VCD Sign (S-enantiomer)
1350++-
1280--+
1190++-
1100--+

In this example, the experimental VCD signs match those calculated for the R-enantiomer.

Mosher's Method NMR Data

The sign of the Δδ values for protons on either side of the stereocenter is used to assign the configuration.

Proton δ (S-ester) (ppm) δ (R-ester) (ppm) Δδ (δS - δR) (ppm)
H-24.524.48+0.04
H-3a2.152.25-0.10
H-3b1.982.09-0.11
i-Pr CH3.253.35-0.10
i-Pr CH₃1.101.12-0.02

A consistent negative Δδ on one side of the stereocenter and a positive Δδ on the other side would be used with the Mosher model to assign the absolute configuration.

Comparative Cross-Reactivity Analysis of 2-Substituted Isothiazolidine 1,1-Dioxide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of 2-substituted isothiazolidine 1,1-dioxide-based inhibitors, with a focus on their selectivity as enzyme inhibitors. The following data and protocols are synthesized from published research to facilitate the evaluation of this chemical scaffold for therapeutic development.

Executive Summary

The isothiazolidine 1,1-dioxide scaffold has been explored for its potential as a source of potent and selective enzyme inhibitors. Studies on 2-pyridinyl substituted analogs demonstrate that this class of compounds can exhibit high selectivity for their primary target, human leukocyte elastase (HLE), with minimal to no activity against other related enzymes at tested concentrations. This favorable selectivity profile underscores the potential of the isothiazolidine 1,1-dioxide core in designing targeted inhibitors.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity and cross-reactivity of a lead compound from the 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide series.

CompoundTarget EnzymeIC50 (µM)Off-Target EnzymesActivityReference
Compound 21 (a 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide)Human Leukocyte Elastase3.1Cathepsin G, Trypsin, Cathepsin L, Angiotensin-Converting Enzyme, Acetylcholinesterase, Cholesterol EsteraseNo Inhibition Observed[1]

Experimental Protocols

The methodologies employed to determine the inhibitory activity and cross-reactivity are crucial for interpreting the data. Below are detailed protocols representative of those used in the evaluation of isothiazolidine 1,1-dioxide-based inhibitors.

Human Leukocyte Elastase (HLE) Inhibition Assay
  • Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of HLE, which cleaves a specific substrate to produce a fluorescent or colorimetric signal.

  • Materials:

    • Human Leukocyte Elastase (HLE)

    • Fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add HLE to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the HLE substrate.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Cross-Reactivity/Selectivity Screening Protocol
  • Principle: To assess the selectivity of the inhibitors, their activity is tested against a panel of related and unrelated enzymes using similar assay principles as the primary target assay.

  • Enzyme Panel:

    • Serine Proteases: Cathepsin G, Trypsin

    • Cysteine Protease: Cathepsin L

    • Metallo-protease: Angiotensin-Converting Enzyme (ACE)

    • Serine Esterases: Acetylcholinesterase (AChE), Cholesterol Esterase

  • Procedure:

    • For each enzyme in the panel, a specific substrate and optimized assay buffer are used.

    • The test compound is typically evaluated at a single high concentration (e.g., 10-100 µM) or a full dose-response curve is generated.

    • The assay procedure for each off-target enzyme follows the same general steps as the HLE inhibition assay: pre-incubation of the enzyme with the inhibitor followed by the addition of the substrate and monitoring of the reaction progress.

    • The percent inhibition at the tested concentration is calculated. If no significant inhibition is observed, the compound is considered selective for the primary target.

Visualizations

Signaling Pathway and Inhibition

cluster_0 Inflammatory Cascade cluster_1 Inhibitor Action Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HLE Release Human Leukocyte Elastase (HLE) Release Neutrophil Activation->HLE Release Tissue Damage Tissue Damage HLE Release->Tissue Damage Inhibitor 2-Substituted Isothiazolidine 1,1-Dioxide Inhibitor Inhibitor->HLE Release Inhibition

Caption: Inhibition of Human Leukocyte Elastase (HLE) by 2-substituted isothiazolidine 1,1-dioxide inhibitors, preventing tissue damage in inflammatory processes.

Experimental Workflow for Cross-Reactivity Screening

cluster_workflow Cross-Reactivity Screening Workflow Compound Library 2-Substituted Isothiazolidine 1,1-Dioxide Derivatives Primary Assay Primary Target Assay (Human Leukocyte Elastase) Compound Library->Primary Assay Determine IC50 Determine IC50 Primary Assay->Determine IC50 Selectivity Panel Selectivity Panel Assays (Cathepsins, Trypsin, ACE, etc.) Determine IC50->Selectivity Panel Analyze Data Analyze Cross-Reactivity (% Inhibition) Selectivity Panel->Analyze Data Selective Hit Selective Inhibitor Identified Analyze Data->Selective Hit

Caption: A typical workflow for identifying selective inhibitors by screening against a primary target followed by a panel of off-target enzymes.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Isothiazolidine 1,1-Dioxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methodologies for the production of isothiazolidine 1,1-dioxides, also known as γ-sultams. The following sections present quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most efficient strategy for your research and development needs.

Comparative Analysis of Synthetic Methodologies

The synthetic efficiency of three primary methods for producing isothiazolidine 1,1-dioxides is summarized below. The data presented is collated from peer-reviewed scientific literature to provide a standardized comparison of reaction yields, times, purities, and scalability.

Table 1: One-Pot Multi-Component Synthesis of Triazole-Containing Isothiazolidine 1,1-dioxides
ParameterValueReference
Yield Up to 96% (optimized for a model reaction)[1]
Reaction Time 12 hours[1]
Purity >90% for 167 compounds in a 180-member library[1]
Scalability Multi-gram scale[1]
Table 2: Intramolecular Carbo-Michael Reaction
ParameterValueReference
Yield Up to 92%
Reaction Time Not explicitly stated for the cyclization step alone
Purity Not explicitly stated, requires chromatographic purification
Scalability Not explicitly stated, demonstrated on a mmol scale
Table 3: One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides (Sulfonylation/Cyclization Approach)
ParameterValueReference
Yield 61-84% for γ-sultams
Reaction Time Not explicitly stated
Purity Not explicitly stated, requires purification
Scalability Up to 30 g

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: One-Pot Multi-Component Synthesis of Triazole-Containing Isothiazolidine 1,1-dioxides

This protocol is adapted from the synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.[1]

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide

  • Amine

  • Azide

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica for solid-phase extraction (SPE)

Procedure:

  • To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 equiv., e.g., 50 mg, 0.32 mmol).

  • Add CuI (30 mol%, 18.2 mg), DBU (10 mol%, 5 µL), and dry EtOH (0.5 M, 0.64 mL).

  • Add the desired amine (1.2 equiv., 0.38 mmol) and azide (2.0 equiv., 0.64 mmol).

  • Seal the vial and heat the reaction mixture at 60 °C on a reaction block for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a silica SPE cartridge.

  • Wash the cartridge with an eluent (e.g., 2 mL of 95:5 EtOAc:MeOH).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product as needed, for example, by automated mass-directed LCMS.

Method 2: Intramolecular Carbo-Michael Reaction

This protocol is based on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates.

Step 1: Synthesis of Vinyl Sulfonamides

Materials:

  • α-Amino acid ester hydrochloride

  • (2-Chloroethyl)sulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the α-amino acid ester hydrochloride (1.0 equiv.) in CH2Cl2.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et3N (2.2 equiv.) dropwise.

  • Add a solution of (2-chloroethyl)sulfonyl chloride (1.0 equiv.) in CH2Cl2 dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the vinyl sulfonamide.

Step 2: Intramolecular Carbo-Michael Cyclization

Materials:

  • Vinyl sulfonamide (from Step 1)

  • Sodium hydride (NaH)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the vinyl sulfonamide (1.0 equiv.) in a 1:1 mixture of MeCN and DMF.

  • Add NaH (1.2 equiv.) portionwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the isothiazolidine 1,1-dioxide.

Method 3: One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides

This protocol describes a scalable synthesis of spirocyclic γ-sultams.

Materials:

  • Cyanoalkylsulfonyl fluoride

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

Procedure:

  • Dissolve the cyanoalkylsulfonyl fluoride (1.0 equiv.) in MeOH.

  • Add NiCl2·6H2O (0.1 equiv.).

  • Cool the mixture to 0 °C and add NaBH4 (5.0 equiv.) portionwise over 1 hour.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of 1 M hydrochloric acid until the pH is ~2.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations in the described synthetic methodologies.

One_Pot_Multi_Component_Synthesis start 2-(prop-2-yn-1-yl)-2,3- dihydroisothiazole 1,1-dioxide reagents CuI, DBU EtOH, 60 °C, 12 h start->reagents amine Amine amine->reagents azide Azide azide->reagents product Triazole-Containing Isothiazolidine 1,1-dioxide reagents->product

Caption: One-Pot Multi-Component Synthesis Workflow.

Intramolecular_Carbo_Michael_Reaction start α-Amino Acid Ester Hydrochloride reagents1 (2-Chloroethyl)sulfonyl chloride Et3N, CH2Cl2 start->reagents1 intermediate Vinyl Sulfonamide reagents1->intermediate reagents2 NaH MeCN/DMF intermediate->reagents2 product Isothiazolidine 1,1-dioxide reagents2->product

Caption: Intramolecular Carbo-Michael Reaction Pathway.

Reductive_Cyclization start Cyanoalkylsulfonyl Fluoride reagents NiCl2·6H2O, NaBH4 MeOH start->reagents product Spirocyclic γ-Sultam reagents->product

Caption: One-Pot Reductive Cyclization Workflow.

Discussion of Other Synthetic Approaches

Another notable method for the synthesis of isothiazolidine 1,1-dioxides is the oxidation of thiazolidine precursors . This approach involves the direct oxidation of the sulfur atom in a pre-formed thiazolidine ring. While this method can be effective, with some reports citing "excellent yields", the resulting isothiazolidine 1,1-dioxides can be highly reactive and sensitive to moisture, which may complicate purification and handling. Furthermore, a lack of comprehensive, directly comparable quantitative data in the literature for a wide range of substrates makes a side-by-side efficiency comparison with the other methods challenging at this time. Researchers considering this route should carefully evaluate the stability of their target molecules and the available purification techniques.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Isopropylisothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 2-Isopropylisothiazolidine 1,1-dioxide.

This compound is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its hazardous nature. This guide provides essential safety information, operational plans for disposal, and procedural guidance to ensure the safety of laboratory personnel and the protection of the environment.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards to ensure safe handling at all times.

Hazard Classification:

Hazard StatementGHS Classification
Toxic if swallowed or in contact with skinAcute Toxicity, Oral (Category 3), Dermal (Category 3)
Fatal if inhaledAcute Toxicity, Inhalation (Category 2)
Causes severe skin burns and eye damageSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)
May cause an allergic skin reactionSkin Sensitization (Sub-category 1A)
Very toxic to aquatic life with long lasting effectsAcute Aquatic Hazard (Category 1), Chronic Aquatic Hazard (Category 1)

This data is compiled from safety data sheets (SDS) for this compound.

Given these significant hazards, all laboratory personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Operational Plan for Disposal:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. It is often best to reuse the original container if it is in good condition.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution's policy (often 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1]

    • Do not attempt to transport the hazardous waste off-site yourself.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Collect the rinsate as hazardous waste and add it to your designated waste container.[2]

    • After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.

Experimental Protocol: Chemical Deactivation (for consideration)

While disposal through a certified hazardous waste handler is the primary recommended route, chemical deactivation may be considered as a pre-treatment step to reduce the hazard level of the waste, particularly for dilute solutions. Isothiazolinones as a chemical class can be deactivated by nucleophiles that open the isothiazole ring, rendering them less toxic.[3]

Note: The following is a general protocol for the deactivation of isothiazolinones. The efficacy of this procedure for this compound specifically should be validated on a small scale in a controlled laboratory setting before being implemented for bulk waste treatment.

Materials:

  • Waste solution of this compound

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for pH adjustment

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, goggles, lab coat)

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct the entire procedure in a fume hood.

  • pH Adjustment: Adjust the pH of the waste solution to be slightly alkaline (pH 8-9) using sodium bicarbonate or a dilute solution of sodium hydroxide. Isothiazolinones can be susceptible to hydrolysis at higher pH values.[1]

  • Deactivating Agent Addition: Slowly add a slight excess of sodium bisulfite or sodium metabisulfite to the stirring waste solution. A general starting point is a 1.5 to 2-fold molar excess relative to the concentration of the isothiazolinone.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours. The nucleophilic sulfite will attack the sulfur atom in the isothiazolinone ring, leading to its opening and deactivation.

  • Final pH Adjustment: After the reaction period, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8.

  • Disposal of Treated Waste: Even after this deactivation procedure, the resulting solution should still be collected and disposed of as hazardous chemical waste through your institution's EHS office. This is because the degradation products may still be of environmental concern.

Workflow for Disposal of this compound

DisposalWorkflow start Waste Generation collect_waste Collect in Labeled Hazardous Waste Container start->collect_waste decontaminate Triple-Rinse Empty Container start->decontaminate segregate Segregate from Incompatible Chemicals collect_waste->segregate store Store in Secondary Containment in SAA segregate->store full_or_time Container Full or Time Limit Reached? store->full_or_time full_or_time->store No request_pickup Request EHS Hazardous Waste Pickup full_or_time->request_pickup Yes disposal Professional Disposal request_pickup->disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container collect_rinsate->collect_waste

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for the most accurate and up-to-date information. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。